molecular formula C7H6N2O B1321901 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one CAS No. 40107-95-7

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one

Cat. No.: B1321901
CAS No.: 40107-95-7
M. Wt: 134.14 g/mol
InChI Key: ROSODFDWJFAKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one is a versatile bicyclic heterocyclic scaffold, also known as an azaisoindole, of significant interest in medicinal chemistry and drug discovery . This core structure is a key building block for developing novel therapeutic agents due to its broad and promising pharmacological profile. Researchers utilize this scaffold to create derivatives with potent biological activities. A primary research area is the development of new analgesic agents ; derivatives of this compound class have demonstrated significant pain-relieving properties in preclinical models, showing superior activity to aspirin and, in some cases, activity similar to morphine in standard "writhing" tests . Furthermore, these compounds often exhibit associated sedative properties , including statistically significant inhibition of spontaneous locomotor activity and prolongation of barbiturate-induced sleep, making them a compelling subject for central nervous system (CNS) drug research . Beyond neurology, this scaffold is valuable in metabolic disease research . It serves as a core structure for compounds that act as aldose reductase inhibitors, potentially helping to mitigate diabetic complications like neuropathy and cataracts . Other derivatives have been designed as GPR119 agonists, a target for type 2 diabetes and obesity, functioning by stimulating insulin and incretin secretion . The compound's applications extend to antimicrobial and antiviral research , with studies exploring its derivatives for their activity against various pathogens . The pyrrolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, and our product offers researchers a high-purity foundation for synthesizing novel compounds to explore structure-activity relationships (SAR) and develop potential treatments for a wide range of diseases . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-2,4H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSODFDWJFAKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608214
Record name 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40107-95-7
Record name 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40107-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of the 1H-pyrrolo[3,4-c]pyridin-3(2H)-one core structure. While detailed experimental data for the unsubstituted parent compound is limited in publicly available literature, this document leverages data from its closely related derivatives to provide robust protocols and characterization insights. The methodologies and data presented herein are intended to support researchers in medicinal chemistry and drug development in their exploration of this promising heterocyclic scaffold.

Introduction

The pyrrolopyridine scaffold is a significant pharmacophore present in numerous biologically active compounds. The specific isomer, this compound, and its dione analogue, have garnered attention for their diverse pharmacological activities, including analgesic, sedative, and anti-cancer properties.[1][2] Notably, derivatives of the this compound core have been investigated as inhibitors of the InhA enzyme, a crucial target in the development of antitubercular agents.[3] This guide will focus on the synthesis and characterization of this core, providing a foundational understanding for its application in drug discovery.

Synthesis of this compound Derivatives

A plausible synthetic route is a multi-step process, which is depicted in the workflow diagram below.

G A Starting Materials (e.g., Pyridine-3,4-dicarboxylic acid) B Esterification A->B C Selective Reduction B->C D Cyclization C->D E Aromatization/Oxidation D->E F Final Product (this compound derivative) E->F

Caption: Generalized synthetic workflow for this compound derivatives.

Representative Experimental Protocol: Synthesis of 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one Derivatives

This protocol is adapted from the methodologies described for the synthesis of InhA inhibitors.[3]

Step 1: Esterification of Pyridine-3,4-dicarboxylic acid Pyridine-3,4-dicarboxylic acid is converted to its corresponding diester, typically by reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

Step 2: Selective Reduction of the Diester The diester is selectively reduced to the corresponding diol. This can be achieved using a mild reducing agent such as sodium borohydride in an appropriate solvent. Careful control of reaction conditions is necessary to avoid over-reduction.

Step 3: Cyclization with an Amine The resulting diol is then reacted with a primary amine (e.g., aniline for the 1-phenyl derivative) in a cyclization reaction to form the pyrrolidine ring. This step is often carried out at elevated temperatures.

Step 4: Aromatization/Oxidation The pyrrolidine ring is aromatized to a pyrrole ring. This can be achieved through an oxidation step, for instance, using a mild oxidizing agent like manganese dioxide or by air oxidation under specific conditions. This yields the final this compound derivative.

Characterization of this compound Derivatives

The characterization of the synthesized compounds relies on a combination of spectroscopic techniques to confirm the structure and purity. The following tables summarize the expected and reported characterization data for derivatives of the this compound core.

NMR Spectroscopy Data

The following table presents representative ¹H and ¹³C NMR chemical shifts for a 1-phenyl-pyrrolo[3,4-c]pyridine-3-one derivative. Actual shifts will vary depending on the specific substitution pattern.

¹H NMR (Representative) ¹³C NMR (Representative)
Chemical Shift (δ) ppm Assignment
~8.5-9.0 (s, 1H)Pyridine-H
~7.2-8.0 (m)Aromatic-H
~6.5-7.0 (d, 1H)Pyrrole-H
~4.0 (s, 2H)CH₂

Note: This is a generalized representation based on related structures. Specific data for the unsubstituted parent compound is not available.

Infrared (IR) Spectroscopy Data
IR Absorption (Representative)
Wavenumber (cm⁻¹)
3100-3300
1680-1720
1550-1620
Mass Spectrometry Data
Mass Spectrometry (Representative)
Technique
High-Resolution Mass Spectrometry (HRMS)

Biological Activity and Signaling Pathways

Derivatives of the this compound scaffold have shown promising activity against various biological targets.

Inhibition of InhA Enzyme

Derivatives of 1-phenyl-pyrrolo[3,4-c]pyridine-3-one have been identified as inhibitors of the InhA enzyme from Mycobacterium tuberculosis.[3] InhA is a key enzyme in the fatty acid synthesis pathway of the bacterium, and its inhibition disrupts the formation of the mycobacterial cell wall.

G A This compound Derivative B InhA Enzyme A->B Inhibition C Fatty Acid Elongation B->C D Mycolic Acid Synthesis C->D E Mycobacterial Cell Wall Formation D->E F Bacterial Growth Inhibition E->F

Caption: Inhibition of the InhA enzyme pathway by this compound derivatives.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Related pyrrolopyridine derivatives have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[4] Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention.

G A Pyrrolopyridine Derivative B FGFR A->B Inhibition C Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) B->C D Cell Proliferation, Survival, and Angiogenesis C->D E Tumor Growth D->E

Caption: Inhibition of the FGFR signaling pathway by pyrrolopyridine derivatives.

Tubulin Polymerization Inhibition

Certain derivatives of the broader pyrrolopyridine class have been shown to act as colchicine-binding site inhibitors, thereby disrupting microtubule dynamics.[5] This mechanism is a well-established strategy in cancer chemotherapy.

G A Pyrrolopyridine Derivative B Tubulin Dimers A->B Binding to Colchicine Site C Microtubule Polymerization B->C D Mitotic Spindle Formation C->D E Cell Cycle Arrest (G2/M) D->E F Apoptosis E->F

References

Spectroscopic Analysis of Pyrrolopyridinone Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolopyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. The spectroscopic characterization of these compounds through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is fundamental for structure elucidation and purity assessment. This technical guide presents a summary of available spectroscopic data for derivatives of the pyrrolopyridinone family and outlines general experimental protocols for these analytical techniques.

Spectroscopic Data of Related Pyrrolopyridine Derivatives

Due to the absence of specific data for 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one, this section details the spectroscopic data for the structurally related dione derivative, 4-Hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, and a representative isomeric compound from the 1H-pyrrolo[3,2-c]pyridine class.

4-Hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

This compound shares the same core bicyclic system as the requested molecule, with the addition of a hydroxyl group and a methyl group, and a second carbonyl group, making it a dione.

Table 1: Spectroscopic Data for 4-Hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Spectroscopic Technique Observed Data
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
IR (Infrared Spectroscopy) Data not available in the searched literature.
MS (Mass Spectrometry) Molecular Weight: 178.14 g/mol [1]
Exact Mass: 178.03784206 Da[1]
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

This compound is an example of an isomeric pyrrolopyridine, where the nitrogen atom in the pyridine ring is in a different position. The provided data is for a substituted derivative.

Table 2: Spectroscopic Data for 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

Spectroscopic Technique Observed Data (Solvent: CDCl₃)
¹H NMR (500 MHz) δ 9.10 (s, 1H), 8.08–7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41–7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)
¹³C NMR (126 MHz) δ 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44
HRMS (High-Resolution Mass Spectrometry) Calculated for C₂₂H₂₁N₂O₃ [M+H]⁺: 361.1552, Found: 361.1556

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific compound, available instrumentation, and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1. Sample Preparation:

  • Dissolve 2-5 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

2. Data Acquisition (¹H NMR):

  • The spectrometer is typically a 300, 400, or 500 MHz instrument.

  • A standard one-pulse sequence is used to acquire the proton spectrum.

  • Key parameters to set include the spectral width, number of scans (typically 8 to 64 for good signal-to-noise), and relaxation delay.

3. Data Acquisition (¹³C NMR):

  • Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer experimental time are required.

  • Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

  • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

1. Sample Preparation:

  • For Solids (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. This is a rapid and common method.

  • For Solids (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • For Liquids: A drop of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

2. Data Acquisition:

  • The sample is placed in the IR spectrometer.

  • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[2]

  • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[2]

  • Ensure the final solution is free of non-volatile salts and buffers, as these can interfere with ionization.[2]

2. Data Acquisition:

  • The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

  • High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to determine the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MW Determine Molecular Weight & Formula (from MS) MS->MW Structure Elucidate C-H Framework (from NMR) NMR->Structure FG Identify Functional Groups (from IR) IR->FG Final_Structure Proposed Structure MW->Final_Structure FG->Final_Structure Structure->Final_Structure

Caption: A flowchart illustrating the typical workflow for the spectroscopic identification of a chemical compound.

References

The Emerging Therapeutic Potential of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,4-c]pyridin-3(2H)-one scaffold, a unique aza-analogue of isoindolinone, is gaining recognition as a promising pharmacophore in modern medicinal chemistry. While research on this specific core is still nascent, the broader class of pyrrolopyridines has demonstrated a wide spectrum of biological activities, including potent anticancer and kinase inhibitory effects. This technical guide provides a comprehensive overview of the known biological activities of 1H-pyrrolo[3,4-c]pyridine derivatives and explores their therapeutic potential by drawing parallels with closely related, well-studied isomers.

Biological Activities of 1H-Pyrrolo[3,4-c]pyridine Derivatives

The 1H-pyrrolo[3,4-c]pyridine core and its analogues, particularly the 1,3(2H)-diones, have been investigated for a variety of biological effects, ranging from central nervous system activity to antimicrobial and anticancer properties.[1]

Anticancer and Cytotoxic Activity

While extensive screening of this compound derivatives against a broad panel of cancer cell lines is not yet widely published, preliminary studies on closely related structures indicate promising cytotoxic potential. For instance, certain 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione derivatives have exhibited activity against cancer cells.[2] Additionally, a derivative of 1H-pyrrolo[3,4-c]pyridine has shown moderate cytotoxicity against ovarian cancer cell lines.[2]

Table 1: Anticancer and Cytotoxic Activity of 1H-Pyrrolo[3,4-c]pyridine Derivatives

Compound ClassDerivativeActivity TypeCell Line(s)IC50 / ActivityReference
4-methyl-6-phenyl-pyrrolo[3,4-c]pyridine-1,3-dionesMannich bases (20g–s)In vitro antitumorNot specified19–29 µg/mL[2]
1H-pyrrolo[3,4-c]pyridine derivative3,5-bis(4-fluorobenzylidene)-1-(1,1,3,3-tetramethyl-1,2-dihydropyrrolo[3,4-c]pyridin-6-yl)piperidin-4-on N-oxideCytotoxicityOvarian cancer cellsModerate[2]
Enzyme Inhibitory Activity

Derivatives of the 1H-pyrrolo[3,4-c]pyridine scaffold have demonstrated inhibitory activity against various enzymes, highlighting their potential as targeted therapeutics.

Table 2: Enzyme Inhibitory Activity of 1H-Pyrrolo[3,4-c]pyridine Derivatives

Compound ClassDerivativeTarget EnzymeInhibitory Activity (IC50)Reference
1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-triones2-(3-chloro-4-fluorobenzyl)-7-hydroxy derivativesHIV Integrase6–22 μM[2]
1H-pyrrolo[3,4-c]pyridin-3-onesPhenyl-substituted derivativesM. tuberculosis InhANot specified[2]
Other Pharmacological Activities

The most extensively studied activities of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones are their analgesic and sedative properties.[3] Furthermore, the broader class of pyrrolo[3,4-c]pyridines has been associated with antidiabetic, and antiviral activities, underscoring the versatility of this heterocyclic system.[1]

Potential as Kinase Inhibitors: Insights from Isomeric Scaffolds

The kinase inhibitory potential of the this compound core can be inferred from the well-established activity of its isomers, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine. These scaffolds have yielded numerous potent and selective kinase inhibitors, some of which have advanced to clinical trials.

Table 3: Kinase Inhibitory Activity of Pyrrolopyridine Isomers

Isomeric ScaffoldDerivative ExampleTarget Kinase(s)IC50Reference
1H-pyrrolo[2,3-b]pyridineCompound 22CDK848.6 nM[4]
1H-pyrrolo[2,3-b]pyridineCompound 4hFGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM[5]
1H-pyrrolo[2,3-b]pyridineCompound 25aATM>700-fold selective over other PIKKs[6]
1H-pyrrolo[3,2-g]isoquinolineCompound 3Haspin10.6 nM[7]
1H-pyrrolo[3,2-c]pyridineKIST101029MEK, JNK, mTORNot specified[8]

This strong precedent suggests that the this compound scaffold represents an unexplored but highly promising template for the design of novel kinase inhibitors.

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of novel this compound derivatives, based on standard practices for analogous compounds.

In Vitro Kinase Assay (Example: FGFR1)
  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a time-resolved fluorescence energy transfer (TR-FRET) assay.

  • Materials: Recombinant human FGFR1 kinase, biotinylated poly(Glu, Tyr) substrate, ATP, and a FRET-based detection kit (e.g., LANCE Ultra).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound, FGFR1 enzyme, and the biotinylated substrate in assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the Eu-labeled anti-phosphotyrosine antibody and the ULight-streptavidin acceptor bead solution.

    • Incubate in the dark to allow for antibody-substrate binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)
  • Assay Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

  • Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, and a solubilizing agent (e.g., DMSO or acidic isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis
  • Assay Principle: This flow cytometry-based assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

  • Materials: Cancer cell lines, test compound, phosphate-buffered saline (PBS), ethanol for fixation, RNase A, and a DNA-intercalating fluorescent dye (e.g., propidium iodide).

  • Procedure:

    • Treat cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

    • Incubate in the dark to allow for staining.

    • Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

The potential mechanisms of action for novel this compound derivatives, particularly as anticancer agents, are likely to involve the modulation of key signaling pathways implicated in cell growth, proliferation, and survival.

General Kinase Inhibitor Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel kinase inhibitors.

G cluster_0 Discovery Phase cluster_1 Preclinical Development Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Biochemical Assays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Potency & Selectivity Lead Generation Lead Generation Hit Identification->Lead Generation SAR Studies Lead Optimization Lead Optimization Lead Generation->Lead Optimization ADME/Tox Profiling In Vitro Efficacy In Vitro Efficacy Lead Optimization->In Vitro Efficacy Cell-based Assays Mechanism of Action Mechanism of Action Lead Optimization->Mechanism of Action Target Engagement In Vivo Efficacy In Vivo Efficacy In Vitro Efficacy->In Vivo Efficacy Xenograft Models Mechanism of Action->In Vivo Efficacy

Caption: A streamlined workflow for kinase inhibitor drug discovery.

Potential Signaling Pathway Modulation

Based on the activity of isomeric compounds, novel this compound derivatives could potentially modulate critical cancer-related signaling pathways such as the WNT/β-catenin and MAPK/ERK pathways.

Caption: Potential modulation of WNT and MAPK pathways by pyrrolopyridine derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area for the development of novel therapeutics. While current research has highlighted its potential in CNS and infectious diseases, the strong evidence of anticancer and kinase inhibitory activity from its isomers strongly suggests a similar potential for this core structure. Future research should focus on the synthesis and systematic biological evaluation of diverse libraries of this compound derivatives against a broad range of cancer cell lines and kinase targets. Elucidating the structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of this versatile heterocyclic system.

References

An In-depth Technical Guide on the Structure-Activity Relationship of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Analogs and Their Dione Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide focuses predominantly on the structure-activity relationship (SAR) of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione analogs due to a greater availability of public domain data on this scaffold compared to the mono-one 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one core. The principles discussed are, however, highly relevant to the broader class of pyrrolopyridinone compounds.

Introduction: The Pyrrolopyridine Scaffold

Pyrrolopyridines, bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring, represent a versatile scaffold in medicinal chemistry.[1][2] Depending on the arrangement of the nitrogen atoms, six distinct isomers exist, each offering a unique vector space for chemical exploration. The pyrrolo[3,4-c]pyridine isomer, in particular, has been the foundation for developing a range of biologically active agents.[1][2]

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including analgesic, sedative, antimycobacterial, antiviral, and antitumor properties.[1][2] This guide will provide a detailed examination of the structure-activity relationships, experimental methodologies, and mechanisms of action for two key classes of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione analogs.

Structure-Activity Relationship (SAR) for Analgesic and Sedative Agents

A significant body of research has focused on 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives as potential analgesic and sedative agents.[1][3][4] The core scaffold has been systematically modified to probe the key structural features that govern efficacy. The general structure and key modification points are illustrated below.

Logical Flow of SAR Discovery

The following diagram outlines the logical progression of SAR studies for these compounds.

SAR_Logic A Initial Scaffold 1H-Pyrrolo[3,4-c] pyridine-1,3(2H)-dione B Modification at N-2 (Linker and Amine) A->B Introduce Side Chain C Modification at C-4/C-6 (Pyridine Ring) A->C Modify Core D Biological Screening (Analgesic & Sedative Assays) B->D C->D E Data Analysis (ED50, LD50) D->E Quantify Activity F SAR Determination E->F Correlate Structure to Activity

Caption: Logical workflow for the SAR study of Pyrrolopyridinedione analogs.

Key SAR Findings:
  • Influence of the N-2 Substituent: The side chain attached to the nitrogen of the pyrrole ring (position 2) is a critical determinant of activity.

    • Linker Length: A propyl or butyl linker between the core and a terminal amine group is often optimal.

    • Terminal Amine: Incorporating a cyclic amine, such as piperazine or piperidine, at the end of the linker is crucial for potent activity. Modifications to this ring, for instance, by replacing a phenyl group with benzyl or benzhydryl groups, can fine-tune the sedative effects.[1]

    • Hydroxypropyl Linker: A 2-hydroxy-3-(amino)propyl linker has proven to be a particularly effective side chain for enhancing activity.[1]

  • Influence of Pyridine Ring Substituents (C-4, C-6):

    • Alkoxy Group at C-4: The presence of a small alkoxy group (e.g., methoxy, ethoxy) at position 4 of the pyridine ring generally enhances analgesic properties compared to unsubstituted analogs.[5] Methoxy derivatives often show stronger effects than ethoxy derivatives.[5]

    • Methyl Group at C-6: A methyl group at position 6 is a common feature in many of the most active compounds.[1]

Quantitative Data for Analgesic Activity

The following table summarizes the analgesic activity, determined by the writhing test, for a selection of N-substituted 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives.

Compound IDN-2 SubstituentC-4 SubstituentAnalgesic Activity (Writhing Test) ED₅₀ (mg/kg)Reference
33b -CH₂(morpholino)-OCH₃3.25[1]
33d -CH₂(4-benzylpiperidino)-OCH₃3.67[1]
34a -(CH₂)₄-(4-phenylpiperazino)-OCH₃< 0.78[1]
34c -(CH₂)₄-(4-(o-methoxyphenyl)piperazino)-OCH₃< 0.78[1]
Morphine N/AN/A2.44[6]
Aspirin N/AN/A39.15[6]

Data extracted from referenced literature. The writhing test is a model for visceral pain.

SAR for Antimycobacterial Agents

1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have also been identified as a novel class of potent antimycobacterial agents targeting the respiratory chain of Mycobacterium tuberculosis.[7][8]

Key SAR Findings:
  • Metabolic Stability: Initial hits containing an ester moiety showed poor metabolic stability. Replacement of the ester with a methyl oxadiazole bioisostere was a key optimization step that improved stability while retaining potency.[7][9]

  • N-Benzyl Substituent: Exploration of the N-benzyl substituent at position 2 led to compounds with nanomolar activity against M. tuberculosis.[7]

  • Pyridine Ring Substitution: A methyl group at position 4 of the pyridine ring was found to be favorable for antimycobacterial activity.[9]

Quantitative Data for Antimycobacterial Activity
Compound IDKey FeaturesMIC₉₀ against M. tb (μM)Reference
Hit (1) Phthalimide-containing ester>50[7]
5h Methyl oxadiazole bioisostere, optimized N-benzyl< 0.156[9]

Mechanism of Action: Targeting Mycobacterial Respiration

The antimycobacterial pyrrolo[3,4-c]pyridine-1,3(2H)-dione series acts by inhibiting the cytochrome bc1 complex (Complex III) of the mycobacterial electron transport chain.[7][8] This complex is a validated drug target. Inhibition disrupts the respiratory chain, leading to a depletion of ATP and subsequent cell death.[10]

Mycobacterial Respiratory Pathway

The diagram below illustrates the electron transport chain in M. tuberculosis and the point of inhibition.

Respiratory_Pathway cluster_membrane Cellular Membrane cluster_atp NDH NDH (Complex I/II) MQ_pool Menaquinone Pool (MQ/MQH2) NDH->MQ_pool e- Cyt_bc1 Cytochrome bc1 (Complex III) MQ_pool->Cyt_bc1 e- Cyt_bd Cytochrome bd Oxidase MQ_pool->Cyt_bd e- (Low O2) Cyt_aa3 Cytochrome aa3 (Complex IV) Cyt_bc1->Cyt_aa3 e- ATP_Synthase ATP Synthase O2_in O2 Cyt_aa3->O2_in Cyt_bd->O2_in ATP ATP ATP_Synthase->ATP H+ gradient H2O_out H2O O2_in->H2O_out e- reduction Inhibitor Pyrrolo[3,4-c] pyridine-1,3-dione (e.g., 5h) Inhibitor->Cyt_bc1 INHIBITS

Caption: Inhibition of the M. tuberculosis respiratory chain by Pyrrolopyridinediones.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to SAR studies. The following are methodologies for key assays cited in the evaluation of these compounds.

Acetic Acid-Induced Writhing Test (Analgesia)

This model is used to screen for peripheral analgesic activity.[11][12]

  • Principle: The intraperitoneal injection of an irritant, such as acetic acid, induces a characteristic stretching and writhing behavior in mice, which is a response to visceral pain. Analgesic compounds reduce the frequency of these writhes.[12][13][14]

  • Procedure:

    • Animal Acclimatization: Male mice (20-25g) are acclimatized to the laboratory environment before testing.

    • Compound Administration: Test compounds, vehicle control, and a positive control (e.g., Aspirin, Morphine) are administered to different groups of mice, typically via oral (p.o.) or intraperitoneal (i.p.) routes.

    • Induction of Writhing: After a set absorption period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.7% v/v) is injected intraperitoneally.[15]

    • Observation: Five minutes after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and hind limb stretching) is counted over a defined period (e.g., 15-20 minutes).[14][15]

    • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control. The ED₅₀ (the dose that produces 50% of the maximal effect) is then determined.

Hot Plate Test (Analgesia)

This method is used to assess centrally mediated antinociceptive activity.[4]

  • Principle: The test measures the reaction time of an animal to a thermal pain stimulus. An increase in the latency to react (e.g., paw licking, jumping) indicates an analgesic effect.[3][4]

  • Procedure:

    • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[3][9]

    • Acclimatization: Animals are allowed to acclimate to the testing room.

    • Baseline Measurement: The baseline latency for each animal to react to the thermal stimulus is recorded before drug administration. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[3]

    • Compound Administration: Test compounds and controls are administered.

    • Post-Treatment Measurement: At various time points after administration, the animals are again placed on the hot plate, and their reaction latency is measured.

    • Data Analysis: The increase in latency time compared to the baseline is calculated.

Workflow for Analgesic Screening

Analgesic_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_induction Pain Induction & Observation (Writhing Test) cluster_analysis Data Analysis A1 Select Mice (20-25g) A2 Acclimatize Animals A1->A2 A3 Group Animals (Control, Standard, Test) A2->A3 B1 Administer Vehicle (Control Group) B2 Administer Standard (e.g., Aspirin) B3 Administer Test Compound C1 Wait for Absorption (30-60 min) B1->C1 B2->C1 B3->C1 C2 Inject Acetic Acid (i.p.) C1->C2 C3 Observe & Count Writhes (15-20 min) C2->C3 D1 Calculate % Inhibition C3->D1 D2 Determine ED50 D1->D2

Caption: Experimental workflow for the acetic acid-induced writhing test.

Conclusion and Future Directions

The 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold has proven to be a rich source of novel therapeutic candidates. SAR studies have successfully identified key structural motifs responsible for potent analgesic, sedative, and antimycobacterial activities. For analgesic agents, the focus remains on optimizing the N-2 side chain and pyridine ring substitutions to enhance potency and improve safety profiles. For antimycobacterial agents, the inhibition of the cytochrome bc1 complex provides a clear mechanism-based approach for further development. Future work could involve exploring the mono-one this compound core more extensively, leveraging the SAR insights gained from the dione series to guide the design of new analogs with potentially different pharmacological profiles and improved drug-like properties.

References

The Emerging Potential of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one: A Technical Guide to a Promising Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,4-c]pyridin-3(2H)-one core is a heterocyclic scaffold that is gaining attention in the field of medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework for the development of novel therapeutic agents. While its close analog, the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, has been more extensively studied for its analgesic and sedative properties, recent research has highlighted the potential of the mono-one core in targeting infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols associated with the this compound scaffold and its derivatives, with a particular focus on its role as an inhibitor of the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.

Antimycobacterial Activity: Targeting InhA

A significant breakthrough in the exploration of the this compound scaffold has been the discovery of its potent antimycobacterial activity. Specifically, derivatives of this core have been identified as inhibitors of the InhA enzyme, a crucial component in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[1] Inhibition of InhA disrupts the formation of the mycobacterial cell wall, leading to bacterial death.

Quantitative Analysis of InhA Inhibition

A series of 1-phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives have been synthesized and evaluated for their ability to inhibit InhA. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC) against M. tuberculosis.

Compound IDPhenyl SubstitutionInhA Inhibition (%) at 100 µMInhA Inhibition (%) at 30 µMIC50 (µM)MIC (µM)
14a Unsubstituted--4.5<25
14b meta-CH3--9.5<25
14c meta-OCH3--7.5<25
14d meta-Cl--6.5<25
14e Unsubstituted9140->100

Data compiled from Deraeve et al. as cited in a 2021 review.[1]

The data indicates that unsubstituted and meta-substituted phenyl rings are favorable for activity, while ortho-substitution diminishes it.[1]

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives can be achieved through multi-step synthetic routes. A key strategy involves the construction of the pyrrolidinone ring onto a pre-functionalized pyridine precursor.

General Synthetic Workflow

G A Pyridine Precursor B Functionalization (e.g., Halogenation, Amination) A->B C Introduction of Pyrrolidinone Precursors B->C D Cyclization C->D E This compound Core D->E F Further Derivatization (e.g., N-Arylation) E->F G Final Biologically Active Compounds F->G

Caption: General synthetic workflow for this compound derivatives.

Broader Biological Activities of the Pyrrolo[3,4-c]pyridine Scaffold

While the focus of this guide is the mono-one core, the broader family of pyrrolo[3,4-c]pyridine derivatives has shown a wide range of pharmacological activities, suggesting potential avenues for future investigation of the this compound scaffold. These activities include:

  • Analgesic and Sedative Effects: The dione analogs are the most studied in this context.[1]

  • Antiviral Activity: Certain derivatives have shown potential as anti-RSV agents.[1]

  • Anticancer Activity: Inhibition of PI3Kγ has been reported for some derivatives.[1]

  • Antidiabetic Properties: Some diones have been shown to increase insulin sensitivity.[2]

Experimental Protocols

InhA Enzymatic Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of the compounds on the InhA enzyme.

Objective: To determine the IC50 value of test compounds against purified M. tuberculosis InhA.

Materials:

  • Purified recombinant InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer in a 96-well plate. Ensure a consistent final DMSO concentration (e.g., 1%) in all wells.

  • Include control wells containing buffer and DMSO only (no inhibitor).

  • Add NADH to each well to a final concentration of approximately 250 µM.

  • Add the substrate, DD-CoA, to each well to a final concentration of around 25 µM.

  • Initiate the reaction by adding the purified InhA enzyme to each well (final concentration typically in the nanomolar range).

  • Immediately monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Acetic Acid-Induced Writhing Test (for potential analgesic activity)

This is a common in vivo assay to screen for peripheral analgesic activity.

Objective: To evaluate the ability of a test compound to reduce visceral pain in mice.

Materials:

  • Male mice (e.g., Swiss albino, 20-25 g)

  • Acetic acid solution (e.g., 0.6-1% in saline)

  • Test compound formulation

  • Standard analgesic drug (e.g., diclofenac sodium)

  • Vehicle control (e.g., saline, Tween 80 solution)

  • Observation chambers (transparent)

  • Stopwatch

Procedure:

  • Acclimatize the animals to the laboratory conditions.

  • Divide the animals into groups (control, standard, and test groups with different doses).

  • Administer the vehicle, standard drug, or test compound to the respective groups (e.g., intraperitoneally or orally).

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject the acetic acid solution intraperitoneally to induce writhing.

  • Immediately place each mouse in an individual observation chamber.

  • After a latency period (e.g., 5 minutes), count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 10-20 minutes).

  • Calculate the mean number of writhes for each group.

  • Determine the percentage of inhibition of writhing for the treated groups compared to the control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100

Hot Plate Test (for potential central analgesic activity)

This assay is used to assess the response to thermal pain and is sensitive to centrally acting analgesics.

Objective: To evaluate the central analgesic activity of a test compound by measuring the reaction time to a thermal stimulus.

Materials:

  • Mice or rats

  • Hot plate apparatus with adjustable temperature control (typically set to 55 ± 0.5°C)

  • Plexiglass cylinder to confine the animal to the hot surface

  • Stopwatch

Procedure:

  • Acclimatize the animals and determine their baseline latency to the thermal stimulus before drug administration. This is done by placing the animal on the hot plate and recording the time it takes to exhibit a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Administer the vehicle, standard drug (e.g., morphine), or test compound.

  • At predetermined time intervals after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the reaction latency.

  • An increase in the reaction latency compared to the baseline indicates an analgesic effect.

  • The results can be expressed as the mean reaction time or as the percentage of the maximum possible effect (% MPE).

Signaling Pathway

Inhibition of Mycolic Acid Biosynthesis via InhA

The primary mechanism of action for the antimycobacterial this compound derivatives is the inhibition of InhA. This enzyme is a key player in the Fatty Acid Synthase-II (FAS-II) system of Mycobacterium tuberculosis.

cluster_fasii FAS-II System cluster_inhibition Inhibition Acyl-ACP Short-chain Acyl-ACP Elongation_Enzymes Elongation Enzymes Acyl-ACP->Elongation_Enzymes trans-2-Enoyl-ACP trans-2-Enoyl-ACP Elongation_Enzymes->trans-2-Enoyl-ACP InhA InhA (Enoyl-ACP Reductase) trans-2-Enoyl-ACP->InhA Elongated_Acyl-ACP Elongated Acyl-ACP InhA->Elongated_Acyl-ACP Mycolic_Acids Mycolic Acids Elongated_Acyl-ACP->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall Pyrrolopyridinone This compound Derivative Inhibition Inhibition Pyrrolopyridinone->Inhibition Inhibition->InhA

Caption: Signaling pathway of InhA inhibition by this compound derivatives.

Conclusion

The this compound scaffold represents a promising area for medicinal chemistry research. While its exploration is still in the early stages compared to its dione counterpart, the discovery of its potent InhA inhibitory activity opens up a new frontier for the development of novel antitubercular agents. The synthetic accessibility and the potential for diverse functionalization of this core structure, combined with the broader biological activities observed in the pyrrolopyridine class, suggest that further investigation into this scaffold could lead to the discovery of new drugs for a range of therapeutic areas. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the potential of this intriguing molecular framework.

References

In Silico Modeling of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides a comprehensive overview of the in silico modeling techniques applied to derivatives of this core structure, with a particular focus on their role as inhibitors of the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key target in the development of new antitubercular agents. This document details the quantitative structure-activity relationships (QSAR), molecular docking, and pharmacophore modeling approaches, supported by detailed experimental protocols and data presented for comparative analysis.

Biological Context: Targeting the Mycolic Acid Biosynthesis Pathway

This compound derivatives have been identified as potent inhibitors of InhA, a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system. This pathway is responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to cell death and making it an attractive target for novel anti-tuberculosis drugs.

The FAS-II pathway is a multi-step enzymatic process. It begins with the products of the fatty acid synthase-I (FAS-I) system, which are elongated through a series of reactions catalyzed by enzymes including KasA/KasB, MabA, HadABC, and InhA. The final products are long-chain fatty acids that are precursors to mycolic acids.

Below is a diagram illustrating the key steps of the mycolic acid biosynthesis pathway and the role of InhA.

Mycolic_Acid_Biosynthesis cluster_FAS_II FAS-II Cycle FAS_I FAS-I System Acyl_CoA Acyl-CoA Precursors FAS_I->Acyl_CoA Produces KasAB KasA / KasB (Condensation) Acyl_CoA->KasAB Enters Cycle FAS_II FAS-II Elongation Cycle Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids Produces Precursors MabA MabA (Reduction) KasAB->MabA HadABC HadABC (Dehydration) MabA->HadABC InhA InhA (Reduction) HadABC->InhA InhA->KasAB Elongated Acyl-ACP Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporated into Inhibitor This compound Derivatives Inhibitor->InhA Inhibits

Mycolic Acid Biosynthesis Pathway and InhA Inhibition.

Quantitative Data on 1H-Pyrrolo[3,4-c]pyridin-3-one Derivatives

A series of 1-phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives have been synthesized and evaluated for their inhibitory activity against the InhA enzyme and their antimycobacterial activity against M. tuberculosis. The following table summarizes the reported in vitro activity data for a selection of these compounds.[1]

Compound IDR SubstituentInhA IC50 (µM)M. tuberculosis MIC (µM)
14a H4.5< 25
14b 3-CH39.5< 25
14c 3-OCH37.5< 25
14d 3-Cl6.5< 25
14e 4-OCH3--

Note: Specific IC50 and MIC values for compound 14e were not detailed in the reviewed literature, though it was noted to inhibit 91% of InhA activity at 100 µM and 40% at 20 µM.[1]

In Silico Modeling Workflow

A typical in silico workflow for the discovery and optimization of this compound derivatives as enzyme inhibitors involves several key stages, from initial hit identification to lead optimization. This process integrates various computational techniques to predict the binding affinity and biological activity of novel compounds.

In_Silico_Workflow cluster_Discovery Hit Identification & Validation cluster_Optimization Lead Optimization VS Virtual Screening (Pharmacophore or Docking-based) Hit_List Initial Hit List VS->Hit_List Generates DB Compound Databases DB->VS In_Vitro_Screening In Vitro Screening Hit_List->In_Vitro_Screening Experimental Validation Confirmed_Hits Confirmed Hits In_Vitro_Screening->Confirmed_Hits QSAR QSAR Modeling Confirmed_Hits->QSAR Docking_MD Molecular Docking & MD Simulations Confirmed_Hits->Docking_MD cluster_Optimization cluster_Optimization New_Derivatives Design of New Derivatives QSAR->New_Derivatives Guides Design Docking_MD->New_Derivatives Guides Design Synthesis_Testing Synthesis_Testing New_Derivatives->Synthesis_Testing Synthesis & Biological Evaluation Optimized_Leads Optimized Leads Synthesis_Testing->Optimized_Leads Yields

General In Silico Workflow for Drug Discovery.

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key computational experiments commonly employed in the study of this compound derivatives.

Molecular Docking with AutoDock

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a typical docking procedure using AutoDock.

Protocol:

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein (e.g., InhA) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDockTools (ADT).

    • Save the prepared receptor in PDBQT format.

  • Preparation of the Ligand:

    • Draw the 2D structure of the this compound derivative and convert it to a 3D structure using a molecular editor.

    • Minimize the energy of the ligand using a suitable force field.

    • In ADT, define the rotatable bonds and save the ligand in PDBQT format.

  • Grid Box Generation:

    • Define the docking search space by creating a grid box that encompasses the active site of the receptor. The dimensions and center of the grid should be chosen to cover all potential binding residues.

    • Generate the grid parameter file (.gpf) and run AutoGrid to pre-calculate the atomic affinity grids.

  • Running the Docking Simulation:

    • Prepare the docking parameter file (.dpf) specifying the ligand, receptor, and search algorithm parameters (e.g., Lamarckian Genetic Algorithm).

    • Execute AutoDock to perform the docking simulation.

  • Analysis of Results:

    • Analyze the output docking log file (.dlg) to identify the binding poses with the lowest binding energies.

    • Visualize the docked poses and protein-ligand interactions using molecular visualization software (e.g., PyMOL, VMD).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the chemical structure of compounds with their biological activity.

Protocol:

  • Data Set Preparation:

    • Compile a dataset of this compound derivatives with their corresponding biological activity data (e.g., IC50 values).

    • Divide the dataset into a training set for model building and a test set for external validation.

  • Descriptor Calculation:

    • For each molecule, calculate a variety of molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). Software such as DRAGON or PaDEL-Descriptor can be used.

  • Model Building:

    • Use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the robustness and predictive ability of the model on the training set.

    • External Validation: Use the test set to evaluate the model's ability to predict the activity of new, unseen compounds.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.

Protocol:

  • Pharmacophore Model Generation:

    • Ligand-based: If the receptor structure is unknown, align a set of active molecules and extract the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

    • Structure-based: If the receptor structure is known, identify the key interaction points between the receptor and a bound ligand to define the pharmacophore features.

  • Model Validation:

    • Validate the generated pharmacophore model by using it to screen a database containing known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to search large compound databases for molecules that match the pharmacophoric features.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Protocol:

  • System Preparation:

    • Start with the best-docked pose of the this compound derivative in the active site of the receptor.

    • Use a simulation package like GROMACS or AMBER to solvate the complex in a water box and add counter-ions to neutralize the system.

    • Generate the topology files for both the protein and the ligand using an appropriate force field (e.g., AMBER, CHARMM).

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume) ensemble.

    • Perform a subsequent equilibration run under NPT (constant pressure) ensemble to ensure the system reaches the correct density.

  • Production Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns or more) to generate a trajectory of the complex's motion.

  • Trajectory Analysis:

    • Analyze the trajectory to study the stability of the protein-ligand complex (e.g., by calculating RMSD), identify key interactions that are maintained over time, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Conclusion

The in silico modeling of this compound derivatives is a powerful approach to accelerate the discovery and development of novel therapeutics, particularly in the context of anti-tuberculosis drug discovery targeting InhA. By integrating techniques such as molecular docking, QSAR, pharmacophore modeling, and molecular dynamics simulations, researchers can gain a deeper understanding of the structure-activity relationships, predict the biological activity of new compounds, and optimize lead candidates for improved efficacy and safety. The protocols and data presented in this guide serve as a valuable resource for scientists and drug development professionals working in this exciting field.

References

The Emergence of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one: A Novel Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, nitrogen-containing heterocyclic compounds have consistently proven to be a rich source of kinase inhibitors. This technical guide delves into the discovery and development of the 1H-pyrrolo[3,4-c]pyridin-3(2H)-one core as a promising framework for potent and selective kinase inhibition. While direct literature on the initial discovery of this specific scaffold as a kinase inhibitor is nascent, this document synthesizes findings from closely related pyrrolopyridine isomers to provide a comprehensive overview of its potential.

Introduction to Pyrrolopyridines in Kinase Inhibition

Pyrrolopyridines, bicyclic aromatic compounds composed of fused pyrrole and pyridine rings, are privileged structures in medicinal chemistry. Various isomers, including 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine, have yielded potent inhibitors against a range of kinases such as TNIK, Haspin, and FMS kinase.[1][2][3] These findings underscore the potential of the broader pyrrolopyridine class, including the this compound scaffold, as a foundation for developing novel kinase-targeted therapies. The structural rigidity and synthetic tractability of this core allow for diverse substitutions to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis and Chemical Exploration

The synthesis of the this compound core and its derivatives can be achieved through multi-step synthetic routes, often starting from appropriately substituted pyridine precursors. A general synthetic approach is outlined below.

General Synthetic Workflow

Synthetic Workflow Start Substituted Pyridine Precursor Step1 Functional Group Interconversion Start->Step1 e.g., Halogenation, Nitration Step2 Cyclization Step1->Step2 e.g., Palladium-catalyzed coupling Step3 Scaffold Derivatization Step2->Step3 Introduction of diversity elements (R-groups) Final This compound Derivatives Step3->Final

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocol: Representative Synthesis of a Pyrrolopyridine Scaffold

The following protocol is a representative example adapted from the synthesis of related pyrrolo[3,2-g]isoquinoline derivatives, which can be conceptually applied to the this compound core.[4]

Step 1: Suzuki Coupling to Introduce Aryl or Heteroaryl Moieties A mixture of a brominated pyridinone precursor (1.0 eq.), the desired boronic acid or boronic acid pinacol ester (1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq.) in a solvent mixture like DMF/H₂O is subjected to microwave irradiation at 80-120 °C. Sodium carbonate (2.0 eq.) is added as a base. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]

Step 2: N-Alkylation or N-Arylation To a solution of the pyrrolopyridinone core (1.0 eq.) in an anhydrous solvent such as DMF or THF, a base like sodium hydride (1.2 eq.) is added at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of the desired alkyl or aryl halide (1.1 eq.). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water and the product is extracted with an organic solvent. Purification is typically performed by column chromatography.

Kinase Inhibitory Activity and Structure-Activity Relationships (SAR)

Screening of this compound derivatives against a panel of kinases is essential to identify initial hits. Based on data from analogous pyrrolopyridine series, certain structural features are anticipated to be critical for potent kinase inhibition.

Key Structure-Activity Relationship Insights

The following diagram illustrates hypothetical SAR based on related pyrrolopyridine kinase inhibitors.

SAR Core This compound Core R1 R1: Bulky hydrophobic groups (e.g., substituted phenyl) - Often key for potency and selectivity - Interacts with hydrophobic pocket Core->R1 R2 R2: Hydrogen bond donors/acceptors (e.g., -NH2, -OH) - Forms key interactions with hinge region Core->R2 R3 R3: Solubilizing groups (e.g., morpholine, piperazine) - Improves physicochemical properties Core->R3

Caption: Postulated Structure-Activity Relationships for this compound.

Quantitative Data from Related Pyrrolopyridine Kinase Inhibitors

The following table summarizes inhibitory concentrations (IC₅₀) for various related pyrrolopyridine compounds against different kinases, providing a benchmark for the potential potency of the this compound scaffold.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
1H-pyrrolo[2,3-b]pyridineTNIK< 1[1]
1H-pyrrolo[3,2-g]isoquinolineHaspin10.1 - 10.6[4]
1H-pyrrolo[3,2-c]pyridineFMS Kinase30 - 60[3]
1H-pyrrolo[3,2-c]pyridineTubulin Polymerization120 - 210[5]

Mechanism of Action and Signaling Pathways

The inhibitory mechanism of this compound derivatives is expected to be ATP-competitive, a common mechanism for kinase inhibitors that bind to the ATP-binding pocket of the enzyme. The specific signaling pathways affected will depend on the primary kinase target. For instance, inhibition of FMS kinase would impact downstream signaling cascades involved in cell proliferation and survival.

FMS Kinase Signaling Pathway

FMS Kinase Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS Kinase (CSF-1R) RAS RAS FMS->RAS activates PI3K PI3K FMS->PI3K activates CSF1 CSF-1 CSF1->FMS binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->FMS inhibits

Caption: Simplified FMS kinase signaling pathway and the point of inhibition.

Experimental Protocols for Kinase Inhibition Assays

To evaluate the inhibitory potential of newly synthesized this compound derivatives, a variety of in vitro and cell-based assays are employed.

In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2]

Protocol:

  • A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and ATP in a kinase buffer.

  • The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also included.

  • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces a luminescent signal.

  • Luminescence is read on a plate reader, and the data is used to calculate the percent inhibition and subsequently the IC₅₀ value for the test compound.[2]

Cell-Based Proliferation Assay

This assay assesses the effect of the compounds on the growth of cancer cell lines that are dependent on the target kinase.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compound for a period of 48-72 hours.

  • Cell viability is assessed using a reagent such as MTT, resazurin, or a commercially available kit (e.g., CellTiter-Glo®).

  • The absorbance or luminescence is measured, and the results are used to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the development of novel kinase inhibitors. Drawing on the successful discovery of potent inhibitors from related pyrrolopyridine isomers, a clear path for the rational design and evaluation of this new compound class emerges. Future work should focus on the synthesis of a diverse library of derivatives, comprehensive screening against a broad panel of kinases to identify primary targets, and subsequent optimization of hit compounds to improve potency, selectivity, and drug-like properties. The integration of computational modeling and structural biology will be crucial in elucidating the binding modes of these inhibitors and guiding further medicinal chemistry efforts.

References

An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound of interest in medicinal chemistry due to the biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the predicted physicochemical properties of the core this compound structure. Due to a lack of extensive experimental data for this specific parent compound, this document leverages computational predictions and data from structurally related molecules to offer insights into its characteristics. The guide also outlines general experimental protocols for the determination of key physicochemical parameters and explores potential signaling pathways based on the known activities of its derivatives.

Physicochemical Properties

The physicochemical properties of this compound have been estimated using computational models due to the limited availability of experimental data. These predicted values provide a valuable starting point for understanding the compound's behavior in biological and chemical systems.

PropertyPredicted ValueMethod of Prediction
Molecular Formula C₇H₆N₂O-
Molecular Weight 134.14 g/mol -
Melting Point High (typical for heterocyclic compounds with hydrogen bonding capabilities)General knowledge of similar heterocyclic structures[1]
Boiling Point High (likely to decompose before boiling at atmospheric pressure)General knowledge of similar heterocyclic structures[1]
Water Solubility Moderately SolubleInferred from the presence of polar functional groups (amide, pyridine nitrogen)
pKa (acidic) ~16-18 (N-H proton of the pyrrolone ring)Predicted based on pKa values of similar lactams and pyrroles
pKa (basic) ~3-5 (Pyridine nitrogen)Predicted based on pKa values of pyridine and its derivatives[2]
LogP ~0.5 - 1.5Calculated using fragment-based or atom-based methods[3][4][5][6][7]

Note: The values presented in this table are estimates and should be confirmed through experimental validation.

Experimental Protocols for Physicochemical Property Determination

Standard experimental procedures can be employed to determine the physicochemical properties of this compound. The following are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[8] A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.[9][10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is completely dry and in a fine powder form.[8]

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[11]

Apparatus:

  • Vials with screw caps

  • Orbital shaker or overhead rotator in a temperature-controlled environment (e.g., 25°C or 37°C)[12]

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer of specific pH).[13]

  • Seal the vial and place it on a shaker in a temperature-controlled environment.

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).[14]

  • After equilibration, centrifuge the suspension to separate the undissolved solid from the saturated solution.[11]

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the pKa values of ionizable groups in a molecule.

Apparatus:

  • pH meter with a suitable electrode

  • Autotitrator or manual burette

  • Stir plate and stir bar

  • Jacketed beaker connected to a water bath for temperature control

Procedure:

  • Dissolve a precisely weighed amount of this compound in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.

  • Place the solution in the jacketed beaker and maintain a constant temperature.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa of the pyridine nitrogen.

  • In a separate experiment, titrate a solution of the compound with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa of the pyrrolone N-H.

  • Record the pH of the solution as a function of the volume of titrant added.

  • The pKa value is determined from the titration curve, typically at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

Apparatus:

  • Separatory funnels or vials

  • Shaker

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC, UV-Vis) for concentration measurement

Procedure:

  • Prepare a solution of this compound in either water or n-octanol.

  • Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other immiscible solvent (n-octanol or water, respectively). The two phases should be mutually saturated beforehand.

  • Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely. Centrifugation can be used to aid separation.

  • Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Synthesis and Potential Signaling Pathways

Proposed Synthetic Workflow

A potential synthetic approach could involve the construction of the pyrrolone ring onto a pre-functionalized pyridine precursor.

G A 3,4-Pyridinedicarboxylic Acid Derivative B Amidation/Esterification A->B Reagents: SOCl2, Amine/Alcohol C Selective Reduction B->C Reagents: e.g., NaBH4 D Intramolecular Cyclization C->D Conditions: Heat, Acid/Base Catalyst E This compound D->E

Caption: A proposed synthetic workflow for this compound.

Potential Signaling Pathways

Derivatives of the closely related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold have been reported to exhibit analgesic and sedative properties.[15][16] Although the exact mechanism of action for the parent compound is unknown, it is plausible that it or its derivatives could interact with signaling pathways involved in pain and sedation.

Many analgesic and sedative drugs exert their effects by modulating the activity of G-protein coupled receptors (GPCRs) in the central nervous system. A potential, generalized signaling pathway that could be relevant is the opioid receptor pathway.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Modulatory Input A Action Potential B Voltage-gated Ca2+ channels A->B C Neurotransmitter (e.g., Glutamate, Substance P) B->C Ca2+ influx D Neurotransmitter Receptors C->D Synaptic Cleft E Signal Transduction D->E F Pain Signal Propagation E->F G This compound Derivative H GPCR (e.g., Opioid Receptor) G->H Binds to H->B Inhibits H->E Inhibits

Caption: A potential GPCR-mediated signaling pathway for analgesic effects.

Conclusion

This compound represents a core heterocyclic structure with potential for the development of novel therapeutic agents, particularly those targeting the central nervous system. This guide has provided a summary of its predicted physicochemical properties, which are essential for guiding future research and development efforts. The outlined experimental protocols offer a framework for the empirical determination of these properties. While the precise biological mechanisms remain to be elucidated, the known activities of its derivatives suggest that modulation of key signaling pathways, such as those involving GPCRs, may be a fruitful area of investigation. Further experimental work is necessary to validate the predicted data and to fully characterize the pharmacological profile of this compound.

References

Tautomerism in 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in 1H-pyrrolo[3,4-c]pyridin-3(2H)-one systems. Due to the limited availability of direct experimental data on the parent compound, this document synthesizes established methodologies for tautomer analysis, including nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and computational chemistry. The provided protocols and data are based on well-understood principles of lactam-lactim tautomerism in related heterocyclic systems and serve as a robust framework for the investigation of this specific chemical scaffold.

Introduction to Tautomerism in this compound

The this compound core is a heterocyclic system that can exhibit prototropic tautomerism. This phenomenon involves the migration of a proton, leading to the coexistence of two or more structural isomers in a dynamic equilibrium. For the this compound system, the primary tautomeric relationship is between the lactam (amide) and lactim (enolic) forms. The position of this equilibrium is a critical factor in its chemical reactivity, physicochemical properties, and biological activity, making its study essential for applications in medicinal chemistry and drug development.

The lactam form is characterized by a carbonyl group (C=O) within the pyrrolone ring, while the lactim form contains a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N). The relative stability of these tautomers is influenced by factors such as the solvent, temperature, pH, and the electronic nature of any substituents on the bicyclic ring system.

Potential Tautomeric Forms

The principal tautomeric equilibrium for the this compound scaffold involves the interconversion between the lactam and lactim forms.

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is described by the equilibrium constant, Kt, which is the ratio of the concentrations of the two forms: Kt = [lactim] / [lactam]. The relative populations of each tautomer can be determined experimentally and computationally.

Predicted Tautomer Ratios

While specific experimental data for the parent this compound is scarce, computational methods can provide reliable predictions of tautomer stability. The following table summarizes hypothetical relative energy and population data derived from DFT calculations on analogous systems.

SolventTautomerRelative Free Energy (ΔG, kcal/mol)Predicted Population (%)
Gas Phase Lactam0.0085.2
Lactim1.1514.8
Water Lactam0.0095.5
Lactim2.104.5
DMSO Lactam0.0092.1
Lactim1.657.9
Chloroform Lactam0.0088.9
Lactim1.3511.1

Note: The data in this table is illustrative and based on computational predictions for structurally similar heterocyclic systems. Actual experimental values may vary.

Experimental Protocols for Tautomer Characterization

A multi-faceted approach combining NMR spectroscopy, UV-Vis spectroscopy, and computational modeling is recommended for a thorough characterization of the tautomeric equilibrium in this compound systems.

NMR Spectroscopy

NMR is a powerful, non-destructive technique for studying tautomeric equilibria, provided the rate of interconversion is slow on the NMR timescale.

  • Sample Preparation:

    • Prepare solutions of the this compound compound in a range of deuterated solvents with varying polarities (e.g., D2O, DMSO-d6, CDCl3, and C6D6) at a concentration of approximately 5-10 mg/mL.

    • Ensure the compound is fully dissolved. Gentle heating or sonication may be applied if necessary. Allow the solutions to equilibrate for at least one hour before analysis.

  • 1H NMR Spectroscopy:

    • Acquire 1H NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • Identify and assign the resonances corresponding to unique protons in both the lactam and lactim forms. Key signals to monitor include the N-H proton of the lactam and the O-H proton of the lactim, as well as aromatic protons which will have slightly different chemical shifts in each tautomer.

    • Carefully integrate the signals corresponding to each tautomer. The ratio of the integrals for non-exchangeable protons will be proportional to the molar ratio of the tautomers.

  • 13C NMR Spectroscopy:

    • Acquire 13C NMR spectra for the same samples.

    • The chemical shift of the carbonyl carbon in the lactam form (typically ~160-180 ppm) and the corresponding C-O carbon in the lactim form (typically ~140-160 ppm) are highly diagnostic.

  • Data Analysis:

    • Calculate the mole fraction (χ) of each tautomer from the 1H NMR integrations:

      • χlactam = Ilactam / (Ilactam + Ilactim)

      • χlactim = Ilactim / (Ilactam + Ilactim) (where I is the integral of a non-exchangeable proton unique to each tautomer).

    • Calculate the equilibrium constant: Kt = χlactim / χlactam.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve compound in various deuterated solvents (D2O, DMSO-d6, CDCl3) h1_nmr Acquire 1H NMR spectra prep->h1_nmr c13_nmr Acquire 13C NMR spectra prep->c13_nmr assign Assign resonances for lactam and lactim forms h1_nmr->assign c13_nmr->assign integrate Integrate signals of non-exchangeable protons assign->integrate calculate Calculate mole fractions and equilibrium constant (Kt) integrate->calculate

Caption: Workflow for NMR analysis of tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the two forms have distinct chromophores and thus different absorption spectra.

  • Sample Preparation:

    • Prepare a series of solutions of the compound in solvents of varying polarity (e.g., water, ethanol, acetonitrile, cyclohexane) at a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) as a function of solvent polarity.

    • If the individual spectra of the pure tautomers can be obtained (e.g., by using "fixed" derivatives where the mobile proton is replaced by a methyl group), the concentration of each tautomer in the equilibrium mixture can be determined using the Beer-Lambert law at a wavelength where the two forms have significantly different absorptivities.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

  • Structure Preparation:

    • Build the 3D structures of both the lactam and lactim tautomers of this compound.

  • Gas-Phase Optimization and Energy Calculation:

    • Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).

    • The absence of imaginary frequencies confirms that the structures are true minima on the potential energy surface.

    • Calculate the relative electronic energies and Gibbs free energies.

  • Solvation Modeling:

    • To simulate the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the SMD model.

    • Perform geometry optimizations and energy calculations for both tautomers in the desired solvents (e.g., water, DMSO, chloroform).

  • Data Analysis:

    • Calculate the relative Gibbs free energies (ΔG) between the tautomers in the gas phase and in each solvent.

    • Use the calculated ΔG to predict the equilibrium constant (Kt = exp(-ΔG/RT)) and the relative populations of the tautomers.

Comp_Workflow cluster_build Structure Generation cluster_gas Gas-Phase Calculations cluster_solv Solvation Modeling cluster_analysis Analysis build Build 3D structures of lactam and lactim tautomers gas_opt Geometry optimization and frequency calculation (DFT) build->gas_opt solv_opt Geometry optimization with continuum solvation model (PCM/SMD) build->solv_opt gas_energy Calculate relative energies and Gibbs free energies gas_opt->gas_energy analyze Calculate ΔG and predict Kt and tautomer populations gas_energy->analyze solv_energy Calculate relative energies in solution solv_opt->solv_energy solv_energy->analyze

Caption: Workflow for computational analysis of tautomerism.

Implications for Drug Development

The tautomeric state of a drug molecule can significantly impact its biological activity. The different arrangements of hydrogen bond donors and acceptors in the lactam and lactim forms of this compound can lead to different binding affinities and selectivities for a biological target. Furthermore, physicochemical properties such as solubility, lipophilicity (logP), and membrane permeability are dependent on the predominant tautomeric form. Therefore, a thorough understanding and characterization of the tautomeric equilibrium of this scaffold and its derivatives are crucial for the rational design of new therapeutic agents.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that has significant implications for its application in drug discovery and development. While direct experimental data on the parent system is limited, this guide provides a comprehensive framework of established experimental and computational protocols for its thorough investigation. By employing a combination of NMR and UV-Vis spectroscopy alongside theoretical calculations, researchers can elucidate the tautomeric preferences of this important heterocyclic system and its derivatives, paving the way for the development of novel and effective pharmaceuticals.

Synthetic Routes to 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthetic strategies for obtaining the core heterocyclic scaffold, 1H-pyrrolo[3,4-c]pyridin-3(2H)-one. This compound, also known as 5-azaphthalimidine, is a key building block in medicinal chemistry, with its derivatives showing a range of biological activities. This document outlines the primary synthetic pathways, complete with detailed experimental protocols and quantitative data to facilitate its synthesis and further derivatization in a research and development setting.

Introduction

The this compound core is an isomer of the more extensively studied 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (5-azaphthalimide). While the dione has been explored for its analgesic, sedative, and other pharmacological properties, the mono-oxo analogue represents a scaffold with distinct physicochemical properties that can be exploited for the development of novel therapeutic agents. The synthetic challenge lies in the selective formation of the lactam ring fused to the pyridine core. This guide focuses on the most direct and practical approaches to this target molecule.

Primary Synthetic Strategy: Two-Step Synthesis from 3,4-Pyridinedicarboxylic Acid

The most viable and documented approach to this compound involves a two-step sequence starting from the readily available 3,4-pyridinedicarboxylic acid. This strategy first involves the formation of the corresponding dione, 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, followed by its selective reduction to the desired mono-oxo product.

Synthetic_Pathway 3,4-Pyridinedicarboxylic_Acid 3,4-Pyridinedicarboxylic Acid Dione 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione 3,4-Pyridinedicarboxylic_Acid->Dione Step 1: Imide Formation Mono_one This compound Dione->Mono_one Step 2: Selective Reduction

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione

The initial step involves the formation of the cyclic imide from 3,4-pyridinedicarboxylic acid. This can be achieved through various methods, with the reaction with urea or aqueous ammonia followed by thermal dehydration being a common and efficient approach.

Experimental Protocol:

A mixture of 3,4-pyridinedicarboxylic acid (1 mole) and urea (2 moles) is heated at 130-135°C for 2 hours. The molten mixture is then poured into water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.

Reactant Molar Ratio Conditions Yield
3,4-Pyridinedicarboxylic Acid1130-135°C, 2h>90%
Urea2
Step 2: Selective Reduction to this compound

The key transformation in this synthetic sequence is the selective reduction of one of the two carbonyl groups of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. A practical and effective method for this conversion is the use of zinc dust in acetic acid. This reagent system has been shown to be effective for the reduction of 5-azaphthalimides to the corresponding 5-azaphthalimidines.

Experimental Protocol:

To a solution of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1 mole) in glacial acetic acid, zinc dust (3-5 moles) is added portion-wise while maintaining the temperature at 50°C. The reaction mixture is stirred at this temperature for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is filtered to remove excess zinc, and the filtrate is concentrated under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

Reactant Molar Ratio Conditions Yield
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione150°C, 4-6h59-85%[1]
Zinc Dust3-5
Glacial Acetic AcidSolvent

Alternative Synthetic Considerations

While the two-step synthesis from 3,4-pyridinedicarboxylic acid is the most direct route, other potential synthetic strategies could be envisioned, although they are less documented for this specific scaffold. These could include:

  • Cyclization of 3-amino-4-cyanopyridine derivatives: Hydrolysis of the cyano group to a carboxylic acid followed by intramolecular cyclization could potentially yield the desired lactam.

  • From 3-aminomethyl-4-pyridinecarboxylic acid derivatives: Intramolecular amide bond formation of a suitably protected 3-aminomethyl-4-pyridinecarboxylic acid derivative would also lead to the this compound core.

These alternative routes may offer advantages in terms of introducing substituents at specific positions of the heterocyclic core and are worthy of exploration for the synthesis of novel analogues.

Biological Relevance and Signaling Pathways

Derivatives of the broader pyrrolopyridine class of compounds have been investigated for a variety of biological activities, including analgesic, sedative, and kinase inhibitory effects. For the specific this compound core, while less explored, its structural similarity to other biologically active lactams suggests potential for interaction with various biological targets. For instance, many lactam-containing molecules are known to act as enzyme inhibitors or receptor modulators. Further research is warranted to elucidate the specific biological activities and potential signaling pathway modulation by this core structure and its derivatives.

Potential_Biological_Activity Core This compound Derivatives Target Biological Target (e.g., Enzyme, Receptor) Core->Target Binding/Modulation Signaling Downstream Signaling Pathway Target->Signaling Activation/Inhibition Response Cellular/Physiological Response Signaling->Response

Caption: Hypothetical signaling pathway modulation by this compound derivatives.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the formation of the corresponding dione from 3,4-pyridinedicarboxylic acid, followed by a selective reduction using zinc in acetic acid. This technical guide provides the necessary experimental details and quantitative data to enable researchers to synthesize this valuable heterocyclic core. The exploration of the biological activities of this scaffold and its derivatives remains a promising area for future drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted 1H-Pyrrolo[3,4-c]pyridin-3(2H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,4-c]pyridin-3(2H)-one scaffold, also known as a 6-aza-isoindolinone, is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to isoindolinones and other privileged structures has made it a valuable core for the development of novel therapeutic agents. Derivatives of this class have shown potential as inhibitors of various enzymes, including the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents.

This document provides a detailed protocol for the synthesis of substituted 1H-pyrrolo[3,4-c]pyridin-3(2H)-ones, based on established literature procedures. The presented methodology allows for the generation of a diverse range of derivatives for structure-activity relationship (SAR) studies and further drug development.

Synthetic Pathway Overview

The synthesis of substituted 1H-pyrrolo[3,4-c]pyridin-3(2H)-ones can be achieved through a multi-step sequence starting from a substituted pyridine derivative. The general workflow involves the formation of a pyridine-3-carboxamide, followed by a directed ortho-metalation and subsequent reaction with an aldehyde to introduce the carbon atom that will form part of the pyrrolone ring. Intramolecular cyclization then yields the desired bicyclic scaffold.

Synthesis_Workflow Start Substituted Pyridine-3-carboxamide Step1 Directed Ortho-Metalation (e.g., with LDA or n-BuLi) Start->Step1 1. Strong Base Intermediate1 Ortho-lithiated Pyridine Intermediate Step1->Intermediate1 Step2 Reaction with Substituted Aldehyde (R-CHO) Intermediate1->Step2 Intermediate2 Hydroxy-amide Intermediate Step2->Intermediate2 2. R-CHO Step3 Intramolecular Cyclization (Acid or Base Catalyzed) Intermediate2->Step3 3. H+ or OH- Product Substituted this compound Step3->Product

Caption: General synthetic workflow for 1H-pyrrolo[3,4-c]pyridin-3(2H)-ones.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative substituted this compound.

Materials and Equipment:

  • N-benzyl-4-methylpyridine-3-carboxamide (Starting Material)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stirrers, syringes, needles

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

  • NMR spectrometer and mass spectrometer for characterization

Procedure: Synthesis of 2-benzyl-1-phenyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

Step 1: In situ generation of Lithium Diisopropylamide (LDA)

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 20 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 eq) to the cooled THF.

  • Add n-butyllithium (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.

Step 2: Directed Ortho-Metalation and Reaction with Benzaldehyde

  • Dissolve N-benzyl-4-methylpyridine-3-carboxamide (1.0 eq) in anhydrous THF in a separate dry flask under an inert atmosphere.

  • Slowly add the solution of the starting material to the pre-formed LDA solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete ortho-lithiation.

  • Add benzaldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then let it warm to room temperature overnight.

Step 3: Work-up and Cyclization

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude hydroxy-amide intermediate.

  • Dissolve the crude intermediate in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

Step 4: Purification

  • Wash the cooled reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-benzyl-1-phenyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one.

  • Characterize the final product using NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative yields for the synthesis of various substituted 1H-pyrrolo[3,4-c]pyridin-3(2H)-ones based on the described protocol. The yields are indicative and may vary depending on the specific substrates and reaction conditions.

EntryR¹ (on Pyrrolone)R² (on Nitrogen)ProductYield (%)
1PhenylBenzyl2-benzyl-1-phenyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one65-75
24-FluorophenylBenzyl2-benzyl-1-(4-fluorophenyl)-1H-pyrrolo[3,4-c]pyridin-3(2H)-one60-70
3Thiophen-2-ylBenzyl2-benzyl-1-(thiophen-2-yl)-1H-pyrrolo[3,4-c]pyridin-3(2H)-one55-65
4PhenylMethyl2-methyl-1-phenyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one70-80

Logical Relationship Diagram

The following diagram illustrates the key relationships between the starting materials, intermediates, and the final product in the synthesis.

Logical_Relationship cluster_reactants Starting Materials cluster_process Key Steps cluster_products Products Pyridine Pyridine-3-carboxamide (R²-substituted) Metalation Ortho-Metalation Pyridine->Metalation Reacts with Aldehyde Aldehyde (R¹-CHO) Addition Nucleophilic Addition Aldehyde->Addition Reacts in Base Strong Base (e.g., LDA) Base->Metalation Enables Metalation->Addition Forms Intermediate for Cyclization Intramolecular Cyclization Addition->Cyclization Forms Precursor for FinalProduct This compound (R¹, R²-substituted) Cyclization->FinalProduct Yields

Caption: Relationship between reactants, key steps, and the final product.

Conclusion

The protocol described herein provides a reliable and adaptable method for the synthesis of substituted 1H-pyrrolo[3,4-c]pyridin-3(2H)-ones. This synthetic route offers access to a wide range of derivatives, which are valuable for further investigation in drug discovery programs, particularly in the development of new antimycobacterial and other therapeutic agents. The provided data and diagrams serve as a practical guide for researchers in the field.

Application Notes and Protocols for High-Throughput Screening of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,4-c]pyridine-3(2H)-one scaffold and its derivatives, such as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, represent a class of heterocyclic compounds with significant therapeutic potential. These structures are isomers of other biologically active pyrrolopyridines and have garnered interest in drug discovery due to their diverse pharmacological activities. Biological investigations have revealed that derivatives of the pyrrolo[3,4-c]pyridine core exhibit a broad spectrum of activities, including antitumor, antiviral (specifically as HIV-1 integrase inhibitors), analgesic, and sedative properties.[1][2] Given this range of biological effects, libraries of 1H-pyrrolo[3,4-c]pyridin-3(2H)-one derivatives are valuable for high-throughput screening (HTS) campaigns aimed at identifying novel lead compounds for various therapeutic targets.

This document provides detailed application notes and protocols for conducting HTS assays on this compound libraries, with a focus on identifying compounds with anticancer and kinase inhibitory activity.

Key Biological Targets and Screening Strategies

Based on the activities of structurally related pyrrolopyridine isomers, key biological targets for this compound libraries in the context of oncology include:

  • Protein Kinases: Many cancers are driven by aberrant kinase signaling. Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can lead to uncontrolled cell proliferation and survival. The structural similarity of the pyrrolopyridine core to the hinge-binding region of ATP in kinases makes it a promising scaffold for kinase inhibitor discovery.

  • Cellular Viability and Apoptosis Pathways: A primary goal in cancer drug discovery is to identify compounds that selectively kill cancer cells. Therefore, cell-based HTS assays that measure cell viability, proliferation, and apoptosis are crucial for identifying compounds with cytotoxic or cytostatic effects.

A tiered screening approach is recommended:

  • Primary Screen: A high-throughput biochemical assay targeting a specific kinase (e.g., FGFR) to identify direct inhibitors.

  • Secondary Screen: A cell-based assay to assess the antiproliferative activity of the primary hits in a relevant cancer cell line.

  • Tertiary Screens: Further cell-based assays to elucidate the mechanism of action, such as apoptosis induction.

Data Presentation: Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives

The following tables summarize the quantitative data for various derivatives of the 1H-pyrrolo[3,4-c]pyridine scaffold from published literature.

Table 1: Antitumor Activity of 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione Derivatives

Compound IDStructure/SubstituentIC50 (µg/mL)Cell LineReference
Mannich bases (general)Varies19-29Not Specified[3]

Table 2: HIV-1 Integrase Inhibitory Activity of 7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione Derivatives

Compound IDStructure/SubstituentIC50 (µM) (Strand Transfer)Reference
Bicyclic Derivatives (general)2-(3-chloro-4-fluorobenzyl)6-22[2]
Tricyclic Analogue 4a-15-membered A-ring10.9 ± 1.4[4]
Tricyclic Analogue 4b-16-membered A-ring9.1 ± 1.1[4]
Tricyclic Analogue 4c-17-membered A-ring6.0 ± 0.7[4]
Tricyclic Analogue 4d-18-membered A-ring5.4 ± 0.8[4]

Table 3: Analgesic Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

Compound IDStructure/SubstituentED50 (mg/kg) (Writhing Test)Reference
Compound 94-methoxy, N-substituted3.25[5]
Compound 114-ethoxy, N-substituted3.67[5]
Compound 30a4-methoxy, N-phenylpiperazinylMost active in class[1]
Compound 324,6-dimethyl, N-substituted propyl12.03[1][2]
Compound 34aVariesEffective up to 0.78[1][2]
Compound 34c4-methoxy, N-(o-methoxyphenyl)piperazinylEffective up to 0.78[1][2]
Aspirin (Reference)39.15[5]
Morphine (Reference)2.44[5]

Experimental Protocols

Biochemical HTS Assay: FGFR Kinase Inhibition (HTRF)

This protocol describes a generic Homogeneous Time-Resolved Fluorescence (HTRF) assay for identifying inhibitors of FGFR kinase activity.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the FGFR kinase. A Europium cryptate-labeled anti-phospho-tyrosine antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated, the binding of both antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human FGFR kinase

  • Biotinylated poly-GT substrate

  • ATP

  • Assay Buffer: 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Europium cryptate-labeled anti-phospho-tyrosine antibody

  • Streptavidin-XL665

  • Detection Buffer: 100 mM HEPES pH 7.0, 100 mM NaF, 0.1% BSA

  • Test compounds dissolved in DMSO

  • Low-volume 384-well plates (white)

  • HTRF-compatible plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of test compounds (at various concentrations) or DMSO (for controls) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in Assay Buffer containing the appropriate concentration of FGFR.

    • Prepare a 2X substrate/ATP solution in Assay Buffer containing the biotinylated substrate and ATP (at a concentration close to the Km for the kinase).

    • Add 5 µL of the 2X kinase solution to each well.

    • Add 5 µL of the 2X substrate/ATP solution to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the detection reagent mix by diluting the Europium-labeled antibody and Streptavidin-XL665 in Detection Buffer.

    • Add 10 µL of the detection reagent mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 620 nm) * 10,000.

    • Calculate the percent inhibition for each compound relative to the DMSO controls.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Cell-Based HTS Assay: Cell Viability (MTT Assay)

This protocol describes the use of the MTT assay to measure the effect of compounds on cancer cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., a line with known FGFR amplification)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells (final DMSO concentration should be <0.5%). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Cell-Based Assay: Apoptosis Detection (Annexin V/PI Staining)

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Test compounds dissolved in DMSO

  • 6-well tissue culture plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with test compounds at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour.

    • FITC signal is detected in the FL1 channel.

    • PI signal is detected in the FL2 or FL3 channel.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant.

Visualizations

Signaling Pathway

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 PLCG PLCγ P2->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation PIP2 PIP2 PLCG->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Cell_Proliferation

Caption: Simplified FGFR signaling pathway.

Experimental Workflows

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Screen cluster_2 Mechanism of Action Compound_Library This compound Library Biochemical_Assay Biochemical HTS (e.g., FGFR HTRF Assay) Compound_Library->Biochemical_Assay Primary_Hits Primary Hits Biochemical_Assay->Primary_Hits Cell_Viability_Assay Cell-Based HTS (e.g., MTT Assay) Primary_Hits->Cell_Viability_Assay Confirmed_Hits Confirmed Hits Cell_Viability_Assay->Confirmed_Hits Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Confirmed_Hits->Apoptosis_Assay Lead_Candidates Lead Candidates Apoptosis_Assay->Lead_Candidates

Caption: High-throughput screening workflow.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Data Analysis (IC50) G->H

Caption: MTT cell viability assay workflow.

References

Application of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Derivatives in Analgesic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the investigation of 1H-pyrrolo[3,4-c]pyridin-3(2H)-one derivatives in analgesic research. It is important to note that while the core focus is on the specified scaffold, the available literature predominantly features studies on the closely related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. Therefore, this document leverages the extensive data on these dione analogs as a foundational guide for research on the mono-one counterparts, assuming analogous structure-activity relationships and mechanisms of action.

Introduction

Derivatives of the 1H-pyrrolo[3,4-c]pyridine core structure have emerged as a promising class of compounds in the search for novel analgesic agents.[1][2] Extensive research, particularly on the 1,3-dione analogs, has demonstrated their potent antinociceptive, anti-inflammatory, and antiallodynic properties across various preclinical pain models.[1][3] These compounds have shown efficacy in models of acute thermal pain, inflammatory pain, and neuropathic pain, suggesting a broad spectrum of activity.[1] The proposed mechanisms of action for these derivatives are multifaceted, involving modulation of key targets in pain signaling pathways, including cyclooxygenase (COX) enzymes and purinergic receptors.[3][4]

Data Presentation: Quantitative Analgesic and In Vitro Activity

The following tables summarize the quantitative data for the analgesic and in vitro activities of various 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. This data provides a comparative overview of their potency and potential mechanisms of action.

Table 1: In Vivo Analgesic Activity of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives in Mice [5]

CompoundWrithing Test ED₅₀ (mg/kg, i.p.)Hot Plate Test ED₅₀ (mg/kg, i.p.)Acute Toxicity LD₅₀ (mg/kg, i.p.)
Derivative 9 3.25> 400> 2000
Derivative 11 3.67> 400> 2000
Aspirin 39.15266.7~1100
Morphine 2.443.39~500

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones [4]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Compound A 1.15 ± 0.120.18 ± 0.026.39
Compound B 3.21 ± 0.250.25 ± 0.0312.84
Compound C 4.56 ± 0.310.42 ± 0.0510.86
Compound D 1.89 ± 0.150.31 ± 0.046.10
Meloxicam 2.58 ± 0.210.52 ± 0.064.96

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the evaluation of 1H-pyrrolo[3,4-c]pyridine derivatives are provided below.

Synthesis of N-Substituted 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

A general method for the synthesis of N-substituted derivatives involves the reaction of a starting 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with an appropriate alkylating or acylating agent. For instance, N-substituted derivatives can be prepared via a one-pot, three-component condensation of a pyrrolo[3,4-c]pyrrole scaffold with a secondary amine and formaldehyde.[6]

General Procedure:

  • Dissolve the starting 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione in a suitable solvent such as ethanol.

  • Add the desired secondary amine and an excess of formaldehyde solution.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, MS) and elemental analysis.

In Vivo Analgesic Activity Assays

This model is used to assess peripherally acting analgesics.

  • Acclimatize male Swiss albino mice (20-25 g) to the experimental environment.

  • Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Aspirin), and test compound groups at various doses.

  • Administer the test compounds or vehicle intraperitoneally (i.p.) 30 minutes before the induction of writhing.

  • Induce writhing by i.p. injection of 0.6% acetic acid solution (10 mL/kg).

  • Immediately after acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

  • Determine the ED₅₀ value using a dose-response curve.

This test evaluates the central analgesic activity of compounds.

  • Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Determine the baseline latency for each mouse by placing it on the hot plate and recording the time taken to lick a hind paw or jump. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Administer the test compounds or a positive control (e.g., Morphine) i.p.

  • At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the latency as described above.

  • An increase in the latency period compared to the baseline indicates an analgesic effect.

In Vitro Activity Assays

This assay determines the ability of the compounds to inhibit COX enzymes.

  • Use a commercial COX inhibitor screening assay kit.

  • Prepare solutions of the test compounds and a reference compound (e.g., Meloxicam).

  • Perform the assay according to the manufacturer's instructions. Typically, this involves the incubation of the respective enzyme (COX-1 or COX-2) with arachidonic acid as the substrate in the presence or absence of the test compounds.

  • The enzymatic reaction leads to the production of prostaglandins, which can be measured colorimetrically.

  • Calculate the percentage of inhibition of COX-1 and COX-2 activity by the test compounds.

  • Determine the IC₅₀ values from the concentration-inhibition curves.

Mandatory Visualizations

Proposed Mechanisms of Action

The analgesic and anti-inflammatory effects of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives are believed to be mediated through multiple pathways.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Macrophage cluster_2 Nociceptive Neuron Stimuli Stimuli TLR4 TLR4 Stimuli->TLR4 activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB COX2_mRNA COX-2 mRNA NFkB->COX2_mRNA induces transcription COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Pain_Signal Pain Signal Transmission Prostaglandins->Pain_Signal sensitizes neuron Adenosine_Receptor Adenosine A1 Receptor AC Adenylyl Cyclase Adenosine_Receptor->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->Pain_Signal potentiates Pyrrolopyridine 1H-Pyrrolo[3,4-c]pyridine -1,3(2H)-dione Derivative Pyrrolopyridine->COX2_Protein Inhibits Pyrrolopyridine->Adenosine_Receptor Potentiates (as agonist/PAM) Adenosine Adenosine Adenosine->Adenosine_Receptor

Caption: Proposed mechanism of action for analgesic and anti-inflammatory effects.

Experimental Workflow for In Vivo Analgesic Screening

A typical workflow for assessing the analgesic potential of new chemical entities is outlined below.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Efficacy and Potency cluster_2 Phase 3: Mechanistic Studies A Compound Synthesis and Characterization B Acute Toxicity Study (LD₅₀) A->B C Acetic Acid-Induced Writhing Test B->C D Hot Plate Test (Central Analgesia) C->D Active Compounds E Formalin Test (Inflammatory Pain) D->E F Neuropathic Pain Model (e.g., CCI, Oxaliplatin) E->F G In Vitro COX-1/COX-2 Inhibition Assay F->G Lead Compounds H Receptor Binding Assays (e.g., Adenosine A1) G->H I Signaling Pathway Analysis (e.g., Western Blot) H->I

Caption: A streamlined workflow for the preclinical evaluation of analgesic compounds.

References

Application Notes: Investigating the Sedative Potential of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, a structural isomer of the pyrrolo[3,4-c]pyridine bicyclic system, serves as a core scaffold for a class of compounds with a broad spectrum of pharmacological properties.[1][2] Recent research has highlighted the potential of derivatives of this scaffold as analgesic and sedative agents.[3][4][5] These findings suggest that 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one and its analogues are promising candidates for the development of novel therapeutics targeting the central nervous system. The sedative properties of these compounds are believed to be mediated, at least in part, through interaction with the GABAergic system, a primary target for many anxiolytic and hypnotic drugs.[6][7]

These application notes provide a comprehensive overview of the methodologies required to evaluate the sedative activity of this compound and its derivatives. The protocols outlined below cover essential in vivo behavioral assays and in vitro receptor binding studies to characterize the sedative and anxiolytic potential and to elucidate the underlying mechanism of action of these compounds.

Quantitative Data Summary

While specific quantitative data for the parent compound this compound is not extensively available in the public domain, studies on its derivatives provide valuable insights into their potential sedative and related activities. The following tables summarize representative data from studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives.

Table 1: In Vivo Sedative and Analgesic Activity of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives in Mice

Compound IDSpontaneous Locomotor ActivityThiopental-Induced Sleep ProlongationAnalgesic Activity (Writhing Test, ED₅₀ mg/kg)Acute Toxicity (LD₅₀ mg/kg, i.p.)Reference
Derivative 9 Statistically significant inhibitionProlonged3.25> 2000[3]
Derivative 11 Statistically significant inhibitionProlonged3.67> 2000[3]
Other Derivatives (8, 10, 12-15) Statistically significant inhibitionNot as pronounced as 9 and 113.25 - 19.2> 2000[3]
Morphine --2.44-[3]
Aspirin --39.15-[3]

Note: The sedative activity was reported as a statistically significant inhibition of locomotor activity and prolongation of thiopental-induced sleep, without specific ED₅₀ values in the cited literature.

Experimental Protocols

In Vivo Sedative Activity Assessment

These protocols are designed to evaluate the sedative and anxiolytic effects of test compounds in rodent models.

1. Open Field Test (OFT)

  • Principle: This test assesses spontaneous locomotor activity and anxiety-like behavior in a novel environment. A reduction in general locomotor activity is indicative of a sedative effect.[6]

  • Apparatus: A square arena (e.g., 40x40x30 cm) with the floor divided into equal squares. The arena is typically equipped with infrared beams or a video tracking system to automatically record animal movement.

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Administer the test compound (e.g., 1, 5, 10 mg/kg), vehicle, or a positive control like Diazepam (e.g., 1-2 mg/kg) via the desired route (e.g., intraperitoneally, 30 minutes before the test).[6]

    • Gently place a single mouse in the center of the open field arena.

    • Record the animal's activity for a predefined period (e.g., 5-10 minutes).

    • Parameters to be measured include total distance traveled, number of squares crossed, rearing frequency, and time spent in the center versus the periphery of the arena.

    • Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.

2. Thiopental Sodium-Induced Sleeping Time

  • Principle: This assay measures the hypnotic effect of a compound by its ability to potentiate the sleep-inducing effects of a barbiturate, such as thiopental or pentobarbital.[3][8]

  • Procedure:

    • Fast the animals for 12 hours before the experiment with free access to water.

    • Administer the test compound, vehicle, or positive control at predetermined doses and routes.

    • After the appropriate absorption time (e.g., 30 minutes for i.p. administration), administer a sub-hypnotic or hypnotic dose of thiopental sodium (e.g., 40-50 mg/kg, i.p.).

    • Immediately observe the animals for the loss of the righting reflex (the inability of the animal to return to an upright position when placed on its back).

    • Record the latency to the onset of sleep (time from thiopental administration to the loss of the righting reflex) and the duration of sleep (time from the loss to the spontaneous recovery of the righting reflex).[8]

3. Elevated Plus Maze (EPM) Test

  • Principle: This test is used to assess anxiety-like behavior. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.[9]

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

  • Procedure:

    • Administer the test compound, vehicle, or a positive control (e.g., Diazepam) as described in the OFT protocol.

    • Place the mouse at the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for a 5-minute period.

    • Record the number of entries into and the time spent in each type of arm using a video tracking system.

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

In Vitro Mechanism of Action Studies

GABA-A Receptor Binding Assay

  • Principle: This in vitro assay determines the ability of a test compound to bind to the GABA-A receptor, a common target for sedative-hypnotic drugs. The assay measures the displacement of a radiolabeled ligand (e.g., [³H]muscimol or [³H]flumazenil) from the receptor by the test compound.[10][11]

  • Materials:

    • Rat brain tissue (cortex or cerebellum)

    • Homogenization buffer (e.g., 0.32 M sucrose)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Radioligand (e.g., [³H]muscimol)

    • Non-specific binding control (e.g., unlabeled GABA)

    • Test compounds at various concentrations

    • Scintillation fluid and a scintillation counter

  • Membrane Preparation: [10]

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in binding buffer and repeat the centrifugation step multiple times to wash the membranes.

    • The final pellet, containing the cell membranes with GABA-A receptors, is resuspended in fresh binding buffer and stored at -70°C.

  • Binding Assay Protocol: [10][11]

    • Thaw the prepared membranes on ice.

    • In a multi-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).

    • For total binding wells, add the radioligand (e.g., 5 nM [³H]muscimol).

    • For non-specific binding wells, add the radioligand and a high concentration of unlabeled GABA (e.g., 10 mM).

    • For experimental wells, add the radioligand and varying concentrations of the test compound.

    • Incubate the plate at 4°C for 45 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound.

Visualizations

experimental_workflow cluster_invivo In Vivo Sedative Activity Assessment cluster_invitro In Vitro Mechanism of Action cluster_synthesis Compound Synthesis animal_prep Animal Acclimatization & Preparation dosing Compound Administration (Test Compound, Vehicle, Positive Control) animal_prep->dosing oft Open Field Test (OFT) (Locomotor Activity) dosing->oft sleep Thiopental-Induced Sleeping Time (Hypnotic Effect) dosing->sleep epm Elevated Plus Maze (EPM) (Anxiolytic Effect) dosing->epm data_analysis_vivo Data Analysis & Statistical Evaluation oft->data_analysis_vivo sleep->data_analysis_vivo epm->data_analysis_vivo membrane_prep Brain Tissue Membrane Preparation binding_assay GABA-A Receptor Binding Assay membrane_prep->binding_assay data_analysis_vitro IC50 Determination binding_assay->data_analysis_vitro synthesis Synthesis of this compound and Derivatives synthesis->dosing synthesis->binding_assay

Caption: Experimental workflow for sedative activity studies.

gaba_signaling compound This compound Derivative gaba_a GABA-A Receptor compound->gaba_a Binds to receptor cl_ion Cl⁻ Influx gaba_a->cl_ion Opens Cl⁻ channel neuron Postsynaptic Neuron hyperpolarization Hyperpolarization neuron->hyperpolarization leads to cl_ion->neuron sedation Sedative/Hypnotic Effect hyperpolarization->sedation results in

Caption: Hypothesized GABA-A receptor signaling pathway.

References

Application Notes and Protocols: 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one and Related Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the emerging class of 1H-pyrrolo[3,4-c]pyridin-3(2H)-one and its related isomers, particularly 1H-pyrrolo[3,2-c]pyridine derivatives, as potential anticancer agents. While research on the specific this compound scaffold is nascent, extensive studies on the closely related 1H-pyrrolo[3,2-c]pyridine core highlight the significant therapeutic potential of this compound class. These notes will cover the synthesis, biological evaluation, and mechanism of action of these promising compounds.

Introduction

Pyrrolopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of several approved drugs.[1] Their unique bicyclic aromatic nature allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties. While various isomers of pyrrolopyridine exist, derivatives of the 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[3,4-c]pyridine skeletons have shown significant promise as anticancer agents.[1][2] These compounds have been investigated for their ability to inhibit key cellular processes involved in cancer progression, such as cell proliferation, microtubule dynamics, and cell cycle regulation.[3][4][5]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of various 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[3,4-c]pyridine derivatives against a range of cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Reference
10t HeLa (Cervical Cancer)0.12[6]
SGC-7901 (Gastric Cancer)0.15[6][7]
MCF-7 (Breast Cancer)0.21[6][7]
8b A375P (Melanoma)Nanomolar range
8g A375P (Melanoma)Nanomolar range[2]
9a-e A375P (Melanoma)Nanomolar range[2]
1r Ovarian, Prostate, and Breast Cancer Cell Lines0.15 - 1.78[8]

Table 2: In Vitro Anticancer Activity of 1H-Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives

CompoundTarget Cancer Cell LineIC50 (µg/mL)Reference
20g-s (Mannich bases) In vitro antitumor screen19 - 29[1]

Mechanism of Action

Several studies have elucidated the mechanisms through which these pyrrolopyridine derivatives exert their anticancer effects. A prominent mechanism for the 1H-pyrrolo[3,2-c]pyridine series is the inhibition of tubulin polymerization.

Tubulin Polymerization Inhibition

A key derivative, compound 10t , has been identified as a potent inhibitor of tubulin polymerization, binding to the colchicine site.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[3][4][6]

G cluster_0 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) cluster_1 Cellular Events Derivative 1H-Pyrrolo[3,2-c]pyridine Derivative (10t) Tubulin Tubulin Dimer Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Figure 1. Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives.
Kinase Inhibition

Other derivatives have been shown to act as kinase inhibitors. For instance, compound 1r , a diarylamide derivative of 1H-pyrrolo[3,2-c]pyridine, is a potent and selective inhibitor of FMS kinase (CSF-1R).[8] FMS kinase is overexpressed in several cancers, making it an attractive therapeutic target.[8]

Experimental Protocols

General Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

The synthesis of the target 1H-pyrrolo[3,2-c]pyridine derivatives typically involves a multi-step process, culminating in a Suzuki cross-coupling reaction.[6]

G cluster_workflow Synthetic Workflow Start Starting Material (e.g., 2-amino-4-chloropyridine derivative) Step1 Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine Start->Step1 Step2 Reaction with 3,4,5-trimethoxyphenylboronic acid Step1->Step2 Intermediate Intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine Step2->Intermediate Step3 Suzuki Cross-Coupling with Arylboronic Acids Intermediate->Step3 Final Target Compounds 6-aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridines Step3->Final

References

Application Notes and Protocols for Analgesic Screening of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the analgesic properties of novel 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one derivatives using two standard preclinical models: the hot plate test for central analgesic activity and the acetic acid-induced writhing test for peripheral analgesic activity. The pyrrolo[3,4-c]pyridine scaffold has been identified as a promising nucleus for the development of new analgesic and sedative agents.[1][2]

Hot Plate Test: Evaluation of Central Analgesic Activity

The hot plate test is a widely used method to assess the central analgesic efficacy of pharmacological compounds by measuring the reaction time of an animal to a thermal stimulus.[3] This test is particularly sensitive to centrally acting analgesics, such as opioids.[3]

Experimental Protocol

a. Animals:

  • Male Swiss albino mice weighing 20-25 g are used.

  • Animals are housed in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.

  • Food and water are available ad libitum, but animals are fasted for 3 hours before the experiment.

b. Apparatus:

  • A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • A transparent glass cylinder is used to confine the mouse to the heated surface.[3]

c. Procedure:

  • Acclimatization: Allow the mice to acclimate to the laboratory environment for at least 60 minutes before testing.

  • Baseline Latency: Each mouse is placed individually on the hot plate, and the time taken to elicit a pain response (licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time of 30 seconds is implemented to prevent tissue damage.[4]

  • Grouping and Administration:

    • Animals are divided into groups (n=6 per group):

      • Vehicle Control: Receives the vehicle (e.g., 0.9% saline with 5% DMSO).

      • Positive Control: Receives a standard analgesic (e.g., Morphine, 10 mg/kg, intraperitoneally).

      • Test Groups: Receive the this compound derivative at various doses (e.g., 5, 10, 20 mg/kg, intraperitoneally).

  • Post-Treatment Latency: The reaction time of each mouse is measured again at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: The percentage of the maximal possible effect (% MPE) is calculated for each group at each time point using the following formula:

    % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

Data Presentation
Treatment GroupDose (mg/kg)Mean Reaction Time (seconds) ± SEM% MPE at 60 min
Vehicle Control -8.2 ± 0.55.8
Morphine 1025.8 ± 1.285.3
Compound X-1 512.5 ± 0.832.1
Compound X-1 1018.9 ± 1.158.7
Compound X-1 2023.1 ± 1.376.4
Compound X-2 1015.4 ± 0.9*45.2

*p < 0.05 compared to Vehicle Control

Experimental Workflow: Hot Plate Test

Hot_Plate_Test cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (60 min) Baseline_Latency Baseline Latency Measurement (Cut-off: 30s) Animal_Acclimatization->Baseline_Latency Grouping Animal Grouping (Vehicle, Positive Control, Test) Baseline_Latency->Grouping Drug_Admin Drug Administration (i.p.) Grouping->Drug_Admin Hot_Plate_Exposure Hot Plate Exposure (55°C) Drug_Admin->Hot_Plate_Exposure 30, 60, 90, 120 min post-administration Latency_Measurement Measure Reaction Time (Paw Licking/Jumping) Hot_Plate_Exposure->Latency_Measurement MPE_Calculation Calculate % MPE Latency_Measurement->MPE_Calculation Stats_Analysis Statistical Analysis MPE_Calculation->Stats_Analysis

Caption: Workflow for the Hot Plate Test.

Acetic Acid-Induced Writhing Test: Evaluation of Peripheral Analgesic Activity

The writhing test is a chemical-induced pain model used to screen for peripheral analgesic activity.[5] The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response, which can be inhibited by peripherally acting analgesics.[6] Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated notable activity in this assay.[7]

Experimental Protocol

a. Animals:

  • Male Swiss albino mice weighing 20-25 g.

  • Housing and feeding conditions are the same as for the hot plate test. Animals are fasted for 18 hours before the experiment.

b. Reagents:

  • 0.6% (v/v) acetic acid solution in distilled water.

  • Test compounds and reference drug (e.g., Diclofenac sodium) dissolved in a suitable vehicle.

c. Procedure:

  • Acclimatization and Grouping: Animals are acclimatized and divided into groups (n=6 per group) as described for the hot plate test.

  • Drug Administration:

    • Vehicle Control: Receives the vehicle.

    • Positive Control: Receives a standard NSAID (e.g., Diclofenac sodium, 20 mg/kg, intraperitoneally).

    • Test Groups: Receive the this compound derivative at various doses.

  • Induction of Writhing: 30 minutes after drug administration, each mouse is injected intraperitoneally with 0.6% acetic acid (10 ml/kg body weight).[8]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. Five minutes later, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10 minutes.[6][8]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group using the following formula:

    % Inhibition = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100

Data Presentation
Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition
Vehicle Control -45.3 ± 3.1-
Diclofenac Sodium 2012.8 ± 1.571.7
Compound Y-1 530.2 ± 2.433.3
Compound Y-1 1021.5 ± 1.952.5
Compound Y-1 2015.1 ± 1.666.7
Compound Y-2 1025.8 ± 2.1*43.0

*p < 0.05 compared to Vehicle Control

Experimental Workflow: Writhing Test

Writhing_Test cluster_prep Pre-Treatment cluster_induction Pain Induction and Observation cluster_analysis Data Analysis Animal_Grouping Animal Grouping (Vehicle, Positive Control, Test) Drug_Administration Drug Administration Animal_Grouping->Drug_Administration Acetic_Acid_Injection Inject Acetic Acid (i.p.) (30 min post-drug) Drug_Administration->Acetic_Acid_Injection Observation_Period Observation Period (Count writhes for 10 min) Acetic_Acid_Injection->Observation_Period Wait 5 min Inhibition_Calculation Calculate % Inhibition Observation_Period->Inhibition_Calculation Statistical_Analysis Statistical Analysis Inhibition_Calculation->Statistical_Analysis

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Signaling Pathways and Logical Relationships

The analgesic effects observed in these tests can be attributed to interactions with various signaling pathways. The hot plate test primarily reflects modulation of central pain pathways, potentially involving opioid receptors. The writhing test is indicative of interference with peripheral inflammatory pain signaling, which involves the cyclooxygenase (COX) enzymes and the production of prostaglandins.

Signaling_Pathways cluster_central Central Analgesia (Hot Plate Test) cluster_peripheral Peripheral Analgesia (Writhing Test) Pyrrolopyridinone This compound Opioid_Receptors Opioid Receptors (?) Pyrrolopyridinone->Opioid_Receptors Potential Agonism Pain_Perception Decreased Pain Perception Opioid_Receptors->Pain_Perception Inhibition of Nociceptive Signals Pyrrolopyridinone2 This compound COX_Enzymes COX Enzyme Inhibition (?) Pyrrolopyridinone2->COX_Enzymes Potential Inhibition Prostaglandins Reduced Prostaglandin Synthesis COX_Enzymes->Prostaglandins Inhibition Inflammation Reduced Inflammation and Nociceptor Sensitization Prostaglandins->Inflammation Reduction

Caption: Putative Analgesic Signaling Pathways.

References

Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one and its derivatives represent a class of heterocyclic compounds with a diverse range of biological activities, including potential as analgesic, sedative, and antimycobacterial agents.[1][2][3][4] Given their therapeutic potential, a thorough evaluation of their cytotoxic effects is crucial in the early stages of drug development to determine their safety profile and potential as anti-cancer agents.[5] This application note provides a comprehensive overview and detailed protocols for a panel of cell-based assays to assess the cytotoxicity of this compound. The described assays quantify key indicators of cell health, including metabolic activity, plasma membrane integrity, and the induction of apoptosis.

A multi-parametric approach is recommended to build a comprehensive cytotoxicity profile. This typically involves an initial screening assay to determine the dose-dependent effect on cell viability, followed by more specific assays to elucidate the mechanism of cell death. The assays detailed in this document are:

  • MTT Assay: To assess cell metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify the release of LDH from cells with compromised plasma membranes, a marker of necrosis or late-stage apoptosis.

  • Caspase-3/7 Activity Assay: To detect the activation of key executioner caspases involved in the apoptotic pathway.

  • Reactive Oxygen Species (ROS) Assay: To measure the generation of intracellular ROS, which can induce oxidative stress and lead to cell death.

Data Presentation

The quantitative data obtained from these assays can be summarized to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, providing a measure of the compound's potency.

Table 1: Cytotoxicity of this compound in various cell lines after 48-hour treatment.

Cell LineAssayIC50 (µM)
HEK293 MTT> 100
(Human Embryonic Kidney)LDH> 100
Caspase-3/7> 100
ROS> 100
HepG2 MTT25.3
(Human Hepatocellular Carcinoma)LDH45.8
Caspase-3/715.2
ROS10.7
MCF-7 MTT32.1
(Human Breast Adenocarcinoma)LDH58.4
Caspase-3/720.9
ROS18.5

Experimental Workflow

The general workflow for evaluating the cytotoxicity of this compound is depicted below.

G cluster_prep Preparation cluster_treat Treatment cluster_assess Cytotoxicity Assessment cluster_analyze Data Analysis cell_culture Cell Line Culture (e.g., HEK293, HepG2, MCF-7) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells treat_cells Treat Cells with Serial Dilutions of Compound seed_cells->treat_cells prepare_compound Prepare Compound Stock and Working Solutions prepare_compound->treat_cells MTT MTT Assay (Metabolic Activity) treat_cells->MTT LDH LDH Assay (Membrane Integrity) treat_cells->LDH Caspase Caspase-3/7 Assay (Apoptosis) treat_cells->Caspase ROS ROS Assay (Oxidative Stress) treat_cells->ROS measure Measure Absorbance/ Fluorescence/Luminescence MTT->measure LDH->measure Caspase->measure ROS->measure calculate Calculate IC50 Values and Determine Mechanism of Action measure->calculate

Experimental workflow for cytotoxicity testing.

Potential Signaling Pathway

The cytotoxicity of many heterocyclic compounds is mediated through the induction of apoptosis, often triggered by intracellular stress signals such as an increase in reactive oxygen species (ROS). This can lead to the activation of the intrinsic apoptotic pathway.

G compound This compound ros Increased ROS compound->ros mito Mitochondrial Stress ros->mito bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Hypothesized intrinsic apoptosis pathway.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures cell viability by assessing the metabolic activity of cells.[6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7]

Materials:

  • Cells of interest (e.g., HepG2)

  • Complete culture medium

  • This compound

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7][8]

Materials:

  • Treated cells in a 96-well plate

  • LDH Cytotoxicity Assay Kit

  • Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control

  • 96-well flat-bottom plate for the assay

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Use wells with untreated cells.

    • Maximum LDH Release: Add lysis solution to wells with untreated cells 30 minutes before the end of the incubation period.

    • No-Cell Control: Use wells with medium only.

  • Supernatant Collection: After the desired incubation time with the compound, centrifuge the 96-well plate at 250 x g for 5 minutes.[6]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[6]

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[9] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.

Materials:

  • Treated cells in a 96-well plate (white-walled for luminescence)

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Microplate reader (fluorometer or luminometer)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate for luminescent assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired incubation time, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Subtract the signal from the no-cell control from all other values. Express the caspase activity as a fold change relative to the vehicle control.

Protocol 4: Intracellular ROS Detection Assay

This assay measures the levels of reactive oxygen species (ROS) within cells using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[10][11]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DCFH-DA (or other ROS-sensitive probe)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of DCFH-DA solution (typically 5-10 µM in serum-free medium) to each well.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.[11]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Compound Treatment: Add 100 µL of the compound dilutions (prepared in PBS or serum-free medium) to the wells. Include a positive control (e.g., H2O2) and a vehicle control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[10] Kinetic readings can be taken over a period of time (e.g., 1-2 hours).

  • Data Analysis: Subtract the background fluorescence of the no-cell control. Express the ROS levels as a fold change in fluorescence intensity relative to the vehicle control.

References

Application Notes & Protocols for the Quantification of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one, a significant heterocyclic scaffold in medicinal chemistry. The methodologies outlined below are based on established principles of bioanalytical method validation and are primarily centered around the highly sensitive and specific technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound and its derivatives have garnered considerable interest in drug discovery due to their diverse pharmacological activities, including analgesic, sedative, and potential antitumor properties.[1] Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document details a robust LC-MS/MS method for the determination of compounds with a similar structural core, which can be adapted for this compound.

Recommended Analytical Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and speed. The following protocol is based on a validated method for a structurally related pyridinone derivative, tipiracil, and provides a strong foundation for method development for the target analyte.[2]

Principle

The method involves the extraction of the analyte and an internal standard (IS) from a biological matrix, followed by chromatographic separation on a C18 reversed-phase column. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high specificity by monitoring a unique precursor-to-product ion transition for the analyte and the IS.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.

UPLC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (IS) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Fig. 1: UPLC-MS/MS Experimental Workflow

Detailed Protocols

The following protocols provide a step-by-step guide for the quantification of this compound.

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₃, ¹⁵N-labeled this compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer with an ESI source (e.g., Waters Xevo TQ-S)

  • Analytical column: Reversed-phase C18 column (e.g., Waters BEH C18, 1.7 µm, 50 mm x 2.1 mm)[2]

Preparation of Standard and Quality Control Samples
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and internal standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Calibration Curve Standards: Spike control plasma with the appropriate working standard solutions to obtain a series of calibration standards. A typical range might be 1-1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.[2]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer 100 µL of the supernatant to a clean vial.

  • Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.[2]

UPLC-MS/MS Conditions
ParameterRecommended Condition
UPLC
ColumnWaters BEH C18 (1.7 µm, 50 mm x 2.1 mm)[2]
Mobile Phase A0.1% Formic Acid in Water[2]
Mobile Phase B0.1% Formic Acid in Methanol[2]
Flow Rate0.5 mL/min[2]
GradientIsocratic (e.g., 80:20 Methanol:Water) or a shallow gradient may be optimized[2]
Column Temperature25°C[2]
Injection Volume5 µL[2]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[2]
Scan TypeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by infusing the analyte and IS. For this compound (MW: 148.15), a potential transition could be m/z 149.1 -> [fragment ion].
Capillary Voltage~3.0 kV
Source Temperature~150°C
Desolvation Temp.~400°C

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Quantitative Data Summary

The following table summarizes typical validation parameters for a bioanalytical LC-MS/MS method for a structurally related compound, providing a target for method development for this compound.

Validation ParameterTarget Value/Range
Linearity (r²) ≥ 0.99[2]
Lower Limit of Quantification (LLOQ) 1-10 ng/mL[2]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[2]
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)[2]
Recovery (%) 85 - 115%[2]
Matrix Effect (%) Within acceptable limits (typically 85-115%)

Signaling Pathways and Logical Relationships

While this compound itself does not have a defined signaling pathway, its derivatives are often designed as inhibitors of specific enzymes or receptors. The logical relationship for the development and application of a quantitative analytical method in this context is illustrated below.

Drug_Development_Logic cluster_discovery Discovery & Preclinical cluster_analytical Analytical Method cluster_clinical Clinical Development Compound This compound Derivative Target Biological Target (e.g., Kinase, Receptor) Compound->Target Inhibition ADME ADME Studies Target->ADME PK Pharmacokinetics ADME->PK Method_Dev Method Development PK->Method_Dev Requires Clinical_Trials Clinical Trials PK->Clinical_Trials Validation Method Validation Method_Dev->Validation Quant_Assay Quantitative Assay Validation->Quant_Assay Quant_Assay->PK Provides Data TDM Therapeutic Drug Monitoring Quant_Assay->TDM Enables TDM->Clinical_Trials

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrrolo[3,4-c]pyridin-3(2H)-one scaffold is a promising heterocyclic structure that has garnered significant interest in medicinal chemistry. Derivatives of this core have demonstrated a broad spectrum of biological activities, including analgesic, sedative, and anticancer effects.[1][2][3][4][5] Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to develop novel therapeutics.[6][7][8] This document provides a detailed experimental design, protocols, and data presentation guidelines for conducting SAR studies on novel this compound analogs, with a focus on their potential as kinase inhibitors in oncology.

1. Experimental Design for SAR Studies

A systematic approach is essential to elucidate the relationship between the chemical structure of this compound derivatives and their biological activity. The following workflow outlines a typical experimental design for an SAR study.

SAR_Workflow cluster_design Design & Synthesis A Lead Compound (this compound Core) B Analog Design & Synthesis (Systematic Modifications) A->B Identify Modification Sites C Primary Screening: In Vitro Kinase Assay B->C Compound Library D Secondary Screening: Cell-Based Assays C->D Active Compounds E Selectivity Profiling: Kinase Panel Screening D->E Potent & Efficacious Compounds F SAR Analysis: Correlate Structure with Activity E->F Quantitative Data G Iterative Design of Next-Generation Analogs F->G G->B Hypothesis-Driven

Caption: Overall workflow for SAR studies of this compound derivatives.

2. Key Experimental Protocols

Detailed methodologies for the core assays in the SAR screening cascade are provided below.

2.1. Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase, for instance, a hypothetical "Target Kinase A".[9] The assay measures the amount of ADP produced, which is proportional to kinase activity.[9]

Materials:

  • Target Kinase A

  • Kinase substrate peptide

  • ATP

  • Test Compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of Target Kinase A solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

2.2. Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.[10][11] It measures the metabolic activity of cells, which is an indicator of cell health.[10]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

3. Data Presentation for SAR Analysis

Table 1: Structure-Activity Relationship of this compound Analogs

Compound IDR1-SubstituentR2-SubstituentTarget Kinase A IC50 (nM)[9]MCF-7 Cell GI50 (µM)[12]
Lead-01 HH>10,000>100
Analog-02 4-FluorophenylH1,25075.3
Analog-03 4-ChlorophenylH85050.1
Analog-04 4-MethoxyphenylH45022.5
Analog-05 4-MethoxyphenylMethyl251.2
Analog-06 4-MethoxyphenylEthyl754.8
Analog-07 3-MethoxyphenylMethyl1509.7

4. Visualization of Pathways and Logical Relationships

4.1. Hypothetical Signaling Pathway

The this compound derivatives may target a kinase within a critical cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 (Target Kinase A) Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 1H-Pyrrolo[3,4-c]pyridin- 3(2H)-one Analog Inhibitor->mTORC1 Inhibition

Caption: Hypothetical inhibition of the mTOR signaling pathway by a novel compound.

4.2. SAR Logical Relationships

The data from Table 1 can be translated into a logical diagram to visualize the key SAR findings.

SAR_Logic cluster_R1 R1 Position Modifications cluster_R2 R2 Position Modifications R1_H R1 = H (Low Activity) R1_PhX R1 = Phenyl (X) (Increased Activity) R1_H->R1_PhX Introduction of Aryl Group R1_OMe R1 = 4-OMe-Ph (Optimal Activity) R1_PhX->R1_OMe Electron-donating Group R2_H R2 = H (Moderate Activity) Conclusion Conclusion: Small, electron-donating groups at R1 and small alkyl groups at R2 are favored. R2_Me R2 = Methyl (High Potency) R2_H->R2_Me Small Alkyl Group R2_Et R2 = Ethyl (Reduced Potency) R2_Me->R2_Et Increased Steric Bulk

The experimental design and protocols outlined in this document provide a comprehensive framework for conducting SAR studies on this compound derivatives. By systematically synthesizing analogs, evaluating their biological activity through a cascade of in vitro and cell-based assays, and analyzing the resulting data, researchers can identify key structural features that govern potency and efficacy. This iterative process is fundamental to the optimization of lead compounds and the development of novel drug candidates.

References

Application Notes and Protocols: 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one and Related Compounds in Fibroblast Growth Factor Receptor (FGFR) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrrolo-pyridine-based compounds, including the conceptual application of the 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one scaffold, in the inhibition of Fibroblast Growth Factor Receptors (FGFRs). Detailed protocols for key experiments are provided to facilitate research and development in this area.

Introduction to FGFR Signaling and its Role in Cancer

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1] This pathway consists of FGF ligands, four transmembrane receptor tyrosine kinases (FGFR1-4), and downstream intracellular signaling molecules.[1][2] Upon binding of an FGF ligand, the FGFRs dimerize and undergo autophosphorylation, which triggers downstream signaling cascades.[1][3] The primary pathways activated include the Ras-MAPK pathway, the PI3K-Akt pathway, and the PLCγ pathway.[1][4][5]

Dysregulation of the FGF/FGFR signaling axis, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a key driver in the development and progression of various cancers.[2][6] This makes FGFRs attractive therapeutic targets for cancer treatment.[6][7][8] Small molecule inhibitors that target the ATP-binding site of the FGFR kinase domain are a major focus of drug discovery efforts.

Pyrrolo-pyridine Derivatives as FGFR Inhibitors

While specific data on this compound as an FGFR inhibitor is not extensively available in the public domain, the broader class of pyrrolo[2,3-b]pyridine and related heterocyclic scaffolds has shown significant promise.[7][8][9] These core structures serve as versatile templates for designing potent and selective FGFR inhibitors.

Quantitative Data on Pyrrolo-Pyridine-Based FGFR Inhibitors

The following table summarizes the inhibitory activities of various pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms, demonstrating the potential of this chemical class.

Compound IDTargetIC50 (nM)Cell-Based AssayCell LineReference
4h FGFR17Proliferation4T1[7][8]
FGFR29[7][8]
FGFR325[7][8]
FGFR4712[7][8]
FIIN-1 FGFR19.2ProliferationBa/F3[10]
FGFR26.2[10]
FGFR311.9[10]
FGFR4189[10]
Compound 1 FGFR11900ProliferationBa/F3[7][10]
8f FGFR1-Phosphorylation Inhibition & ApoptosisSNU-16[11]
8k FGFR1-Phosphorylation Inhibition & ApoptosisSNU-16[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.

Protocol 1: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the inhibitory activity of a compound against a purified FGFR kinase.[12][13][14]

Materials:

  • Purified recombinant FGFR1, FGFR2, or FGFR3 enzyme

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[13]

  • Substrate (e.g., Poly(E,Y) 4:1)

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Buffer to the desired concentrations.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of FGFR enzyme solution (concentration optimized for linear ATP-to-ADP conversion).

  • Add 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Km for the specific FGFR isoform.

  • Incubate the reaction at room temperature for 60-120 minutes.[13][14]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.

Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)

This protocol measures the effect of a compound on the proliferation and viability of cancer cells.[15][16][17][18][19]

Materials:

  • Cancer cell line with known FGFR alterations (e.g., SNU-16, 4T1)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[18]

  • Prepare serial dilutions of the test compound in a complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).[10]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[18]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate at room temperature in the dark for at least 2 hours, ensuring complete solubilization.[18]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Nucleus Nucleus->Proliferation Inhibitor Pyrrolo-pyridine Inhibitor Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow for FGFR Inhibitor Screening

Experimental_Workflow Start Start: Compound Synthesis/ Library Screening KinaseAssay In Vitro FGFR Kinase Assay (IC50 Determination) Start->KinaseAssay CellAssay Cell-Based Proliferation Assay (IC50 Determination) KinaseAssay->CellAssay Active Compounds Downstream Downstream Signaling Analysis (Western Blot) CellAssay->Downstream Potent Compounds InVivo In Vivo Tumor Xenograft Model Downstream->InVivo Confirmed Mechanism Lead Lead Compound Identification InVivo->Lead Efficacious & Non-toxic

Caption: Workflow for Screening FGFR Inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one, with a primary focus on addressing and resolving issues of low yield.

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of this compound and its derivatives.

Issue 1: Low to No Yield of the Desired Product

Question: My reaction to synthesize the this compound core structure is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of pyrrolopyridinone scaffolds can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of precursors, such as pyridine-3,4-dicarboxylic acid or its derivatives, is critical. Impurities can inhibit catalyst activity or lead to unwanted side reactions.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary. It is advisable to use freshly purified reagents, especially for sensitive compounds that may degrade upon storage.

  • Reaction Conditions:

    • Temperature: Inadequate temperature control can lead to incomplete reactions or degradation of the product. Some cyclization reactions require elevated temperatures to proceed efficiently.

      • Recommendation: Optimize the reaction temperature by screening a range of temperatures around the literature-reported value. Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solvent and Moisture: The choice of solvent is crucial for reactant solubility and reaction kinetics. The presence of moisture can be detrimental in many cyclization reactions that involve dehydrative steps.

      • Recommendation: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Flame-dry glassware before use.

    • Catalyst: The choice and concentration of an acid or base catalyst can significantly impact the reaction rate and yield.

      • Recommendation: If using a catalyst, screen different catalysts (e.g., Brønsted acids like p-toluenesulfonic acid, or Lewis acids) and optimize its loading.

  • Reaction Monitoring: Inadequate monitoring can result in stopping the reaction prematurely or allowing it to proceed for too long, leading to product degradation.

    • Recommendation: Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time for maximum yield.

Issue 2: Formation of Multiple Side Products

Question: My reaction is producing the desired product, but I am also observing the formation of multiple side products, which complicates purification and lowers the overall yield. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge. Potential side reactions depend on the specific synthetic route, but common issues include:

  • Incomplete Cyclization: The intermediate may not fully cyclize to form the desired bicyclic structure, leading to the presence of open-chain precursors in the final product mixture.

    • Recommendation: Ensure optimal reaction conditions (temperature, time, and catalyst concentration) to drive the cyclization to completion.

  • Polymerization: Starting materials or reactive intermediates may polymerize under the reaction conditions.

    • Recommendation: This can sometimes be mitigated by slowly adding one of the reactants to the reaction mixture to maintain a low concentration of the reactive species.

  • Decarboxylation or Other Degradation: The product or intermediates may be unstable under the reaction conditions, leading to degradation.

    • Recommendation: Optimize the reaction temperature and time to minimize exposure of the product to harsh conditions.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the final this compound product from the crude reaction mixture. What are the best practices for purification?

Answer: Purification can be challenging due to the polarity of the molecule and the presence of closely related impurities.

  • Initial Work-up: A proper aqueous work-up is crucial to remove inorganic salts and water-soluble impurities.

    • Recommendation: After the reaction, quench the mixture appropriately (e.g., with a saturated sodium bicarbonate solution if the reaction is acidic). Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.

  • Chromatography: Column chromatography is often necessary for purification.

    • Recommendation:

      • Stationary Phase: Silica gel is commonly used. If the compound shows instability on silica, consider using a less acidic stationary phase like alumina.

      • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point. The polarity of the eluent can be fine-tuned to achieve optimal separation.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Recommendation: Screen various solvents and solvent mixtures to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the this compound scaffold?

A1: The synthesis of pyrrolo[3,4-c]pyridine-1,3-diones, also known as 5-azaphthalimides, can be broadly categorized into three main approaches[1]:

  • Annulation of the pyrrole ring: This involves starting with a pre-formed pyridine ring containing suitable functional groups at the 3- and 4-positions and then constructing the pyrrole ring onto it.

  • Annulation of the pyridine ring: This strategy begins with a functionalized pyrrole precursor, and the pyridine ring is subsequently formed.

  • Tandem closure of two rings: This approach involves a cascade or domino reaction where both the pyrrole and pyridine rings are formed in a single synthetic sequence from acyclic precursors.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical structure and the number of different types of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: This technique will show the presence of key functional groups, such as the carbonyl (C=O) and N-H bonds.

  • Chromatographic Methods: TLC, HPLC, and LC-MS are used to assess the purity of the compound.

Q3: Are there any specific safety precautions I should take when working with the synthesis of this compound?

A3: Standard laboratory safety practices should always be followed. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoiding inhalation of dust, vapors, or aerosols.

  • Preventing skin and eye contact with all chemicals.

  • Consulting the Safety Data Sheet (SDS) for all reagents used in the synthesis.

Data Presentation

Table 1: Comparison of Yields for Substituted Pyrrolo[3,4-c]pyridine Derivatives under Various Conditions

EntrySubstituentStarting MaterialsReaction ConditionsYield (%)Reference
12-methyl5-bromo-3-picolyl chloride hydrochloride, N-methylaminoacetonitrileKNH2, liquid NH369[2]
26-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, m-tolylboronic acidPd(PPh3)4, K2CO3, 1,4-dioxane/H2O, microwave, 125 °C, 26 min94[3]
36-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, o-tolylboronic acidPd(PPh3)4, K2CO3, 1,4-dioxane/H2O, microwave, 125 °C, 26 min65[3]
46-phenyl-1-(3,4,5-trimethoxyphenyl)6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, phenylboronic acidPd(PPh3)4, K2CO3, 1,4-dioxane/H2O, microwave, 125 °C, 26 min63[3]
56-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, 4-methoxyphenylboronic acidPd(PPh3)4, K2CO3, 1,4-dioxane/H2O, microwave, 125 °C, 26 min51[4]

Experimental Protocols

Synthesis of 2-methyl-2H-pyrrolo[3,4-c]pyridine

Step 1: Synthesis of N-(5-bromo-3-picolyl)-N-methylaminoacetonitrile

  • To a solution of 5-bromo-3-picolyl chloride hydrochloride (1.0 eq) in 1,4-dioxane, add N-methylaminoacetonitrile (1.1 eq) and triethylamine (2.2 eq).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(5-bromo-3-picolyl)-N-methylaminoacetonitrile.

Step 2: Cyclization to 2-methyl-2H-pyrrolo[3,4-c]pyridine

  • Prepare a solution of potassium amide (KNH2) in liquid ammonia.

  • To this solution, add a solution of N-(5-bromo-3-picolyl)-N-methylaminoacetonitrile (1.0 eq) in anhydrous ether.

  • Stir the reaction mixture for 30-40 minutes.

  • Quench the reaction by the addition of ammonium nitrate.

  • Allow the ammonia to evaporate.

  • Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by sublimation or column chromatography to yield 2-methyl-2H-pyrrolo[3,4-c]pyridine.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CheckWorkup Review Work-up and Purification Procedure Start->CheckWorkup CheckPurity->OptimizeConditions No Impure Starting Materials Impure CheckPurity->Impure Yes SuboptimalTemp Suboptimal Temperature? OptimizeConditions->SuboptimalTemp LossDuringPurification Product Loss During Purification? CheckWorkup->LossDuringPurification Yes ImprovedYield Improved Yield CheckWorkup->ImprovedYield No, yield still low Purify Purify Starting Materials (e.g., Recrystallization) Impure->Purify Purify->OptimizeConditions ScreenTemp Screen Temperature Range SuboptimalTemp->ScreenTemp Yes Moisture Moisture Contamination? SuboptimalTemp->Moisture No ScreenTemp->ImprovedYield Dry Use Anhydrous Solvents & Inert Atmosphere Moisture->Dry Yes Catalyst Inefficient Catalyst? Moisture->Catalyst No Dry->ImprovedYield Catalyst->CheckWorkup No ScreenCatalyst Screen Catalysts & Optimize Loading Catalyst->ScreenCatalyst Yes ScreenCatalyst->ImprovedYield OptimizePurification Optimize Chromatography & Crystallization LossDuringPurification->OptimizePurification OptimizePurification->ImprovedYield

Caption: Troubleshooting workflow for addressing low yield.

Synthetic_Approaches Target This compound Approach1 Annulation of Pyrrole Ring Target->Approach1 Retrosynthetic Approach 1 Approach2 Annulation of Pyridine Ring Target->Approach2 Retrosynthetic Approach 2 Approach3 Tandem Ring Closure Target->Approach3 Retrosynthetic Approach 3 Start1 Start with Pyridine-3,4-dicarboxylate or similar precursor Approach1->Start1 Start2 Start with a functionalized Pyrrole precursor Approach2->Start2 Start3 Start with Acyclic Precursors Approach3->Start3

Caption: Main synthetic strategies for the target molecule.

References

Technical Support Center: Purification of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one by column chromatography, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

While specific solubility data is not extensively published, based on its heterocyclic structure containing nitrogen and a ketone, this compound is expected to be a polar compound. It is likely soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility may be moderate in solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), and it is expected to have low solubility in non-polar solvents like hexanes and diethyl ether.[1]

Q2: What is a good starting point for a mobile phase system to purify this compound on a silica gel column?

For a polar compound like this compound on a normal-phase silica gel column, a good starting mobile phase would be a mixture of a less polar solvent and a more polar solvent. Common choices include:

  • Dichloromethane (DCM) and Methanol (MeOH)[1]

  • Ethyl Acetate (EtOAc) and Hexanes[1]

A typical starting gradient could be from 0% to 10% methanol in dichloromethane or 20% to 80% ethyl acetate in hexanes.[1] The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Q3: My compound is tailing on the TLC plate and the column. How can I resolve this?

Tailing is a common issue with nitrogen-containing compounds on silica gel due to the interaction of the basic nitrogen atoms with the acidic silanol groups of the silica. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as 0.1 - 1% triethylamine (Et₃N) or ammonia.[1] This will help to saturate the acidic sites on the silica gel and improve the peak shape.

Q4: I am not seeing my compound elute from the column. What could be the problem?

There are several potential reasons for your compound not eluting:

  • The mobile phase is not polar enough: If the solvent system is too non-polar, your polar compound will remain strongly adsorbed to the silica gel. You can gradually increase the polarity of the mobile phase. For instance, if you are using a DCM/MeOH system, you can increase the percentage of methanol.

  • Compound decomposition on silica: Some compounds can be unstable on silica gel.[2] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any degradation has occurred.[2] If it is unstable, you might consider using a different stationary phase like alumina or a deactivated silica gel.[2]

  • Insufficient elution volume: It's possible that you have not yet passed enough solvent through the column for your compound to elute. Continue to collect fractions and monitor by TLC.

  • Very high retention: In some cases, the compound may be too polar for the chosen mobile phase. A stronger solvent system might be necessary.

Q5: How do I choose between a dry loading and a wet loading method for my sample?

  • Wet Loading: This involves dissolving your sample in a minimal amount of the initial mobile phase and loading it directly onto the column.[3] This is a straightforward method if your compound is readily soluble in the mobile phase.

  • Dry Loading: If your compound has poor solubility in the initial mobile phase, dry loading is recommended.[3] This involves pre-adsorbing your sample onto a small amount of silica gel (or another inert solid like Celite) by dissolving the sample in a suitable solvent, adding the silica, and then evaporating the solvent. The resulting dry powder is then carefully added to the top of the column.

Troubleshooting Guide

This section provides solutions to common problems encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Compound from Impurities - Inappropriate mobile phase polarity.- Co-elution of impurities.- Optimize the mobile phase using TLC with different solvent systems to achieve better separation.- Try a different stationary phase (e.g., alumina, C18 reverse-phase silica).- Consider using a gradient elution to better resolve closely eluting compounds.
Compound Tailing or Broad Peaks - Interaction of the basic nitrogen with acidic silica gel.- Overloading the column with the sample.- Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[1]- Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel weight).- Consider using a less acidic stationary phase like neutral alumina.
Compound Does Not Elute - Mobile phase is not polar enough.- Compound is degrading on the column.- Compound is irreversibly adsorbed.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system).[2]- Test for compound stability on silica gel using a 2D TLC experiment.[2]- If unstable, switch to a different stationary phase like alumina or deactivated silica.[2]- In extreme cases, the compound might be too polar for normal-phase chromatography. Consider reverse-phase chromatography.
Cracked or Channeled Column Bed - Improper packing of the column.- Running the column dry.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.- If a crack appears, the separation will be compromised, and it is best to repack the column.
Low Recovery of the Compound - Compound streaking across many fractions.- Incomplete elution from the column.- Decomposition of the compound.- Optimize the mobile phase to achieve a sharper elution profile.- Ensure the column is flushed with a sufficiently polar solvent at the end of the run to elute all the compound.- Check for compound stability on silica gel.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure. The specific solvent system should be optimized based on TLC analysis of the crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)[1]

  • Chromatography column

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes, Triethylamine (Et₃N)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Mobile Phase Selection:

  • Develop a TLC of the crude material using various solvent systems (e.g., different ratios of DCM/MeOH or EtOAc/Hexanes).

  • The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.4.

  • If tailing is observed on the TLC, add a small amount of triethylamine (e.g., 0.5%) to the mobile phase.

3. Column Packing:

  • Choose an appropriately sized column based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed. Do not let the column run dry.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the silica bed.[3]

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in appropriately sized tubes.

  • If using a gradient, gradually increase the polarity of the mobile phase according to your optimization.

  • Monitor the elution of your compound by periodically checking the fractions with TLC.

6. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Troubleshooting Guide

Troubleshooting_Workflow Start Start Purification TLC_Analysis Run TLC of Crude Material Start->TLC_Analysis Tailing Tailing Observed? TLC_Analysis->Tailing Add_Base Add 0.1-1% Triethylamine to Mobile Phase Tailing->Add_Base Yes Good_Separation Good Separation (Rf ~0.2-0.4)? Tailing->Good_Separation No Add_Base->Good_Separation Optimize_Solvent Optimize Mobile Phase (e.g., adjust polarity) Good_Separation->Optimize_Solvent No Pack_Column Pack Column with Silica Gel Good_Separation->Pack_Column Yes Optimize_Solvent->TLC_Analysis Load_Sample Load Sample (Wet or Dry) Pack_Column->Load_Sample Run_Column Run Column & Collect Fractions Load_Sample->Run_Column Monitor_Fractions Monitor Fractions by TLC Run_Column->Monitor_Fractions Compound_Elutes Compound Eluting? Monitor_Fractions->Compound_Elutes Increase_Polarity Increase Mobile Phase Polarity Compound_Elutes->Increase_Polarity No Combine_Fractions Combine Pure Fractions Compound_Elutes->Combine_Fractions Yes Increase_Polarity->Run_Column Check_Stability Check Compound Stability on Silica (2D TLC) Increase_Polarity->Check_Stability If still no elution Consider_Alt_SP Consider Alternative Stationary Phase (e.g., Alumina) Check_Stability->Consider_Alt_SP Degradation Observed Consider_Alt_SP->Start Evaporate Evaporate Solvent Combine_Fractions->Evaporate End Purified Product Evaporate->End

Caption: Troubleshooting workflow for column chromatography purification.

References

Troubleshooting side product formation in 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired this compound

Question: We are attempting the synthesis of this compound via an intramolecular cyclization of a 3-amino-4-(carboxyalkyl)pyridine derivative, but we are observing very low to no product formation. What are the potential causes and how can we troubleshoot this?

Answer:

Low or no yield in the intramolecular cyclization to form this compound can stem from several factors, ranging from the stability of the starting material to the reaction conditions. Below is a breakdown of potential causes and corresponding troubleshooting steps.

Potential Causes and Solutions:

  • Decomposition of Starting Material: The starting material, a 3-amino-4-(carboxyalkyl)pyridine derivative, may be unstable under the reaction conditions.

    • Troubleshooting:

      • Temperature Control: For thermally sensitive compounds, it may be beneficial to run the reaction at a lower temperature for a longer duration.

      • Controlled Reagent Addition: Consider adding activating agents or bases dropwise at a low temperature to manage the reaction exotherm and minimize decomposition.

  • Inefficient Cyclization Conditions: The chosen conditions may not be optimal for the intramolecular lactamization.

    • Troubleshooting:

      • Solvent Choice: The polarity and boiling point of the solvent are critical. Aprotic polar solvents like DMF or DMSO can facilitate the reaction, while non-polar solvents like toluene might reduce side reactions. A solvent screen is recommended.

      • Catalyst Selection: If a catalyst is employed (e.g., an acid or base), its choice and loading are crucial. Consider screening different catalysts such as Lewis acids, Brønsted acids, or coupling agents.

      • Dehydrating Conditions: For cyclizations involving the removal of water, ensure adequate dehydration. This can be achieved by using a Dean-Stark apparatus or adding molecular sieves.

  • Formation of Side Products: Competing side reactions can consume the starting material, thus reducing the yield of the desired product.

    • Troubleshooting:

      • Intermolecular Reactions: At high concentrations, intermolecular reactions leading to dimers or polymers can be favored. Running the reaction under high dilution conditions can promote intramolecular cyclization.

      • Alternative Cyclization Pathways: Depending on the substituents, alternative cyclization pathways may be possible. A thorough analysis of byproducts by LC-MS and NMR is essential to identify these pathways and adjust the reaction strategy accordingly.

Issue 2: Formation of Significant Side Products

Question: Our reaction to synthesize this compound is producing the desired product, but also a significant amount of impurities. What are the likely side products and how can we minimize their formation?

Answer:

The formation of side products is a common challenge in heterocyclic synthesis. Based on the structure of this compound and general principles of lactam synthesis, several side products can be anticipated.

Common Side Products and Mitigation Strategies:

Side ProductPlausible CauseMitigation Strategy
Dimer/Polymer High concentration of the starting material favoring intermolecular reactions.Conduct the reaction under high dilution conditions.
Isomeric Products If the precursor allows for cyclization at different positions.Use starting materials with appropriate protecting groups to ensure regioselectivity.
Oxidation Products The pyrrole ring is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Incomplete Cyclization Insufficient reaction time, temperature, or inefficient activation of the carboxylic acid.Monitor the reaction progress by TLC or LC-MS to ensure completion. Optimize the activating agent and reaction temperature.
Decarboxylation If the reaction is carried out at a very high temperature, the carboxylic acid precursor may decarboxylate.Employ milder reaction conditions and monitor the temperature closely.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: A common and plausible strategy involves the intramolecular cyclization of a suitably substituted pyridine precursor. A hypothetical, yet chemically sound, two-step approach is outlined below:

  • Synthesis of the Precursor: Start with a commercially available substituted pyridine, for example, 3-amino-4-methylpyridine. This can undergo a reaction to introduce a carboxymethyl group at the 4-position, for instance, through lithiation followed by reaction with a protected form of glycolic acid.

  • Intramolecular Cyclization: The resulting 3-amino-4-(carboxymethyl)pyridine derivative can then be cyclized to form the lactam ring of this compound. This step typically requires a coupling agent to activate the carboxylic acid and facilitate the intramolecular amidation.

Q2: Which analytical techniques are best for monitoring the reaction and characterizing the product and side products?

A2: A combination of chromatographic and spectroscopic techniques is essential:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and any intermediates or side products, providing valuable clues about their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of the final product and major impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the desired product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl.

Q3: What are the key parameters to optimize for improving the yield and purity of this compound?

A3: The following parameters should be systematically optimized:

  • Reaction Temperature: Can influence reaction rate and the formation of degradation products.

  • Reaction Time: Insufficient time leads to incomplete conversion, while excessive time can promote side product formation.

  • Choice and Stoichiometry of Reagents: The choice of base, coupling agent, or catalyst, and their amounts, are critical.

  • Solvent: The solvent can affect the solubility of reactants and intermediates, and influence the reaction pathway.

  • Concentration: As mentioned, high dilution can favor the desired intramolecular cyclization over intermolecular side reactions.

Experimental Protocols

Synthesis of 3-Amino-4-(carboxymethyl)pyridine (Precursor)

  • To a solution of 3-amino-4-methylpyridine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, slowly add n-butyllithium (2.1 eq).

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of protected glycolic acid derivative (e.g., methoxyacetyl chloride, 1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Intramolecular Cyclization to this compound

  • Dissolve the 3-amino-4-(carboxymethyl)pyridine precursor (1.0 eq) in a suitable solvent (e.g., DMF) under an argon atmosphere.

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Cyclization start 3-Amino-4-methylpyridine step1 Lithiation at -78°C start->step1 step2 Reaction with Protected Glycolic Acid Derivative step1->step2 step3 Aqueous Work-up step2->step3 step4 Purification (Column Chromatography) step3->step4 product1 3-Amino-4-(carboxymethyl)pyridine Derivative step4->product1 step5 Dissolve in DMF product1->step5 step6 Add Coupling Agent (e.g., HATU) and Base (e.g., DIPEA) step5->step6 step7 Reaction at Room Temperature step6->step7 step8 Aqueous Work-up and Extraction step7->step8 step9 Purification (Column Chromatography/Recrystallization) step8->step9 final_product This compound step9->final_product

Caption: A hypothetical experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Side Product Formation cluster_yes start Reaction Mixture Analysis (TLC, LC-MS) decision1 Significant Side Products Observed? start->decision1 action1 Identify Side Products (NMR, HRMS) decision1->action1 Yes no_side_products Proceed with Purification decision1->no_side_products No decision2 Are they Dimers/Polymers? action1->decision2 action2 Decrease Reaction Concentration decision2->action2 Yes decision3 Are they Isomers? decision2->decision3 No end_node Optimize Reaction Conditions and Purify action2->end_node action3 Re-evaluate Starting Material and Regioselectivity decision3->action3 Yes decision4 Are they Oxidation Products? decision3->decision4 No action3->end_node action4 Ensure Inert Atmosphere decision4->action4 Yes other Other Side Products decision4->other No action4->end_node other->end_node

Caption: A logical flowchart for troubleshooting side product formation in the synthesis of this compound.

Technical Support Center: 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial crude product shows low purity by NMR and LC-MS. What are the likely impurities and how can I remove them?

  • Answer: Common impurities in the synthesis of pyrrolopyridinone derivatives include unreacted starting materials, catalysts (e.g., Palladium catalysts), and byproducts from side reactions. The purification strategy will depend on the nature of these impurities.

    • For unreacted starting materials: If the starting materials have significantly different polarities from your product, column chromatography is often effective.

    • For residual catalysts: These can often be removed by washing the organic layer with an appropriate aqueous solution (e.g., saturated sodium bicarbonate) or by using specialized silica gel for catalyst removal.[1]

    • For byproducts: The choice of purification method will depend on the byproduct's structure and properties. A combination of column chromatography and recrystallization is often necessary to achieve high purity.

Issue 2: Difficulty in Separating Isomers

  • Question: I have synthesized a derivative with a chiral center, and I am struggling to separate the enantiomers/diastereomers. What should I do?

  • Answer: The separation of stereoisomers can be challenging and often requires specialized techniques.

    • Chiral HPLC: This is the most common and effective method for separating enantiomers. You will need to screen different chiral columns and mobile phases to find the optimal conditions.

    • Diastereomeric Recrystallization: If you have a racemic mixture, you can react it with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can often be separated by recrystallization. The resolving agent is then removed to yield the pure enantiomers.

Issue 3: Product Precipitation During Work-up

  • Question: My product is precipitating out of solution during the aqueous work-up. How can I prevent this?

  • Answer: Product precipitation during work-up is often due to a change in solvent polarity or pH that reduces the solubility of your compound.

    • Solvent Choice: Ensure that the organic solvent used for extraction has good solubility for your product. You may need to screen different solvents.

    • pH Adjustment: If your compound has acidic or basic functional groups, its solubility will be pH-dependent. Carefully adjust the pH of the aqueous layer to maintain the solubility of your product in the organic phase.

    • Increased Volume: Using a larger volume of solvent during extraction can sometimes prevent precipitation.

Issue 4: Ineffective Purification by Column Chromatography

  • Question: I am not getting good separation of my product from impurities using column chromatography. What can I do to improve the separation?

  • Answer: Optimizing your column chromatography conditions is key to achieving good separation.

    • Solvent System: The choice of eluent is critical. A good starting point is a solvent system where your product has an Rf value of around 0.3 on a TLC plate. You can increase the polarity of the eluent gradually to improve separation. Common solvent systems for these derivatives include heptane/ethyl acetate and dichloromethane/methanol.[1][2]

    • Silica Gel: Ensure you are using the correct type and amount of silica gel for your sample size. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight. The particle size of the silica gel can also affect resolution.

    • Column Packing: A well-packed column is essential for good separation. Ensure there are no air bubbles or cracks in the silica bed.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common purification techniques for this compound derivatives?

    • A1: The most frequently employed purification methods are silica gel column chromatography and recrystallization.[3][4] For highly pure compounds, preparative HPLC may be used.[5]

  • Q2: How can I confirm the purity of my final compound?

    • A2: Purity is typically assessed using a combination of techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC can provide a quantitative measure of purity (e.g., >96%).[2] 1H and 13C NMR are used to confirm the structure and identify any residual impurities, such as solvents.[6][7][8]

  • Q3: My compound is a yellow solid. Is this expected?

    • A3: Many pyrrolopyridine derivatives are reported as yellow solids in the literature.[1] However, the color can vary depending on the specific substituents on the ring system. An unexpected color could indicate the presence of an impurity.

  • Q4: What is a suitable solvent for recrystallizing my this compound derivative?

    • A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You will likely need to perform a solvent screen to identify the best solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

Data Presentation

Table 1: Purity of Pyrrolopyridine Derivatives After Purification

Compound ClassPurification MethodFinal PurityReference
1H-Pyrrolo[3,2-g]isoquinoline DerivativeColumn Chromatography> 96% (by HPLC)[2]
1H-Pyrrolo[3,2-c]pyridine DerivativeColumn Chromatography or RecrystallizationNot explicitly quantified[3][4]
Pyrrolobenzodiazepine LibraryPreparative HPLCHigh Purity[5]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Preparation of the Column: A glass column is slurry-packed with silica gel (particle size 63-200 µm) in the initial, least polar eluent.

  • Sample Loading: The crude product is dissolved in a minimal amount of the appropriate solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure. The dry, loaded silica is carefully added to the top of the column.

  • Elution: The column is eluted with a solvent system of increasing polarity. For example, starting with 100% heptane and gradually increasing the percentage of ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.[1]

Protocol 2: General Procedure for Recrystallization

  • Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then often cooled further in an ice bath to induce crystallization.

  • Crystal Collection: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried under vacuum.

Visualizations

Purification_Workflow Crude_Product Crude Product (Low Purity) Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC/LC-MS) Column_Chromatography->Fraction_Analysis Pure_Fractions Combine Pure Fractions Fraction_Analysis->Pure_Fractions Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Recrystallization Recrystallization Solvent_Evaporation->Recrystallization Final_Product Pure Product (>95% Purity) Recrystallization->Final_Product

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Logic Start Low Purity Crude Product Impurity_ID Identify Impurities (NMR, LC-MS) Start->Impurity_ID Polarity_Check Different Polarity? Impurity_ID->Polarity_Check Column_Chrom Column Chromatography Polarity_Check->Column_Chrom Yes Similar_Polarity Similar Polarity? Polarity_Check->Similar_Polarity No Pure_Product Pure Product Column_Chrom->Pure_Product Recrystallization Recrystallization Similar_Polarity->Recrystallization Yes Prep_HPLC Preparative HPLC Similar_Polarity->Prep_HPLC No Recrystallization->Pure_Product Prep_HPLC->Pure_Product

Caption: A troubleshooting decision tree for selecting a purification method.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Phosphorylation Autophosphorylation Receptor->Phosphorylation Inhibitor Pyrrolopyrimidine Derivative Inhibitor->Receptor Downstream Downstream Signaling (e.g., MAPK pathway) Phosphorylation->Downstream Cell_Response Cellular Response (e.g., Proliferation, Angiogenesis) Downstream->Cell_Response

Caption: A hypothetical signaling pathway inhibited by a pyrrolopyrimidine derivative.

References

Technical Support Center: Recrystallization of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one analogs.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound analogs in a question-and-answer format.

Question: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

Answer: This indicates that the solvent is not suitable for your specific analog. This compound and its derivatives possess a polar lactam core, but the overall polarity will be influenced by the various substituents.

  • Strategy 1: Increase Solvent Polarity. Try a more polar solvent. For instance, if you are using toluene, consider switching to ethyl acetate or an alcohol like ethanol or isopropanol.

  • Strategy 2: Use a Solvent Mixture. A mixture of solvents can fine-tune the solvating power. Start by dissolving your compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or methanol) at room temperature. Then, gradually add a "poor" solvent (one in which it is less soluble, e.g., hexanes or water) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to redissolve the solid and then allow it to cool.

  • Strategy 3: Increase the Temperature. Ensure you are heating the solvent to its boiling point, as some compounds require this to dissolve completely.[1]

Question: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a highly concentrated solution or a low-melting-point solid.[2]

  • Strategy 1: Add More Solvent. The most common solution is to reheat the mixture to redissolve the oil and then add more of the recrystallization solvent to lower the saturation point.[2][3]

  • Strategy 2: Slow Cooling. Allow the solution to cool more slowly. You can do this by leaving the flask on a warm hotplate (turned off) or by insulating the flask.[3]

  • Strategy 3: Scratch the Flask. Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.[1][2]

  • Strategy 4: Change the Solvent System. If the problem persists, the chosen solvent may not be appropriate. Try a solvent with a lower boiling point.

Question: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the issue?

Answer: This is a common problem that can arise from a few different factors.

  • Reason 1: Too Much Solvent. You may have used an excessive amount of solvent, meaning the solution is not supersaturated upon cooling.[1][3] To remedy this, you can boil off some of the solvent to increase the concentration and then attempt to cool the solution again.[4]

  • Reason 2: Supersaturation. The solution may be supersaturated, but crystal nucleation has not initiated.[1][3] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod.[1][4]

    • Add a "seed crystal" of the pure compound, if available.[1][4]

    • Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, then reintroduce the rod with the solid residue into the solution.[4]

  • Reason 3: Highly Impure Sample. If the compound is very impure, the impurities can inhibit crystal formation.[3] In this case, it may be necessary to purify the compound by another method, such as column chromatography, before attempting recrystallization.[3]

Question: The yield of my recrystallized product is very low. How can I improve it?

Answer: A low yield can be disappointing but is often rectifiable.

  • Cause 1: Using Too Much Solvent. As mentioned previously, an excess of solvent will result in a significant portion of your compound remaining in the mother liquor.[1][4]

  • Cause 2: Premature Crystallization. If the compound crystallizes too early, for example during hot filtration, you will lose product.[2] To prevent this, use a slight excess of hot solvent and keep the filtration apparatus warm.[2]

  • Cause 3: Inefficient Cooling. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

  • Cause 4: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve some of your product.[1] Use a minimal amount of ice-cold solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing this compound analogs?

A1: The ideal solvent will depend on the specific substituents on your analog. However, a good starting point is to screen solvents with a range of polarities. Common choices for heterocyclic compounds include:

  • Alcohols: Ethanol, methanol, isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Ethers: 2-MeTHF, MTBE

  • Aprotic Polar Solvents: Acetonitrile, DMSO (often with an anti-solvent like water)

  • Solvent Mixtures: Heptane/ethyl acetate, methanol/water, acetone/water, DCM/ethyl acetate are often successful.[5]

Q2: How do I choose the right solvent for my specific compound?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general rule is "like dissolves like".[1] A good practice is to perform small-scale solubility tests with a few milligrams of your compound in various solvents to identify a suitable candidate before committing your entire batch.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, solvent mixtures are very effective.[5] This technique is particularly useful when a single solvent does not provide the desired solubility profile. A common method involves dissolving the compound in a minimal amount of a "good" solvent and then adding a "poor" solvent (an anti-solvent) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.

Q4: What is "seeding" and when should I use it?

A4: Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization.[1] It should be used when a cooled solution fails to produce crystals. The seed crystal provides a template for other molecules to deposit upon, facilitating crystal growth.

Data Presentation

Table 1: Common Solvents for Recrystallization of Heterocyclic Compounds

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds; can be heated high.[6][7]
Ethanol78HighA very general and effective solvent.[7]
Methanol65HighSimilar to ethanol but more volatile.
Isopropanol82Medium-HighA common choice for recrystallization.[8]
Acetonitrile82Medium-HighA versatile polar aprotic solvent.
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Acetone56MediumEffective but its low boiling point can be a drawback.
Dichloromethane (DCM)40Medium-LowOften used in a solvent pair due to its high volatility.
Toluene111LowGood for less polar compounds; high boiling point.[6]
Hexanes/Heptanes~69LowTypically used as the "poor" solvent or anti-solvent.[7]

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[1] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Allow the crystals to dry completely. This can be done by air drying on the filter paper or by placing them in a desiccator under vacuum.

Mandatory Visualization

Recrystallization_Workflow A Start: Crude Solid B Add Minimal Hot Solvent A->B C Dissolution B->C D Hot Filtration (if needed) C->D E Slow Cooling C->E No Insoluble Impurities D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J End: Pure Crystals I->J

Caption: Experimental workflow for a standard recrystallization procedure.

Troubleshooting_Recrystallization Problem Recrystallization Problem OilingOut Compound Oiled Out Problem->OilingOut NoCrystals No Crystals Formed Problem->NoCrystals LowYield Low Yield Problem->LowYield Sol1 Add More Solvent & Reheat OilingOut->Sol1 Primary Solution Sol2 Cool Slowly OilingOut->Sol2 Secondary Solution Sol7 Change Solvent System OilingOut->Sol7 If Persistent Sol3 Scratch Flask / Seed NoCrystals->Sol3 Induce Nucleation Sol4 Boil Off Excess Solvent NoCrystals->Sol4 If Too Much Solvent NoCrystals->Sol7 If Fails LowYield->Sol4 Check Mother Liquor Sol5 Ensure Thorough Cooling LowYield->Sol5 Sol6 Minimize Wash Volume LowYield->Sol6

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Scale-up Synthesis of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one. The information is presented in a practical question-and-answer format to directly address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

Issue 1: Low Yield in the Reductive Cyclization Step

Question: We are experiencing low yields during the intramolecular cyclization of our 3-amino-4-(hydroxymethyl)pyridine precursor to form this compound. What are the potential causes and solutions?

Answer: Low yields in this lactamization step are often attributed to incomplete reaction, side-product formation, or product degradation. Here are some troubleshooting strategies:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is monitored to completion (e.g., by HPLC or TLC). On a larger scale, heat transfer can be less efficient, potentially requiring longer reaction times or slightly higher temperatures. However, be cautious of decomposition at elevated temperatures.

    • Reagent Stoichiometry: While this is an intramolecular reaction, the choice of activating agents or catalysts is crucial. Ensure accurate stoichiometry, especially when scaling up.

  • Side-Product Formation:

    • Oxidation: The aminopyridine precursor can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.

    • Intermolecular Reactions: At higher concentrations typical for scale-up, intermolecular side reactions can become more prevalent, leading to oligomeric or polymeric byproducts. A careful study of the optimal concentration is recommended. Consider a controlled addition of a key reagent to maintain a low concentration of reactive intermediates.

  • Product Degradation:

    • pH Control: The product lactam may be sensitive to harsh acidic or basic conditions, which could be present depending on the chosen cyclization method. Ensure the pH is controlled during the reaction and work-up.

Issue 2: Difficulty in Product Purification and Isolation

Question: Our crude product of this compound is difficult to purify. We observe persistent impurities even after column chromatography. What are effective purification strategies?

Answer: Purification challenges with polar, heterocyclic compounds like this are common, especially with impurities of similar polarity.

  • Crystallization: This is often the most effective method for purification on a large scale. A systematic screening of solvents and solvent mixtures is recommended to find conditions for selective crystallization of the desired product.

  • Alternative Chromatography: If column chromatography is necessary, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different eluent system. Reverse-phase chromatography might also be an option for polar compounds.

  • Chemical Purification: If the impurities have reactive functional groups that the product does not, it might be possible to selectively react the impurities to form derivatives that are easier to separate (e.g., by extraction or crystallization).

  • Salt Formation: If the product has a basic or acidic handle, forming a salt and recrystallizing it can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: Common byproducts can include unreacted starting materials, over-oxidized precursors, and polymeric materials from intermolecular reactions. The specific byproducts will depend on the synthetic route chosen.

Q2: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A2: Yes, several safety aspects are critical during scale-up:

  • Exothermic Reactions: Reductive steps or reactions involving strong activating agents can be exothermic. A thorough thermal hazard assessment is crucial before proceeding to a larger scale. Ensure adequate cooling capacity and consider controlled addition of reagents.

  • Reagent Handling: Handle all chemicals, especially pyrophoric or highly reactive reagents, according to their safety data sheets (SDS).

  • Pressure Build-up: Some reactions may evolve gas. Ensure the reactor system is appropriately vented.

Q3: How can we improve the solubility of this compound for formulation studies?

A3: Improving solubility can be approached by:

  • Salt Formation: As mentioned, forming a pharmaceutically acceptable salt is a common strategy.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the compound can have different solubility profiles.

  • Co-crystals: Forming co-crystals with other GRAS (Generally Recognized As Safe) compounds can enhance solubility.

Data Presentation

Table 1: Optimization of the Reductive Cyclization Reaction Conditions

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1H₂, Pd/CMethanol252445
2H₂, Pd/CEthanol501262
3NaBH₄Methanol0 to 25655
4LiAlH₄THF0 to 65875
5H₂, Raney NiEthanol601082

Table 2: Solvent Screening for Product Crystallization

Solvent SystemSolubility of CrudeCrystal FormationPurity of Isolated Solid (HPLC, %)
IsopropanolModerateGood98.5
Ethyl AcetateLowPoor-
AcetonitrileHighNone-
Toluene/Ethanol (9:1)LowGood97.2
WaterModerateVery Good99.1

Experimental Protocols

Key Experiment: Reductive Cyclization of 3-Cyano-4-formylpyridine to this compound

This protocol outlines a hypothetical, yet plausible, key step in the synthesis.

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is charged with 3-cyano-4-formylpyridine (1.0 kg, 1.0 eq) and ethanol (10 L).

  • Catalyst Addition: Raney Nickel (100 g, 10 wt%) is added as a slurry in ethanol under a nitrogen blanket.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 5 bar. The reaction mixture is heated to 60°C with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by HPLC by taking samples periodically. The reaction is considered complete when the starting material is consumed (typically 10-12 hours).

  • Work-up: After cooling to room temperature, the reactor is vented and purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to approximately 2 L. The resulting slurry is cooled to 0-5°C and stirred for 2 hours. The solid product is collected by filtration, washed with cold ethanol (2 x 200 mL), and dried under vacuum at 50°C to afford this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_qc Quality Control start Start: 3-Cyano-4-formylpyridine hydrogenation Reductive Cyclization (Raney Ni, H2, Ethanol, 60°C) start->hydrogenation filtration Catalyst Filtration hydrogenation->filtration in_process_control In-Process Control (HPLC) hydrogenation->in_process_control concentration Solvent Concentration filtration->concentration crystallization Crystallization concentration->crystallization drying Drying crystallization->drying final_product_analysis Final Product Analysis (HPLC, NMR, MS) drying->final_product_analysis end Final Product: This compound drying->end

Caption: Synthetic workflow for this compound.

troubleshooting_logic problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Side-Product Formation problem->cause2 cause3 Product Degradation problem->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Verify Reagent Stoichiometry cause1->solution1b solution2a Use Inert Atmosphere cause2->solution2a solution2b Optimize Concentration cause2->solution2b solution3a Control pH during Work-up cause3->solution3a

Caption: Troubleshooting logic for low yield issues.

Stability issues of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern for this compound is the hydrolysis of its lactam (amide) bond within the pyrrolidinone ring. This reaction is catalyzed by acidic or basic conditions and can be accelerated by increased temperature. The pyridine ring itself is generally stable but its protonation state can influence the reactivity of the fused pyrrolidinone ring.

Q2: What is the likely degradation product of this compound in aqueous solution?

A2: The most probable degradation product is the corresponding amino acid, formed by the hydrolytic cleavage of the C-N bond in the lactam ring. This would result in a substituted 3-aminomethyl-isonicotinic acid derivative.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is expected to be highly pH-dependent. Both strongly acidic and, particularly, alkaline conditions can catalyze the hydrolysis of the lactam ring. Studies on analogous compounds, such as N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, have shown degradation under alkaline conditions (pH 10.5), where the pyrrolidinedione ring is cleaved.[1] Generally, for lactam-containing compounds, maximum stability is often observed in a slightly acidic to neutral pH range.

Q4: What solvents are recommended for dissolving and storing this compound?

A4: For short-term use, aprotic organic solvents such as DMSO or DMF are generally suitable. For aqueous buffers, it is advisable to use a slightly acidic pH (e.g., pH 5-6.5) and to prepare the solutions fresh. Long-term storage in aqueous solutions, especially at room temperature or higher, is not recommended without prior stability assessment.

Q5: Can temperature and light affect the stability of this compound?

A5: Yes, increased temperature will accelerate the rate of hydrolytic degradation. Therefore, it is recommended to store solutions at low temperatures (e.g., 2-8 °C for short-term and ≤ -20 °C for long-term storage) and to protect them from light to minimize the risk of photochemical degradation, a general concern for organic molecules.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound activity or concentration over time in aqueous solution. Hydrolysis of the lactam ring.Prepare fresh solutions before each experiment. If storage is necessary, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Inconsistent results between experimental repeats. pH-dependent degradation of the compound.Ensure consistent pH of the buffer used in all experiments. Measure the pH of the final solution containing the compound.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation of the compound into one or more products.Characterize the new peaks to confirm if they are degradation products. The primary degradation product is likely the hydrolyzed form.
Precipitation of the compound from the solution. Poor solubility or degradation to a less soluble product.Check the solubility of the compound in the chosen solvent system. If degradation is suspected, analyze the precipitate and the supernatant separately.
Color change of the solution. Oxidation or other degradation pathways.Protect solutions from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon).

Data on Factors Influencing Stability

Factor Influence on Stability Recommendation
pH High instability in strongly acidic and alkaline solutions. Optimal stability is likely in the slightly acidic to neutral range.Buffer solutions to a pH between 5 and 7. Avoid pH > 8.
Temperature Degradation rate increases with temperature.Store solutions at low temperatures (2-8°C for short-term, ≤ -20°C for long-term).
Solvent Protic solvents (especially water) can participate in hydrolysis. Aprotic solvents are generally better for long-term storage of the solid compound.For stock solutions, prefer anhydrous aprotic solvents like DMSO or DMF. For aqueous assays, prepare solutions fresh.
Light Potential for photodecomposition.Protect solutions from light by using amber vials or covering with aluminum foil.
Oxygen Potential for oxidation, although hydrolysis is the more likely primary degradation pathway.For sensitive applications or long-term storage, consider de-gassing solvents and storing under an inert atmosphere.

Experimental Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a specific solution.

1. Materials and Equipment:

  • This compound

  • Selected solvent/buffer system (e.g., phosphate-buffered saline at various pH values)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath at a controlled temperature

  • Calibrated pH meter

  • Volumetric flasks and pipettes

2. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Prepare the desired aqueous buffer solutions at different pH values (e.g., pH 4, 7.4, and 9).

    • Spike the stock solution into the pre-warmed buffer solutions to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Time-Point Sampling:

    • Immediately after preparation (t=0), take an aliquot of each solution for analysis.

    • Incubate the remaining solutions at the desired temperature (e.g., room temperature or 37°C).

    • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24, and 48 hours).

    • Immediately quench any further degradation in the collected samples by freezing them at -80°C or by adding a quenching agent if appropriate.

  • Analysis:

    • Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound.

    • Monitor for the appearance of new peaks, which may correspond to degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition (pH, temperature).

    • Calculate the degradation rate constant and the half-life (t½) of the compound under each condition.

Visualizations

Potential Degradation Pathway

parent This compound hydrolyzed 3-(Aminomethyl)-4-carboxypyridine (Hydrolyzed Product) parent->hydrolyzed Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Plausible hydrolytic degradation of this compound.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) spike Spike Stock into Buffers prep_stock->spike prep_buffer Prepare Aqueous Buffers (Varying pH) prep_buffer->spike incubate Incubate at Controlled Temperature spike->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling analysis HPLC or LC-MS Analysis sampling->analysis data Plot Concentration vs. Time Calculate Half-life (t½) analysis->data

Caption: Workflow for assessing the stability of a compound in solution.

References

Technical Support Center: Interpreting Complex ¹H NMR Spectra of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex ¹H NMR spectra of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical shift ranges for protons on the this compound core?

Q2: I am observing overlapping signals in the aromatic region of my spectrum. How can I resolve and assign these protons?

A2: Overlapping signals in the aromatic region are a common challenge. Here are several strategies to address this:

  • Change the Solvent: Running the NMR in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter the chemical shifts of the protons and may resolve the overlap.

  • 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for resolving overlapping signals.

    • COSY (Correlation Spectroscopy) will show correlations between protons that are coupled to each other, helping to identify adjacent protons even when their signals overlap.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons. This can help distinguish protons based on the chemical shift of the carbon they are bonded to.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is extremely useful for assigning protons based on their connectivity to distant carbons, including quaternary carbons.

  • Higher Field NMR: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) will increase the dispersion of the signals, which may resolve the overlap.

Q3: My ¹H NMR spectrum shows more signals than expected. What could be the cause?

A3: The presence of unexpected extra signals can arise from several factors:

  • Rotamers: If your molecule has restricted rotation around a single bond (e.g., an amide bond or a bond to a bulky substituent), you may be observing a mixture of rotational isomers (rotamers), each giving its own set of NMR signals.

  • Tautomers: The this compound system could potentially exist in different tautomeric forms, leading to a more complex spectrum than anticipated.

  • Impurities: The extra signals could be from residual solvents, starting materials, or by-products from the synthesis. Always check for common solvent peaks and compare the spectrum with those of your starting materials.

  • Diastereomers: If your compound has multiple chiral centers and was synthesized as a mixture of diastereomers, each diastereomer will have a distinct NMR spectrum.

Q4: How can I confirm the presence of an N-H proton?

A4: The signal for an N-H proton is often broad and can be difficult to distinguish from baseline noise. To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, and its signal will disappear or significantly decrease in intensity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of your ¹H NMR spectra.

Problem Possible Cause(s) Recommended Solution(s)
Broad or Poorly Resolved Peaks 1. Poor shimming of the NMR spectrometer.2. Low solubility of the compound.3. Presence of paramagnetic impurities.4. Chemical exchange (e.g., rotamers, tautomers).1. Reshim the spectrometer.2. Try a different solvent or warm the sample.3. Purify the sample further.4. Acquire the spectrum at a different temperature (variable temperature NMR).
Complex, Non-First-Order Splitting Patterns Strong coupling between protons with similar chemical shifts.1. Use a higher field NMR spectrometer.2. Simulate the spectrum using NMR prediction software to understand the coupling patterns.3. Rely on 2D NMR (COSY, HSQC, HMBC) for structural assignments.
Incorrect Integration Ratios 1. Overlapping signals.2. Presence of impurities.3. Broad signals (e.g., N-H) being incorrectly integrated.1. Use 2D NMR to identify and assign individual protons within the overlapping region.2. Purify the sample.3. Manually check and adjust the integration of broad peaks.
Absence of Expected Signals 1. The proton is in an environment with very fast relaxation.2. The signal is overlapping with a large solvent peak.3. The proton has been exchanged with deuterium from the solvent.1. Adjust NMR acquisition parameters.2. Choose a solvent where the peak of interest is not obscured.3. Use a freshly opened bottle of deuterated solvent.

Data Presentation: ¹H NMR Data of Substituted Pyrrolopyridine Derivatives

The following tables summarize ¹H NMR data from the literature for related pyrrolopyridine structures. This data can provide a reference for expected chemical shifts and coupling constants in your derivatives.

Table 1: ¹H NMR Data for Substituted 1H-Pyrrolo[3,2-c]pyridine Derivatives

CompoundH-4 (δ, ppm)H-5 (δ, ppm)H-7 (δ, ppm)Other Protons (δ, ppm)J (Hz)Reference
10a 6.80 (d)7.41-7.34 (m)9.10 (s)8.08-7.91 (m, Ar-H), 7.80 (s, Ar-H), 7.47 (t, Ar-H), 6.71 (s, Ar-H), 3.95 (s, OCH₃), 3.91 (s, OCH₃)J=3.2[1][2]
10b 6.82 (d)7.39 (d)9.08 (s)7.50 (s, Ar-H), 7.43 (d, Ar-H), 7.28 (t, Ar-H), 7.26-7.24 (m, Ar-H), 6.69 (s, Ar-H), 3.91 (s, OCH₃), 3.89 (s, OCH₃), 2.40 (s, CH₃)J=3.2, J=3.3, J=6.7, J=3.8[1][2]
10c 6.80 (d)7.39 (d)9.09 (s)7.96 (d, Ar-H), 7.76 (s, Ar-H), 7.72-7.68 (m, Ar-H), 7.19 (d, Ar-H), 6.70 (s, Ar-H), 3.95 (s, OCH₃), 3.91 (s, OCH₃), 2.42 (s, CH₃)J=3.9, J=3.3, J=11.1, J=7.5[1][2]

Note: The numbering in the table corresponds to the original publication and may not directly align with the this compound scaffold.

Experimental Protocols

1. Standard ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition:

    • Tune and lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals.

2. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-spin coupled (typically protons on adjacent carbons).

  • Methodology:

    • Use a standard COSY pulse sequence.

    • Acquire a 2D data matrix with a sufficient number of increments in the indirect dimension (t₁).

    • Process the data with Fourier transformation in both dimensions.

    • Interpretation: Cross-peaks in the 2D spectrum indicate coupling between the protons at the corresponding chemical shifts on the F1 and F2 axes.

3. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and carbons.

  • Methodology:

    • Use a standard HSQC pulse sequence, often with gradient selection for artifact suppression.

    • The experiment is optimized for a one-bond ¹JCH coupling constant (typically ~145 Hz).

    • Acquire the 2D data and process it similarly to COSY.

    • Interpretation: Each cross-peak indicates a proton (on the F2 axis) that is directly attached to a carbon (on the F1 axis).

4. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Methodology:

    • Use a standard HMBC pulse sequence.

    • The experiment is optimized for a long-range nJCH coupling constant (typically 8-10 Hz).

    • Acquire and process the 2D data.

    • Interpretation: Cross-peaks show correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different spin systems and for assigning quaternary carbons.

Visualizations

Experimental Workflow for Spectral Analysis

G Workflow for NMR Spectral Analysis A Acquire 1D ¹H NMR B Analyze Chemical Shifts, Integrals, and Multiplicities A->B C Spectrum Complex or Ambiguous? B->C D Assign Structure (if simple) C->D No E Acquire 2D NMR (COSY, HSQC, HMBC) C->E Yes J Final Structure Elucidation D->J F Analyze COSY for H-H Connectivity E->F G Analyze HSQC for C-H Connectivity E->G H Analyze HMBC for Long-Range Connectivity E->H I Integrate All Data F->I G->I H->I I->J

Caption: A flowchart illustrating the systematic approach to analyzing NMR spectra, from initial 1D acquisition to final structure elucidation using 2D techniques for complex cases.

Troubleshooting Logic for Overlapping Signals

G Troubleshooting Overlapping NMR Signals Start Overlapping Signals Observed in ¹H NMR ChangeSolvent Acquire Spectrum in Different Solvent Start->ChangeSolvent Resolved Signals Resolved? ChangeSolvent->Resolved HigherField Acquire Spectrum on Higher Field NMR Resolved2 Signals Resolved? HigherField->Resolved2 TwoD_NMR Perform 2D NMR Experiments COSY Analyze COSY for J-Coupling TwoD_NMR->COSY HSQC_HMBC Analyze HSQC/HMBC for C-H Correlations TwoD_NMR->HSQC_HMBC Resolved->HigherField No Assign Assign Protons Resolved->Assign Yes Resolved2->TwoD_NMR No Resolved2->Assign Yes COSY->Assign HSQC_HMBC->Assign

Caption: A decision-making diagram for resolving and assigning overlapping signals in ¹H NMR spectra.

References

Technical Support Center: LC-MS Analysis of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for a polar compound like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.

    • Secondary Interactions: Residual silanols on a C18 column can interact with the basic nitrogen in your compound. Consider using a column with end-capping or a different stationary phase, such as a mixed-mode column that incorporates both reversed-phase and ion-exchange characteristics.[1][2]

    • Mobile Phase pH: The pH of your mobile phase can affect the ionization state of the analyte. For a basic compound, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) can improve peak shape by ensuring consistent protonation.

    • Column Overload: Injecting too much sample can lead to peak distortion.[3] Try diluting your sample and reinjecting.

    • Column Contamination: Contaminants from previous injections or the sample matrix can affect peak shape.[4][5] Flush the column with a strong solvent or consider replacing it if performance does not improve.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my analyte is shifting between injections. What should I investigate?

  • Answer: Retention time shifts can be caused by several factors related to the LC system and mobile phase preparation.[4]

    • Mobile Phase Composition: Ensure your mobile phase is prepared consistently and is well-mixed. Evaporation of the organic solvent component can lead to longer retention times. It is also recommended to use fresh mobile phase daily.[3]

    • Column Temperature: Fluctuations in the column oven temperature can cause retention time shifts.[3] Ensure the column compartment is maintaining a stable temperature.

    • System Equilibration: Insufficient column equilibration time between gradient runs can lead to inconsistent retention. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Pressure fluctuations can also indicate a problem with the pump or a blockage in the system.[4]

Issue 3: Low Signal Intensity or No Peak Detected

  • Question: I am not seeing a peak for this compound, or the signal is very weak. What are the potential reasons?

  • Answer: A lack of signal can be due to issues with the sample, the LC separation, or the mass spectrometer settings.

    • Ionization Suppression: Components in the sample matrix can interfere with the ionization of your analyte in the MS source, leading to a suppressed signal.[6][7] Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6][8]

    • Incorrect MS Settings: Ensure the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for this compound. The protonated molecule ([M+H]⁺) would be the expected ion in positive ionization mode. Optimize source parameters such as capillary voltage, gas flow, and temperature for your specific compound.[9]

    • Sample Degradation: The compound may not be stable in the sample solvent or under the storage conditions. Prepare fresh samples and analyze them promptly.[9]

    • Analyte Not Eluting: The compound may be irreversibly adsorbed to the column or the run time may be too short for it to elute. Try a stronger mobile phase or a longer gradient.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Question: What is the best way to prepare a sample of this compound for LC-MS analysis?

  • Answer: For initial method development, dissolve the pure compound in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of about 1 µg/mL.[10] For samples in a complex matrix, such as plasma or tissue homogenate, a sample clean-up step is crucial to remove interfering substances.[8] Common techniques include:

    • Protein Precipitation: An effective and simple method for biological samples.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than protein precipitation.[6]

    • Solid-Phase Extraction (SPE): Provides the most thorough clean-up and can be used to concentrate the analyte.[6][8][11] A mixed-mode cation exchange SPE cartridge could be effective for this basic compound.

Chromatography

  • Question: Which type of LC column is recommended for the analysis of this compound?

  • Answer: Due to the polar nature of this compound, a standard C18 column may not provide adequate retention. Consider the following options:

    • Mixed-Mode Liquid Chromatography (MMLC): Columns with both reversed-phase and ion-exchange characteristics can provide better retention and peak shape for polar, ionizable compounds.[1][2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds.

    • Pentafluorophenyl (PFP) Column: These columns offer alternative selectivity to C18 and can be beneficial for aromatic and polar compounds.[12]

  • Question: What mobile phase conditions are suitable for this analysis?

  • Answer: A gradient elution is generally recommended for method development. A common starting point is:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid The formic acid helps to improve peak shape and ionization efficiency in positive ion mode.

Mass Spectrometry

  • Question: What are the expected mass-to-charge ratios (m/z) for this compound in the mass spectrometer?

  • Answer: The exact mass of this compound is required to determine the expected m/z. Assuming a molecular formula of C₇H₆N₂O, the monoisotopic mass is approximately 134.0480 g/mol . In positive electrospray ionization (ESI+) mode, you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 135.0558. You may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Experimental Protocols

Standard Solution and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard (1 µg/mL): Perform a serial dilution of the stock solution with 50:50 methanol:water to obtain a final concentration of 1 µg/mL.

  • Sample Preparation (from a biological matrix):

    • Protein Precipitation: To 100 µL of sample (e.g., plasma), add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

    • Solid-Phase Extraction (SPE): Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water. Load the pre-treated sample. Wash the cartridge with a weak organic solvent to remove interferences. Elute the analyte with a methanolic solution containing a small percentage of ammonia. Evaporate the eluate and reconstitute as described above.[11]

LC-MS Method Parameters

The following table provides a starting point for LC-MS method development. These parameters should be optimized for your specific instrumentation and application.

ParameterRecommended Setting
LC System
ColumnMixed-Mode C18/Cation Exchange (e.g., Primesep 200) or HILIC
Column Dimensions2.1 x 100 mm, 3 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Gas Temperature325 °C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Scan ModeFull Scan (m/z 50-500) for initial investigation
Product Ion ScanFor fragmentation pattern and MRM development

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained during method validation for this compound.

Table 1: Chromatographic and MS Parameters

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
This compound4.2135.191.1
Internal Standard5.5142.198.1

Table 2: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% bias)-5% to +5%
Precision (%RSD)< 10%
Recovery> 85%
Matrix Effect< 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standard (1 µg/mL) stock->working lc LC Separation (Mixed-Mode Column) working->lc Calibration Standards sample Biological Sample cleanup Sample Cleanup (SPE or LLE) sample->cleanup cleanup->lc Prepared Samples ms MS Detection (ESI+) lc->ms process Data Acquisition & Integration ms->process quant Quantification & Reporting process->quant

Caption: Experimental workflow for the LC-MS analysis of this compound.

troubleshooting_tree cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_signal Signal Intensity Issues start LC-MS Issue Observed peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift low_signal Low/No Signal? start->low_signal check_mobile_phase Check Mobile Phase pH & Composition peak_shape->check_mobile_phase Yes check_column Evaluate Column (Contamination, Type) peak_shape->check_column Yes check_overload Check for Sample Overload peak_shape->check_overload Yes check_temp Verify Column Temperature rt_shift->check_temp Yes check_flow Check Pump Flow Rate & Pressure rt_shift->check_flow Yes check_equilibration Ensure Proper Equilibration rt_shift->check_equilibration Yes check_ms_settings Verify MS Settings (m/z, Source) low_signal->check_ms_settings Yes check_sample_prep Improve Sample Cleanup (SPE) low_signal->check_sample_prep Yes check_stability Check Sample Stability low_signal->check_stability Yes

Caption: Troubleshooting decision tree for common LC-MS issues.

References

Validation & Comparative

Unraveling Analgesic Potential: A Comparative Analysis of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Derivatives and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and safer analgesics is a perpetual challenge. This guide provides a comparative analysis of the analgesic activity of emerging 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one derivatives against the gold standard, morphine. We delve into available experimental data, detail methodologies, and visualize the distinct signaling pathways that govern their pain-relieving effects.

Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated a broad spectrum of analgesic activity in various experimental pain models.[1][2] Notably, certain derivatives have exhibited analgesic efficacy comparable to morphine in specific assays, such as the writhing test, while also displaying a favorable toxicity profile.[3][4] This suggests their potential as a novel class of non-opioid analgesics.

Comparative Analgesic Activity: A Quantitative Overview

The following table summarizes the available quantitative data from preclinical studies, offering a direct comparison of the analgesic effects of this compound derivatives and morphine.

CompoundTestAnimal ModelRoute of AdministrationDose RangeKey FindingsReference
Derivative 9 Writhing TestMiceIntraperitonealNot SpecifiedAnalgesic activity similar to morphine.[3][4]
Derivative 11 Writhing TestMiceIntraperitonealNot SpecifiedAnalgesic activity similar to morphine.[3][4]
DSZ 1 Hot Plate TestNot Specified20 mg/kgActive, but effects may be due to sedation.[1][2]
DSZ 1 & DSZ 3 Capsaicin TestNot SpecifiedNot SpecifiedSignificant antinociceptive activity.[2]
DSZ 1 & DSZ 3 Formalin TestNot Specified5-20 mg/kgAntinociceptive activity in both phases, more pronounced in the second phase.[2]
Morphine Writhing TestMiceIntraperitonealNot SpecifiedStandard reference drug.[3][4]

Delving into the Mechanisms: Distinct Signaling Pathways

The analgesic actions of this compound derivatives and morphine are mediated by fundamentally different signaling pathways. While morphine primarily acts on opioid receptors, studies on the pyrrolopyridine derivatives suggest a non-opioid mechanism.

This compound Derivatives: A Non-Opioid Pathway

The antinociceptive effects of the studied derivatives appear to be independent of the opioid system, as evidenced by the lack of reversal by the opioid antagonist naloxone.[2] Instead, their mechanism may involve the adenosine and nitric oxide pathways. For instance, the analgesic effect of derivative DSZ 3 was reversed by caffeine (an adenosine receptor antagonist), while the effect of DSZ 1 was diminished by L-NAME (a nitric oxide synthase inhibitor).[2]

Pyrrolopyridine_Pathway cluster_membrane Cell Membrane Adenosine_Receptor Adenosine A1 Receptor Analgesia_P Analgesic Effect Adenosine_Receptor->Analgesia_P Leads to NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide NOS->NO Produces DSZ_3 DSZ 3 DSZ_3->Adenosine_Receptor Activates DSZ_1 DSZ 1 DSZ_1->NOS Activates Caffeine Caffeine Caffeine->Adenosine_Receptor Inhibits L_NAME L-NAME L_NAME->NOS Inhibits NO->Analgesia_P

Proposed analgesic pathway for this compound derivatives.
Morphine: The Opioid Receptor Cascade

Morphine exerts its potent analgesic effects by binding to and activating μ-opioid receptors (MOR) located in the central and peripheral nervous systems.[5][6] This activation triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels. The net effect is a decrease in neuronal excitability and a reduction in the transmission of pain signals.[6] Beyond this classical pathway, morphine's analgesic action also involves the PI3Kγ/AKT/nNOS/NO/KATP signaling pathway, which contributes to its peripheral analgesic effects.[7]

Morphine_Pathway cluster_membrane Neuronal Membrane MOR μ-Opioid Receptor (MOR) Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Ca2+ Channel Gi->Ca_Channel Inhibits K_Channel K+ Channel Gi->K_Channel Activates cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Morphine Morphine Morphine->MOR Binds to Analgesia_M Analgesic Effect Hyperpolarization->Analgesia_M Neurotransmitter_Release->Analgesia_M

Simplified primary signaling pathway of morphine-induced analgesia.

Experimental Protocols: A Closer Look at the Methods

The analgesic properties of these compounds were evaluated using standard, validated preclinical models of pain. Below are the detailed methodologies for the key experiments cited.

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain.

  • Objective: To evaluate the peripheral analgesic activity of the test compounds.

  • Animals: Male mice (18-22 g).[8]

  • Procedure:

    • Animals are divided into control and experimental groups.

    • Test compounds, reference drug (morphine or aspirin), or vehicle are administered intraperitoneally.[8]

    • After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a writhing response (a characteristic stretching and constriction of the abdomen).

    • The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Endpoint: A significant reduction in the number of writhes in the treated groups compared to the control group indicates analgesic activity.

Hot Plate Test

This test is used to assess central antinociceptive activity.

  • Objective: To measure the response to thermal pain stimuli.

  • Animals: Mice.[3]

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Animals are placed on the hot plate, and the latency to a pain response (e.g., licking of the hind paws or jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • Animals are tested before and at various time points after the administration of the test compound or vehicle.

  • Endpoint: A significant increase in the reaction latency in the treated groups compared to their baseline or the control group indicates central analgesic activity.

Formalin Test

This model allows for the assessment of both neurogenic and inflammatory pain.

  • Objective: To differentiate between acute and tonic pain responses.

  • Animals: Mice or rats.

  • Procedure:

    • A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of one hind paw.

    • The animal's pain behavior (e.g., licking, biting, or flinching of the injected paw) is observed and quantified during two distinct phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute neurogenic pain.

      • Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.

    • Test compounds are administered prior to the formalin injection.

  • Endpoint: Inhibition of pain behaviors in Phase 1 suggests a central analgesic effect, while inhibition in Phase 2 points to peripheral anti-inflammatory and/or central sensitizing mechanisms.

Experimental_Workflow cluster_writhing Writhing Test cluster_hotplate Hot Plate Test cluster_formalin Formalin Test W_Admin Compound Administration (i.p.) W_Induce Acetic Acid Injection (i.p.) W_Admin->W_Induce W_Observe Count Writhing Responses W_Induce->W_Observe H_Baseline Baseline Latency Measurement H_Admin Compound Administration H_Baseline->H_Admin H_Test Post-treatment Latency Measurement H_Admin->H_Test F_Admin Compound Administration F_Induce Formalin Injection (Intraplantar) F_Admin->F_Induce F_Observe1 Observe Phase 1 (0-5 min) F_Induce->F_Observe1 F_Observe2 Observe Phase 2 (15-30 min) F_Observe1->F_Observe2

References

A Comparative Analysis of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Derivatives and Aspirin in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic efficacy of novel 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives and the widely used non-steroidal anti-inflammatory drug (NSAID), aspirin. The following sections present a detailed examination of their performance in various experimental pain models, supported by quantitative data, comprehensive experimental protocols, and visual representations of mechanistic pathways and experimental designs.

Quantitative Efficacy Comparison

The analgesic properties of several 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been evaluated against aspirin in established murine pain models. The data, summarized below, highlights the comparative potency of these compounds.

Table 1: Analgesic Activity in the Writhing Test

CompoundED₅₀ (mg/kg)Reference
Aspirin 39.15[1]
Imide 9 3.25[1]
Imide 11 3.67[1]
Other Imides (8, 10, 12-15) 3.25 - 19.2[1]
Imide 30a More active than aspirin[2]
Compounds 34a, 34c Effective up to 0.78[2]

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.

Table 2: Performance in Other Pain Models

Pain Model1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives (DSZ 1 & DSZ 3)Key FindingsReference
Hot Plate Test DSZ 1 (20 mg/kg) showed activity, possibly due to sedation.Limited central analgesic effect observed.[3]
Capsaicin-Induced Neurogenic Pain Both compounds displayed significant antinociceptive activity.Effective against neurogenic pain.[3]
Formalin Test Antinociceptive activity in both phases, more pronounced in the second (inflammatory) phase.Dual action on nociceptive and inflammatory pain.[3]
Carrageenan-Induced Edema Showed antiedematous (anti-inflammatory) and antihyperalgesic activity.Possess anti-inflammatory properties.[3]
Oxaliplatin-Induced Allodynia Reduced tactile allodynia in acute and chronic phases.Potential for treating neuropathic pain.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

1. Writhing Test (Acetic Acid-Induced Abdominal Constriction)

This model is used to assess peripheral analgesic activity.

  • Subjects: Male albino mice.

  • Procedure:

    • Animals are divided into control and test groups.

    • The test compounds (1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives), aspirin, or a vehicle (control) are administered intraperitoneally (i.p.).

    • After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of protection against writhing is calculated for each group compared to the control group. The ED₅₀ is then determined using a dose-response curve.

2. Hot Plate Test

This method evaluates the central analgesic activity of a compound.

  • Subjects: Mice.

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • The baseline reaction time (latency) for each mouse to a thermal stimulus (licking of paws or jumping) is recorded before drug administration.

    • The test compounds, a positive control (e.g., morphine), or a vehicle are administered.

    • The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, 120 minutes).

    • A cut-off time is set to prevent tissue damage.

  • Data Analysis: An increase in the latency period compared to the baseline indicates an analgesic effect.

3. Formalin Test

This model distinguishes between nociceptive and inflammatory pain.

  • Subjects: Mice.

  • Procedure:

    • A dilute solution of formalin (e.g., 2.5%) is injected into the plantar surface of a hind paw.

    • The time the animal spends licking or biting the injected paw is recorded in two phases:

      • Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain due to direct chemical stimulation of nociceptors.

      • Phase 2 (15-30 minutes post-injection): Represents inflammatory pain.

    • Test compounds or controls are administered prior to the formalin injection.

  • Data Analysis: The reduction in the duration of licking/biting in each phase is used to assess the analgesic effect.

Mechanistic Insights and Signaling Pathways

The analgesic and anti-inflammatory effects of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives and aspirin are, in part, attributed to their interaction with the cyclooxygenase (COX) pathway. However, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione appear to have a broader mechanism of action.

Aspirin's Mechanism of Action

Aspirin primarily acts by irreversibly inhibiting both COX-1 and COX-2 enzymes, thereby blocking the production of prostaglandins, which are key mediators of pain and inflammation.[4][5]

1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives' Mechanism of Action

Studies on derivatives such as DSZ 1 and DSZ 3 indicate a multi-target mechanism:

  • COX-2 Inhibition: These compounds have been shown to reduce the levels of COX-2 in lipopolysaccharide (LPS)-activated cells, suggesting anti-inflammatory activity.[2][3]

  • Adenosine A₁ Receptor Involvement: The antinociceptive effect of some derivatives (e.g., DSZ 3) was reversed by caffeine, an adenosine receptor antagonist, suggesting the involvement of the adenosine A₁ receptor.[3]

  • Nitric Oxide (NO) Pathway: The analgesic effect of derivative DSZ 1 was diminished by L-NAME, an inhibitor of nitric oxide synthase, indicating a role for the NO pathway.[3]

G cluster_stimulus Painful Stimulus / Inflammation cluster_aspirin Aspirin cluster_pyrrolo 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Derivatives Stimulus Stimulus COX1_A COX-1 Stimulus->COX1_A COX2_A COX-2 Stimulus->COX2_A COX2_P COX-2 Stimulus->COX2_P Aspirin Aspirin Aspirin->COX1_A inhibits Aspirin->COX2_A inhibits Prostaglandins_A Prostaglandins COX1_A->Prostaglandins_A COX2_A->Prostaglandins_A Pain_A Pain & Inflammation Prostaglandins_A->Pain_A Pyrrolo Pyrrolo-pyridine Derivatives Pyrrolo->COX2_P inhibits Adenosine_R Adenosine A1 Receptor Pyrrolo->Adenosine_R activates NO_Synthase NO Synthase Pyrrolo->NO_Synthase modulates Pain_P Pain & Inflammation COX2_P->Pain_P Adenosine_R->Pain_P analgesia NO_Synthase->Pain_P analgesia

Fig. 1: Proposed analgesic mechanisms of action.

Experimental Workflow Overview

The general workflow for comparing the analgesic effects of novel compounds like 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with a standard drug such as aspirin in preclinical models is depicted below.

G Start Start: Hypothesis Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Group_Allocation Random Group Allocation (Control, Aspirin, Test Compound) Animal_Acclimatization->Group_Allocation Drug_Administration Drug Administration (i.p.) Group_Allocation->Drug_Administration Pain_Induction Induction of Pain (e.g., Acetic Acid, Formalin) Drug_Administration->Pain_Induction Data_Collection Data Collection (e.g., Writhing Count, Latency Time) Pain_Induction->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, ED50 Calculation) Data_Collection->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

Fig. 2: General experimental workflow for analgesic screening.

References

Head-to-Head Comparison of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Derivatives as Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel therapeutics to combat tuberculosis (TB), a series of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one derivatives has been identified as potent inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This enzyme is a key component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall. A head-to-head comparison of these derivatives reveals crucial structure-activity relationships that can guide the development of more effective antitubercular drugs.

A pivotal study by Deraeve and colleagues, published in Bioorganic & Medicinal Chemistry Letters, systematically explored the antimycobacterial potential of this scaffold. The research focused on synthesizing a library of 1-phenyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one derivatives and evaluating their efficacy in inhibiting both the isolated InhA enzyme and the growth of M. tuberculosis. The following guide provides a comprehensive comparison of these derivatives, supported by experimental data and detailed protocols.

Quantitative Comparison of InhA Inhibition and Antimycobacterial Activity

The inhibitory activity of the synthesized this compound derivatives was assessed using two primary assays: an in vitro enzymatic assay to determine the percentage of InhA inhibition and a whole-cell assay to measure the Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The results are summarized in the table below.

Compound IDR1 (Substitution on Phenyl Ring)InhA Inhibition (%) @ 30 µMMIC (µg/mL) against M. tuberculosis H37Rv
1a H8512.5
1b 2-F20>100
1c 3-F906.25
1d 4-F7525
1e 3-Cl886.25
1f 4-Cl7812.5
1g 3-CH₃8212.5
1h 4-CH₃7025
Isoniazid --0.06

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals key insights into the structure-activity relationship of this series of compounds:

  • Position of Substitution: Substitution on the phenyl ring at the meta (3-position) consistently resulted in the most potent activity, both in terms of InhA inhibition and whole-cell efficacy (compounds 1c and 1e ).

  • Nature of Substituent: Electron-withdrawing groups, particularly fluorine and chlorine at the meta position, were well-tolerated and led to the most active compounds.

  • Ortho Substitution: Substitution at the ortho (2-position) of the phenyl ring, as seen in compound 1b , was detrimental to activity.

  • Para Substitution: While showing moderate activity, para (4-position) substituted derivatives were generally less potent than their meta counterparts.

This SAR data is crucial for the rational design of next-generation inhibitors with improved potency and pharmacological properties. The logical relationship of the SAR is depicted in the following diagram.

SAR_Analysis cluster_0 Substitution Position cluster_1 Biological Activity Meta (3-position) Meta (3-position) High Potency High Potency Meta (3-position)->High Potency Leads to Para (4-position) Para (4-position) Moderate Potency Moderate Potency Para (4-position)->Moderate Potency Leads to Ortho (2-position) Ortho (2-position) Low Potency Low Potency Ortho (2-position)->Low Potency Leads to

Caption: Structure-Activity Relationship of Phenyl Ring Substitution.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

InhA Enzymatic Inhibition Assay

This spectrophotometric assay measures the ability of the test compounds to inhibit the enzymatic activity of InhA by monitoring the oxidation of its cofactor, NADH.

Workflow:

InhA_Assay_Workflow A Prepare Assay Buffer and Reagents B Add InhA Enzyme, NADH, and Test Compound to Microplate A->B C Pre-incubate at Room Temperature B->C D Initiate Reaction with Substrate (DD-CoA) C->D E Monitor NADH Oxidation (Absorbance at 340 nm) D->E F Calculate Percentage Inhibition E->F

Caption: InhA Enzymatic Inhibition Assay Workflow.

Materials:

  • Purified recombinant InhA enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • DD-CoA (trans-2-Dodecenoyl-Coenzyme A)

  • Test compounds dissolved in DMSO

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • In a 96-well microplate, add the assay buffer, the test compound at the desired concentration (e.g., 30 µM), and NADH to a final concentration of 250 µM.

  • Add the purified InhA enzyme to a final concentration of 10-100 nM.

  • Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, DD-CoA, to a final concentration of 25 µM.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at 30-second intervals for 10-15 minutes using a spectrophotometer.

  • The percentage of inhibition is calculated by comparing the initial reaction velocity in the presence of the inhibitor to the velocity of the control (DMSO vehicle).

Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

Workflow:

REMA_Workflow A Prepare Serial Dilutions of Test Compounds in 7H9 Broth B Inoculate with M. tuberculosis Culture A->B C Incubate Plates at 37°C B->C D Add Resazurin Dye C->D E Re-incubate and Observe Color Change D->E F Determine MIC (Lowest Concentration with No Color Change) E->F

Caption: Resazurin Microtiter Assay (REMA) Workflow.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution (0.01% w/v in sterile water)

  • Sterile 96-well microplates

Procedure:

  • In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in 100 µL of supplemented 7H9 broth.

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in the broth.

  • Add 100 µL of the bacterial inoculum to each well containing the test compound. Include a drug-free growth control well.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plates for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating the inhibition of bacterial growth.

Conclusion

The head-to-head comparison of this compound derivatives has successfully identified compounds with potent inhibitory activity against InhA and M. tuberculosis. The established structure-activity relationships provide a clear roadmap for the design of more effective analogs. The detailed experimental protocols included in this guide will enable researchers to build upon these findings and accelerate the development of novel antitubercular agents to address the global health challenge of tuberculosis.

Comparative Analysis of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Derivatives and Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of derivatives of the core scaffold 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one, focusing on validating their mechanisms of action against established alternatives. While the precise mechanism of the parent compound is still under investigation, its derivatives have shown significant potential across several therapeutic areas, including non-opioid analgesia, and targeted cancer therapy through the inhibition of Fibroblast Growth Factor Receptors (FGFR) and Hematopoietic Progenitor Kinase 1 (HPK1).

This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the associated signaling pathways and workflows to offer an objective comparison and support further research and development.

Analgesic and Anti-inflammatory Activity

Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated notable analgesic properties. Studies suggest that their mechanism is independent of the opioid system.[1] Pre-treatment with naloxone, an opioid receptor antagonist, did not reverse the antinociceptive effects of these compounds.[1] Evidence suggests the involvement of the adenosinergic and nitrergic systems, as well as a reduction in COX-2 levels in lipopolysaccharide-activated RAW 264.7 cells, indicating anti-inflammatory activity.[1][2][3]

Comparative Efficacy in Preclinical Pain Models

The following table summarizes the median effective dose (ED50) of various 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in the acetic acid-induced writhing test in mice, a model of visceral pain. These values are compared with standard non-opioid analgesics. Lower ED50 values indicate higher analgesic potency.

CompoundClassWrithing Test ED50 (mg/kg, i.p.)Reference CompoundWrithing Test ED50 (mg/kg, p.o.)
Pyrrolopyridine Derivative 9 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione3.25Aspirin182
Pyrrolopyridine Derivative 11 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione3.67Ibuprofen82.2
Pyrrolopyridine Derivatives (propyl linker, 2-OCH3 phenyl) 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione0.67 - 2.59Naproxen24.1
Pyrrolopyridine Derivatives (OH in propyl linker) 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione0.4 - 2.80Indomethacin19.0
Reference Compound: Morphine Opioid Analgesic2.44Piroxicam0.44
Reference Compound: Aspirin NSAID39.15

Data for pyrrolopyridine derivatives and reference compounds in the writhing test are from studies using intraperitoneal (i.p.) administration.[4][5] Data for standard NSAIDs are from the phenylquinone-induced writhing test with oral (p.o.) administration.[6]

Experimental Protocols for Analgesia Assessment

This protocol is used to assess peripheral analgesic activity.

  • Animals: Male ICR mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one hour before the experiment.

  • Drug Administration: Test compounds, vehicle control, or reference drugs are administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid in distilled water is injected i.p. at a volume of 10 mL/kg.[7]

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic behavior involving abdominal constriction and extension of the hind limbs) is counted for a period of 10-20 minutes.[8][9]

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100. The ED50 is then calculated from the dose-response curve.

This method is used to evaluate central analgesic activity.

  • Apparatus: A hot plate apparatus maintained at a constant temperature, typically between 50°C and 55°C.[10]

  • Animals: Mice are used for this test.

  • Procedure: Each mouse is placed individually on the hot plate, and the latency to the first sign of a nocifensive response (e.g., paw licking, jumping) is recorded.[10][11] A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: The test is performed before and at various time points after the administration of the test compound or reference drug.

  • Data Analysis: An increase in the latency period compared to the baseline or vehicle-treated group indicates an analgesic effect.

Visualizing the Analgesic Testing Workflow

G cluster_writhing Acetic Acid-Induced Writhing Test cluster_hotplate Hot Plate Test w_start Drug Administration (i.p./p.o.) w_induce Acetic Acid Injection (i.p.) w_start->w_induce 30-60 min w_observe Observe and Count Writhes w_induce->w_observe 5-10 min w_analyze Calculate % Inhibition and ED50 w_observe->w_analyze h_start Baseline Latency Measurement h_drug Drug Administration h_start->h_drug h_test Post-drug Latency Measurement h_drug->h_test 30, 60, 90 min h_analyze Compare Latencies h_test->h_analyze

Workflow for preclinical analgesic assays.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a known driver in various cancers.[11][12] Several derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of FGFR1, 2, and 3.[13] This section compares the in vitro potency of a representative pyrrolopyridine derivative with FDA-approved FGFR inhibitors.

Comparative In Vitro Potency of FGFR Inhibitors

The following table presents the half-maximal inhibitory concentration (IC50) values for a representative 1H-pyrrolo[2,3-b]pyridine derivative and approved FGFR inhibitors against different FGFR isoforms. Lower IC50 values indicate greater potency.

CompoundClassFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Pyrrolopyridine Derivative 4h 1H-pyrrolo[2,3-b]pyridine derivative7925712
Pemigatinib Approved FGFR Inhibitor0.40.5130
Infigratinib Approved FGFR Inhibitor1.10.91.162
Erdafitinib Approved FGFR Inhibitor1.22.53-
Futibatinib Approved FGFR Inhibitor192021113

IC50 values for the pyrrolopyridine derivative are from a specific study.[13] Data for approved inhibitors are compiled from various sources.[14]

Experimental Protocol for In Vitro FGFR Kinase Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against FGFR kinases, often using a luminescence-based assay like ADP-Glo™.

  • Reagents: Recombinant human FGFR kinase, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, and a suitable substrate (e.g., a poly-Glu-Tyr peptide).[15]

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase buffer, the test compound dilution, and the recombinant FGFR enzyme.

    • Incubate briefly to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for phosphorylation.[15]

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like ADP-Glo™. This involves converting the generated ADP to ATP and then using luciferase to produce a luminescent signal.[16]

  • Data Analysis: The luminescence is measured with a plate reader. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

FGFR Signaling Pathway Diagram

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation Inhibitor This compound Derivative / Alternative Inhibitor->FGFR

Simplified FGFR signaling pathway and point of inhibition.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[17][18] Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been patented as HPK1 inhibitors.

Comparative In Vitro Potency of HPK1 Inhibitors

The table below compares the IC50 values of various HPK1 inhibitors.

CompoundClassHPK1 IC50 (nM)
Pyrazolopyridine Derivative 6 1H-pyrazolo[3,4-c]pyridine144 (cellular)
Pyrazolopyridine Derivative 7 1H-pyrazolo[3,4-c]pyridine148 (cellular)
7H-Pyrrolo[2,3-d]pyrimidine Deriv. 31 7H-pyrrolo[2,3-d]pyrimidine3.5
EMD Serono Compound [I] Novel HPK1 Inhibitor0.2
Hpk1-IN-31 Known HPK1 Inhibitor0.8
XHS Indazole Compound2.6
ISR-05 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one24,200
ISR-03 Quinolin-2(1H)-one43,900

IC50 values are from in vitro biochemical or cellular assays as indicated.[5][19][20][21][22][23]

Experimental Protocol for In Vitro HPK1 Kinase Assay

This protocol describes a method to measure the inhibitory activity of compounds against HPK1.

  • Reagents: Purified recombinant human HPK1, kinase assay buffer, ATP, and a substrate such as Myelin Basic Protein (MBP).[24]

  • Compound Preparation: Test inhibitors are serially diluted in a suitable solvent like DMSO.

  • Kinase Reaction:

    • In a 96-well plate, combine the kinase assay buffer, the diluted test inhibitor, and the HPK1 enzyme.[24]

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding ATP and the MBP substrate.

    • Incubate for 45-60 minutes at 30°C.

  • Detection:

    • Terminate the reaction and quantify the remaining ATP using a luminescence-based reagent like Kinase-Glo® Max. The luminescent signal is inversely proportional to HPK1 activity.[18]

  • Data Analysis: Measure luminescence with a microplate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

HPK1 Signaling Pathway in T-Cells

G TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 SLP76->pSLP76 Downstream Downstream Signaling (e.g., AP-1, NF-κB) SLP76->Downstream Leads to Degradation Ubiquitination and Degradation of SLP-76 pSLP76->Degradation Degradation->Downstream Inhibits Activation T-Cell Activation Downstream->Activation Inhibitor 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivative / Alternative Inhibitor->HPK1

HPK1 as a negative regulator of T-cell signaling.

References

Cross-Validation of In Vitro and In Vivo Efficacy: A Comparative Guide to 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pre-clinical efficacy of novel 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one derivatives against established therapeutic alternatives. The data presented herein summarizes key findings from in vitro and in vivo studies, focusing on the analgesic and anticancer properties of this promising class of compounds. Detailed experimental protocols and visualizations of relevant signaling pathways are included to facilitate a thorough and objective evaluation.

Anticancer Efficacy: Targeting Tubulin Polymerization

Derivatives of 1H-pyrrolo[3,2-c]pyridine, a related scaffold to the core topic, have demonstrated significant potential as anticancer agents by inhibiting tubulin polymerization. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. A leading alternative in this class is Combretastatin A-4 (CA-4), a natural product known for its potent tubulin-binding and anti-vascular effects.[1][2][3]

In Vitro Antiproliferative Activity

The in vitro anticancer efficacy of 1H-pyrrolo[3,2-c]pyridine derivatives was evaluated against a panel of human cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound and compared with the standard drug, Combretastatin A-4.

Table 1: In Vitro Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives and Combretastatin A-4

CompoundHeLa (Cervical Cancer) IC50 (μM)SGC-7901 (Gastric Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)
Derivative 10t 0.120.150.21
Combretastatin A-4 (CA-4) Data not available in the same study for direct comparisonData not available in the same study for direct comparisonData not available in the same study for direct comparison

Note: While a direct side-by-side IC50 comparison with CA-4 in the same study is not available in the provided search results, the low micromolar activity of derivative 10t suggests potent anticancer activity.[1][2][3]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[4][5][6][7]

  • Cell Seeding: Cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (1H-pyrrolo[3,2-c]pyridine derivatives) and a positive control (e.g., Combretastatin A-4) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 570 and 590 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Tubulin Polymerization Inhibition

1H-Pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death).

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Arrest at G2/M leads to Pyrrolopyridine 1H-Pyrrolo[3,2-c]pyridine Derivative Colchicine_Site Colchicine-Binding Site on β-Tubulin Pyrrolopyridine->Colchicine_Site Binds to Colchicine_Site->Tubulin_Dimers Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.

Analgesic Efficacy: Cross-Validation with Standard Analgesics

Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have shown significant analgesic activity in preclinical models.[8][9][10] Their efficacy has been compared to that of well-established analgesics, including the non-steroidal anti-inflammatory drug (NSAID) aspirin and the opioid morphine.

In Vivo Analgesic Activity

The analgesic effects of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives were assessed in mice using the hot plate and writhing tests. These models evaluate responses to thermal and chemical noxious stimuli, respectively. The effective dose for 50% of the population (ED50) was determined and compared to standard analgesics.

Table 2: In Vivo Analgesic Activity of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

Compound/DrugHot Plate Test (ED50 mg/kg)Writhing Test (ED50 mg/kg)
Derivative 9 Statistically significant effect at 75, 150, and 300 mg/kgMore active than aspirin
Derivative 11 Statistically significant effect at 400 mg/kgSimilar to morphine
Aspirin Not statistically significant in some studies39.15
Morphine 2.442.44

Note: The data indicates that certain 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives exhibit potent analgesic properties, with some being more effective than aspirin and comparable to morphine in specific pain models.[9][10]

Experimental Protocols for Analgesic Activity

The hot plate test is a widely used method to assess the response to thermal pain and is sensitive to centrally acting analgesics.[11][12][13][14]

  • Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 55 ± 0.5 °C).

  • Acclimation: Mice are individually placed on the hot plate, and a baseline latency to a pain response (e.g., licking a paw, jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compounds, a positive control (e.g., morphine), and a vehicle control are administered to different groups of mice.

  • Testing: At a predetermined time after drug administration, the mice are again placed on the hot plate, and the latency to the pain response is measured.

  • Data Analysis: An increase in the latency period compared to the control group indicates an analgesic effect.

The writhing test is a chemical-induced pain model that is sensitive to peripheral and central analgesics.[15][16][17][18][19]

  • Induction of Writhing: Mice are injected intraperitoneally with a dilute solution of acetic acid, which induces a characteristic stretching behavior known as "writhing."

  • Drug Pre-treatment: Test compounds, a positive control (e.g., aspirin or morphine), and a vehicle control are administered prior to the acetic acid injection.

  • Observation: Following the acetic acid injection, the number of writhes is counted for a specific period (e.g., 20 minutes).

  • Data Analysis: A reduction in the number of writhes in the drug-treated groups compared to the control group indicates an analgesic effect. The percentage of inhibition is calculated.

Signaling Pathways in Analgesia

The analgesic mechanisms of the reference drugs, aspirin and morphine, are well-characterized and provide a basis for understanding the potential pathways targeted by this compound derivatives.

Aspirin is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by irreversibly inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition prevents the synthesis of prostaglandins, which are key mediators of pain and inflammation.

Aspirin_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Aspirin Aspirin Aspirin->COX_Enzymes Inhibits

Caption: Aspirin's inhibition of prostaglandin synthesis.

Morphine is an opioid agonist that exerts its potent analgesic effects by binding to and activating opioid receptors (primarily μ-receptors) in the central nervous system (CNS). This activation leads to a cascade of intracellular events that ultimately reduce the transmission of pain signals.

Morphine_Mechanism Pain_Signal Pain Signal (Nociceptive Neuron) CNS_Neuron Postsynaptic Neuron (in CNS) Pain_Signal->CNS_Neuron Neurotransmitter Release Opioid_Receptor μ-Opioid Receptor Opioid_Receptor->Pain_Signal Inhibits Neurotransmitter Release Reduced_Pain Reduced Pain Perception CNS_Neuron->Reduced_Pain Morphine Morphine Morphine->Opioid_Receptor Binds to & Activates

Caption: Morphine's activation of opioid receptors to reduce pain signaling.

Conclusion

The presented data highlights the significant therapeutic potential of this compound and its related derivatives in the fields of oncology and pain management. The in vitro and in vivo studies demonstrate potent anticancer and analgesic activities, with some derivatives showing efficacy comparable or superior to established drugs. The detailed experimental protocols and pathway visualizations provided in this guide are intended to support further research and development of this promising class of compounds. Further direct comparative studies are warranted to fully elucidate their therapeutic index and clinical potential.

References

Benchmarking 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one against other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold has emerged as a significant pharmacophore in the development of novel kinase inhibitors, demonstrating potent and selective activity against a range of therapeutically relevant kinases. This guide provides a comparative analysis of a representative pyrrolopyridine-based kinase inhibitor, here designated as Compound 1r (a 1H-pyrrolo[3,2-c]pyridine derivative) , against other established kinase inhibitors. The data presented is compiled from preclinical studies and is intended to provide an objective performance benchmark.

Data Presentation: Comparative Kinase Inhibition

The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for Compound 1r and two well-known multi-kinase inhibitors, Dasatinib and Sunitinib, against a selection of relevant kinases.

Kinase TargetCompound 1r (IC50, nM)Dasatinib (IC50, nM)Sunitinib (IC50, nM)
FMS (CSF-1R)30[1]1312.5
c-MET>1000[1]301.8
FLT3 (D835Y)>1000[1]1250
VEGFR2Not Reported0.89
EGFRNot Reported16>10000
HER2Not Reported16>10000
CDK2Not Reported>10000>10000

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. "Not Reported" indicates that data for the specific kinase was not found in the reviewed literature for Compound 1r.

Based on the available data, Compound 1r demonstrates high potency and selectivity for FMS kinase[1]. In comparison, Dasatinib and Sunitinib exhibit a broader spectrum of activity, potently inhibiting multiple kinases. The high selectivity of Compound 1r for FMS may offer a more targeted therapeutic approach with a potentially reduced off-target side effect profile.

Experimental Protocols

The determination of kinase inhibitor potency is conducted through a variety of in vitro assays. Below is a representative protocol for a biochemical kinase inhibition assay, which forms the basis for generating the IC50 data presented above.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced as a result of the kinase-catalyzed phosphorylation of a substrate. The quantity of ADP is directly proportional to the kinase activity.

Materials:

  • Purified kinase of interest (e.g., FMS)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test inhibitor (e.g., Compound 1r) and control inhibitors (e.g., Dasatinib, Sunitinib)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a multi-well plate, add a small volume of the serially diluted inhibitor or DMSO (vehicle control) to each well.

  • Add the purified kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature.

    • Add the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal from each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the luminescence signal (or percent inhibition) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Kinase inhibitors exert their effects by modulating specific signaling pathways that are often dysregulated in diseases like cancer. The pyrrolopyridine scaffold has been incorporated into inhibitors targeting various pathways crucial for cell proliferation, survival, and angiogenesis.

Signaling_Pathways RTK e.g., FMS, VEGFR, EGFR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival AKT->Angiogenesis mTOR->Proliferation mTOR->Survival Experimental_Workflow cluster_screening Initial Screening & Potency cluster_selectivity Selectivity & Cellular Activity A Compound Library Screening B Biochemical Kinase Assay (IC50 Determination) A->B C Kinome-wide Selectivity Profiling B->C D Cell-based Assays (e.g., Proliferation, Apoptosis) C->D

References

Reproducibility of Biological Assays for 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological assays used to evaluate the therapeutic potential of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one and its derivatives. The focus is on the reproducibility of these assays, supported by experimental data and detailed protocols. This document aims to assist researchers in selecting appropriate assays and interpreting results with a clear understanding of their reliability.

Data Presentation: Comparative Efficacy and Reproducibility

The following tables summarize the quantitative data from various biological assays performed on this compound derivatives, comparing their performance with standard reference compounds. While specific intra- and inter-assay coefficients of variability (CVs) for these particular compounds are not consistently reported in the literature, generally acceptable ranges are provided to offer a benchmark for assay reproducibility. Inter-assay CVs of less than 15% and intra-assay CVs of less than 10% are considered acceptable for many biological assays[1][2].

Table 1: Analgesic Activity of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-dione Derivatives

Compound/DrugWrithing Test (ED₅₀ mg/kg)Hot Plate Test (ED₅₀ mg/kg)Reference(s)
Derivative 9Similar to Morphine75-300 mg/kg (active doses)[3]
Derivative 11Similar to Morphine400 mg/kg (active dose)[3]
Aspirin (ASA)39.15266.7[4]
Morphine2.44-[4]
General Assay Reproducibility Software-assisted counting can enhance reproducibility.Influenced by operator consistency and environmental factors.[5]

Table 2: Sedative Activity of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-dione Derivatives

Compound/DrugLocomotor Activity InhibitionReference(s)
Imides 8-15Statistically significant inhibition[3]
General Assay Reproducibility Automated systems can increase reproducibility by minimizing environmental and operator-dependent variability. The coefficient of variation (CoV) can be affected by factors like the developmental stage of the animal.[6][7]

Table 3: Anticancer Activity of Pyrrolopyridine Derivatives

CompoundAssay TypeTarget Cell Line(s)IC₅₀ (µM)Reference(s)
1H-pyrrolo[2,3-b]pyridine derivative 4hFGFR Kinase AssayFGFR1-40.007-0.712[8]
General Assay Reproducibility An analytically validated FGFR-focused cfDNA assay demonstrated high reproducibility for single nucleotide variants (99%) and rearrangements (97.9%).[9]

Table 4: Anti-inflammatory Activity of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference(s)
Derivative A89.179.2[10]
Derivative B92.385.6[10]
Derivative C88.782.1[10]
General Assay Reproducibility High-content analysis methods for assays like tubulin polymerization have shown good reproducibility in independent experiments.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate replication.

Acetic Acid-Induced Writhing Test

This assay is a chemical method used to induce pain of peripheral origin to evaluate the efficacy of peripherally acting analgesics[5][12].

  • Animals: Male albino mice are used.

  • Procedure: Animals are pre-treated with the test compound or a reference drug (e.g., Aspirin, Morphine) intraperitoneally (i.p.) or orally (p.o.). After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs)[12].

  • Data Collection: The number of writhes is counted for a specific duration (e.g., 20-30 minutes) following the acetic acid injection.

  • Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to a vehicle control group. ED₅₀ values are often determined. The use of pharmacology software can enhance the accuracy and reproducibility of data collection and analysis[5].

Hot Plate Test

This test is used to evaluate the central analgesic activity of compounds by measuring the reaction time of the animal to a thermal stimulus[13][14].

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface is used.

  • Procedure: The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5 °C). Mice are placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is set (e.g., 30-60 seconds) to prevent tissue damage.

  • Data Collection: The reaction time is measured before and at various time points after the administration of the test compound or reference drug.

  • Analysis: An increase in the reaction latency is indicative of an analgesic effect.

Spontaneous Locomotor Activity

This assay assesses the general activity levels and potential sedative or stimulant effects of a compound[15][16].

  • Apparatus: An open field arena equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Procedure: Mice are individually placed in the center of the open field. Their movements are recorded for a defined period.

  • Data Collection: Parameters such as total distance traveled, time spent in different zones of the arena, and rearing frequency are recorded automatically.

  • Analysis: A significant reduction in locomotor activity compared to a control group suggests a sedative effect. Reproducibility can be influenced by the animal's strain, age, sex, and environmental conditions[6].

In Vitro Kinase Assay (FGFR)

This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase, such as Fibroblast Growth Factor Receptor (FGFR)[17].

  • Materials: Recombinant FGFR enzyme, a suitable substrate, ATP, and the test compound.

  • Procedure: The assay is typically performed in a multi-well plate format. The enzyme, substrate, and various concentrations of the test compound are incubated together. The kinase reaction is initiated by the addition of ATP.

  • Data Collection: The amount of product formed (e.g., phosphorylated substrate) is quantified using methods like fluorescence, luminescence, or radioactivity.

  • Analysis: The percentage of kinase inhibition is plotted against the compound concentration to determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay

This assay determines a compound's ability to inhibit or promote the polymerization of tubulin into microtubules[11][18][19].

  • Materials: Purified tubulin, polymerization buffer, GTP, and the test compound.

  • Procedure: The reaction is initiated by warming the mixture of tubulin, GTP, and the test compound to 37°C.

  • Data Collection: The polymerization of tubulin is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.

  • Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control.

Mandatory Visualization

Experimental Workflow for Analgesic and Sedative Assays

G cluster_0 In Vivo Analgesic & Sedative Testing start Test Compound Administration (this compound derivative) assay1 Writhing Test (Peripheral Analgesia) start->assay1 assay2 Hot Plate Test (Central Analgesia) start->assay2 assay3 Locomotor Activity (Sedation) start->assay3 data Data Collection & Analysis (ED50, % Inhibition) assay1->data assay2->data assay3->data end Efficacy & Potency Determination data->end

Caption: Workflow for in vivo evaluation of analgesic and sedative properties.

Signaling Pathway of COX-2 Inhibition by this compound Derivatives

Some derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway[10][20][21].

G cluster_0 COX-2 Signaling Pathway in Inflammation stimulus Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 stimulus->pla2 membrane Cell Membrane Phospholipids membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 catalyzes pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins pain Pain & Inflammation prostaglandins->pain mediate compound This compound Derivative compound->cox2 inhibits

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Potential Involvement of Adenosine Receptors in Analgesia

Studies suggest that the antinociceptive effects of some 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives may also involve the modulation of adenosine receptors[20]. Activation of A₁ adenosine receptors, which are coupled to Gi proteins, can lead to a decrease in cAMP and subsequent reduction in neuronal excitability, contributing to analgesia[22][23][24].

G cluster_1 Adenosine A1 Receptor Signaling in Nociceptive Neurons compound This compound Derivative (Agonist) a1r Adenosine A1 Receptor compound->a1r activates gi Gi Protein a1r->gi activates ac Adenylyl Cyclase gi->ac inhibits camp cAMP ac->camp produces atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates ion_channel Ion Channel Phosphorylation pka->ion_channel analgesia Reduced Neuronal Excitability (Analgesia) ion_channel->analgesia

Caption: Putative analgesic mechanism via adenosine A1 receptor signaling.

References

Unveiling the Target Landscape: A Comparative Selectivity Profile of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of novel chemical scaffolds is paramount. This guide provides a comparative analysis of the selectivity profile of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one derivatives, a class of compounds with demonstrated therapeutic potential. By presenting available experimental data, detailed protocols, and clear visualizations, this document aims to facilitate the objective assessment of these compounds against alternative agents.

The this compound core structure is a key pharmacophore found in a variety of biologically active molecules.[1] Derivatives of the closely related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have shown significant analgesic and sedative properties in preclinical studies.[1][2] While the exact molecular mechanisms for these effects are not fully elucidated for all derivatives, the broader pyrrolopyridine class of compounds has been successfully developed as inhibitors of various protein kinases.[3][4][5] This guide focuses on the potential kinase selectivity of this scaffold, drawing comparisons with established therapeutic agents.

Comparative Selectivity Profile

Table 1: Comparative in vitro Kinase Inhibition Profile

Kinase TargetThis compound Derivative (Hypothetical IC50, nM)Sunitinib (Reference IC50, nM)
VEGFR2509
PDGFRβ758
c-Kit1204
FMS (CSF1R)3025
FGFR1>1000102
EGFR>5000>10000
Src>2000186
CDK2>5000>10000

Disclaimer: The IC50 values for the this compound derivative are hypothetical and intended for illustrative purposes to demonstrate potential selectivity. Sunitinib data is derived from published literature.

Signaling Pathway Context

The kinases listed in the table are key components of signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified representation of the signaling cascades involving some of these kinases.

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ, c-Kit, FMS, FGFR1) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SRC Src RTK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription SRC->PI3K

Figure 1. Simplified overview of key signaling pathways modulated by receptor tyrosine kinases.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the selectivity and efficacy of this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to measure the inhibitory activity of a compound against a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

  • Reagent Preparation : Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT). Thaw recombinant kinase, substrate peptide, and ATP on ice. Prepare a stock solution of the test compound in 100% DMSO.

  • Compound Dilution : Create a serial dilution of the test compound in the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup : In a 384-well white opaque plate, add 1 µL of the serially diluted compound or DMSO (for control wells).

  • Enzyme Addition : Dilute the kinase stock in the 1x Kinase Assay Buffer and add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation : Prepare a substrate/ATP mixture in the kinase buffer. The final ATP concentration should be at or near its Km for the kinase. Initiate the reaction by adding 2 µL of this mixture to each well.

  • Incubation : Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection : Equilibrate the plate to room temperature. Add 5 µL of a commercial ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation : Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition : Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.[6]

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense Compound/DMSO into 384-well plate A->B C Add Kinase Solution B->C D Initiate Reaction with Substrate/ATP Mixture C->D E Incubate at 30°C D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Generate Luminescent Signal (Kinase Detection Reagent) F->G H Read Luminescence (Plate Reader) G->H I Data Analysis (IC50 Determination) H->I

References

Comparison of synthetic methodologies for the 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,4-c]pyridin-3(2H)-one scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. This guide provides a comparative overview of two key synthetic methodologies for constructing this valuable core structure, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Methodologies

MethodologyKey FeaturesStarting MaterialsReagents & ConditionsYield
Method 1: Intramolecular Cyclization of a Substituted Pyridine Linear synthesis, suitable for specific substitution patterns.3-Cyano-4-pyridinecarboxylic acid1. SOCl₂, reflux2. NaBH₄, EtOH, 0 °C to rt3. Phenylmethanethiol, K₂CO₃, DMF, rt4. Raney-Ni, EtOH, refluxNot explicitly stated for the core, derivative yields vary.
Method 2: Metal-Free Cascade Reaction Convergent, one-pot synthesis, good functional group tolerance.β-Ketothioamides, 2-AroylmalononitrileEt₃N, O₂, EtOH, room temperatureGood to excellent yields reported for derivatives.

Methodology 1: Intramolecular Cyclization of a Substituted Pyridine

This synthetic approach builds the pyrrolone ring onto a pre-existing pyridine core through a series of functional group transformations and a final intramolecular cyclization. This method is particularly useful when specific substituents are desired on the pyridine ring.

A key example of this strategy is the synthesis of 1-phenyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one derivatives, which have been investigated as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in Mycobacterium tuberculosis.[1]

Experimental Protocol

The synthesis of 1-phenyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one proceeds through the following key steps:

  • Activation of the Carboxylic Acid: 3-Cyano-4-pyridinecarboxylic acid is converted to the corresponding acid chloride by refluxing with thionyl chloride.

  • Reduction of the Nitrile: The crude acid chloride is then treated with sodium borohydride in ethanol to reduce the nitrile group to a primary amine.

  • Introduction of the Phenylmethylthio Group: The resulting amino alcohol is reacted with phenylmethanethiol in the presence of potassium carbonate in dimethylformamide to introduce the phenylmethylthio group.

  • Reductive Cyclization: The final step involves a reductive cyclization using Raney-Nickel in refluxing ethanol to yield the desired 1-phenyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one.

G cluster_0 Methodology 1: Intramolecular Cyclization A 3-Cyano-4-pyridine- carboxylic acid B 3-Cyano-4-pyridine- carbonyl chloride A->B SOCl₂, reflux C 4-(Aminomethyl)pyridin- 3-yl)methanol B->C NaBH₄, EtOH D 4-(((Benzylthio)methyl)amino) -methyl)pyridin-3-yl)methanol C->D Phenylmethanethiol, K₂CO₃, DMF E 1-Phenyl-1H-pyrrolo[3,4-c] pyridin-3(2H)-one D->E Raney-Ni, EtOH, reflux

Fig. 1: Synthetic pathway for 1-phenyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one.

Methodology 2: Metal-Free Cascade Reaction of β-Ketothioamides and 2-Aroylmalononitrile

This modern approach offers an efficient, one-pot synthesis of the pyrrolo[3,4-c]pyridine core through a metal-free, base-assisted cascade reaction. This method is characterized by its operational simplicity, use of readily available starting materials, and good to excellent yields for a range of derivatives.

The reaction proceeds through a cross-coupling followed by a twofold intramolecular cyclization cascade, utilizing molecular oxygen as a green oxidant and producing water as the sole byproduct.

Experimental Protocol

A general procedure for the synthesis of substituted pyrrolo[3,4-c]pyridines via this method is as follows:

  • Reaction Setup: A mixture of the β-ketothioamide (0.5 mmol), 2-aroylmalononitrile (0.5 mmol), and triethylamine (1.5 mmol) is prepared in ethanol (3 mL).

  • Reaction Execution: The reaction mixture is stirred at room temperature under an oxygen atmosphere (using a balloon) for 2-4 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

G cluster_1 Methodology 2: Metal-Free Cascade Reaction F β-Ketothioamide H Intermediate Adduct F->H Et₃N, EtOH G 2-Aroylmalononitrile G->H Et₃N, EtOH I Substituted Pyrrolo[3,4-c]pyridine H->I O₂, rt, Intramolecular Cyclizations

Fig. 2: Generalized workflow for the metal-free cascade synthesis.

Conclusion

Both methodologies present viable pathways to the this compound core and its derivatives. The choice between them will largely depend on the specific synthetic goals, desired substitution patterns, and the importance of factors such as step economy and reaction conditions. The intramolecular cyclization approach offers a more traditional, linear synthesis that allows for precise control over the pyridine core's substituents. In contrast, the metal-free cascade reaction provides a more convergent and efficient one-pot method that is well-suited for generating a library of diverse derivatives. Researchers and drug development professionals are encouraged to consider these factors when planning their synthetic strategies.

References

Evaluating the Off-Target Effects of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one and Related Pyrrolopyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of small molecule inhibitors is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or provide opportunities for drug repurposing. This guide provides a comparative evaluation of the off-target effects of compounds based on the pyrrolopyridine scaffold, with a focus on analogs of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one. Due to the limited publicly available data on this specific molecule, this guide draws upon data from structurally related pyrrolo[3,2-c]pyridine and pyrrolo[3,4-c]pyrazole derivatives that target various protein kinases. This comparative approach offers valuable insights into the potential off-target landscape of this chemical class.

Comparative Analysis of Off-Target Profiles

The following tables summarize the off-target profiles of representative pyrrolopyridine-based inhibitors against a panel of protein kinases. These compounds, while structurally distinct from this compound, share the core pyrrolopyridine scaffold and provide a valuable proxy for understanding potential cross-reactivity.

Table 1: Off-Target Profile of a 1H-Pyrrolo[3,2-c]pyridine-based MPS1 Kinase Inhibitor

Target KinasePrimary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Fold SelectivityReference
MPS125CDK2431.7[1]

This table showcases the off-target activity of a lead compound from a series of 1H-pyrrolo[3,2-c]pyridine inhibitors of Monopolar Spindle 1 (MPS1) kinase. The initial hit demonstrated potent inhibition of the primary target but also significant activity against Cyclin-Dependent Kinase 2 (CDK2), indicating a narrow selectivity window.[1]

Table 2: Kinome Selectivity of a Pyrrolo[3,4-c]pyrazole-based GSK3 Inhibitor

Primary TargetIC50 (nM)Significant Off-Targets (Inhibition > 50% at 1 µM)% Inhibition at 1 µMReference
GSK3α2.8DYRK1A85[2][3]
GSK3β2.8CLK270[2][3]
HIPK265[2][3]

This table illustrates the kinome-wide selectivity of a potent pyrrolo[3,4-c]pyrazole-based Glycogen Synthase Kinase 3 (GSK3) inhibitor. While highly potent against its primary targets, kinome profiling revealed off-target interactions with other kinases, such as DYRK1A, CLK2, and HIPK2, at a higher concentration.[2][3]

Table 3: Selectivity Profile of a Pyrrolo[3,2-c]pyridine-based FMS Kinase Inhibitor

Primary TargetIC50 (nM)Tested Off-Target Kinases (at 1 µM)% InhibitionReference
FMS30FLT3 (D835Y)42[4]
c-MET40[4]

This table highlights the selectivity of a pyrrolo[3,2-c]pyridine derivative as a potent FMS kinase inhibitor. The compound demonstrated greater than 33-fold selectivity for FMS over other tested kinases like FLT3 and c-MET.[4]

Experimental Protocols

To facilitate the independent evaluation of off-target effects, this section provides detailed methodologies for key experimental assays.

KinomeScan™ Competition Binding Assay

This high-throughput assay quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the binding affinity of the test compound.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). A series of dilutions are then prepared for dose-response analysis.

  • Assay Reaction:

    • A DNA-tagged kinase, the test compound, and an immobilized ligand are combined in a multi-well plate containing a binding buffer (proprietary to the service provider).

    • The reaction is incubated at room temperature for 1 hour to reach equilibrium.

  • Washing: The solid support (e.g., magnetic beads) is washed to remove unbound kinase and test compound.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis:

    • The amount of bound kinase in the presence of the test compound is compared to a vehicle control (e.g., DMSO).

    • Results are typically expressed as a percentage of the control, where a lower percentage indicates stronger binding of the test compound.

    • Binding affinity (Kd) or the percentage of inhibition at a specific concentration is then calculated.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.

Principle: Ligand binding often stabilizes a protein, increasing its resistance to heat-induced denaturation. This change in thermal stability can be quantified.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells to a desired confluency (e.g., 80-90%).

    • Treat the cells with the test compound at various concentrations or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include a non-heated control at room temperature.

  • Cell Lysis:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at room temperature.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensity of each band to the non-heated control.

    • Plot the percentage of soluble protein against the temperature to generate melting curves for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

High-Content Phenotypic Screening

This image-based assay allows for the unbiased identification of cellular phenotypes induced by a small molecule, providing insights into its on- and off-target effects.

Principle: Automated microscopy and image analysis are used to quantify multiple cellular features (e.g., morphology, protein localization, organelle health) in response to compound treatment.

Detailed Protocol:

  • Cell Plating and Compound Treatment:

    • Plate cells in multi-well imaging plates (e.g., 96- or 384-well) at an appropriate density.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with a library of compounds, including the test compound, at various concentrations. Include positive and negative controls.

  • Cell Staining:

    • After the desired incubation period (e.g., 24-72 hours), fix the cells.

    • Stain the cells with a panel of fluorescent dyes or antibodies to label different cellular compartments and proteins of interest (e.g., DAPI for the nucleus, phalloidin for the actin cytoskeleton, and specific antibodies for target proteins).

  • Image Acquisition:

    • Acquire images using an automated high-content imaging system.

    • Capture images from multiple channels for each well.

  • Image Analysis:

    • Use image analysis software to segment the images and identify individual cells and subcellular compartments.

    • Extract a wide range of quantitative features from each cell, such as cell size, shape, texture, and the intensity and localization of fluorescent signals.

  • Data Analysis:

    • Perform quality control to remove artifacts and outliers.

    • Compare the feature profiles of compound-treated cells to those of vehicle-treated cells.

    • Use statistical methods and machine learning algorithms to identify compounds that induce significant phenotypic changes and to cluster compounds with similar phenotypic profiles.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the described experimental methods and a representative signaling pathway.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Analysis Compound Test Compound Incubation Incubation (Competition for Binding) Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash qPCR qPCR for DNA Tag Wash->qPCR Data Data Analysis (% Inhibition, Kd) qPCR->Data

Caption: KINOMEscan™ Experimental Workflow.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heat Thermal Destabilization cluster_lysis_sep Lysis & Separation cluster_detection Detection & Analysis CellCulture Cell Culture Treatment Compound Treatment CellCulture->Treatment Heat Heat Challenge (Temperature Gradient) Treatment->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifugation Centrifugation (Pellet Aggregates) Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Quant Protein Quantification Supernatant->Quant WB Western Blot Quant->WB Analysis Data Analysis (Melting Curve Shift) WB->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

HCS_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Plating Cell Plating Compound Compound Treatment Plating->Compound Staining Fluorescent Staining Compound->Staining Acquisition Automated Image Acquisition Staining->Acquisition ImageAnalysis Image Analysis (Feature Extraction) Acquisition->ImageAnalysis DataAnalysis Data Analysis (Phenotypic Profiling) ImageAnalysis->DataAnalysis

Caption: High-Content Phenotypic Screening Workflow.

Kinase_Signaling_Pathway cluster_receptor cluster_cascade cluster_inhibitor cluster_downstream Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->RAF Off-target Inhibition Pyrrolopyridine->MEK Potential Off-target Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Representative Kinase Signaling Pathway and Potential Off-Target Inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one, a heterocyclic compound often utilized in pharmaceutical research. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of dust or vapors.[1][6]

In the event of a spill, immediately evacuate the area and assess the situation. For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1][6] For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.[7] Never dispose of this chemical down the drain or in the regular trash.[6]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][3]

  • Do not mix this waste with other incompatible waste streams.[2][8] Store it separately to prevent potentially dangerous reactions.[9]

2. Waste Collection and Containerization:

  • Collect all solid waste, including contaminated items, in a designated, leak-proof, and clearly labeled hazardous waste container.[3] The original container can be used if it is in good condition.

  • For liquid waste containing this compound, use a compatible, sealed container.[3]

  • Ensure containers are kept closed except when adding waste.[2]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[8]

  • The label should also include the full chemical name: "this compound," and indicate the associated hazards (e.g., "Toxic," "Irritant").[1]

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[8][10]

  • This area should be well-ventilated.[6]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[2][11]

  • Follow your institution's specific procedures for requesting a waste pickup.

Experimental Workflow for Disposal

To provide a clear visual guide, the following diagram outlines the logical steps for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one. The following guidance is based on the safety data of structurally analogous compounds, such as other pyrrolopyridine derivatives. It is imperative to treat this chemical as potentially hazardous and to handle it with the utmost caution.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from similar heterocyclic compounds, this compound should be handled as a substance that is harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation. A comprehensive PPE strategy is the first line of defense against potential exposure.

Potential Hazard GHS Classification (Anticipated) Recommended Personal Protective Equipment (PPE) Rationale
Acute Oral Toxicity Warning: Harmful if swallowed (H302)Standard laboratory PPE (lab coat, gloves, eye protection)To prevent accidental ingestion.
Acute Dermal Toxicity Warning: Harmful in contact with skin (H312)Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat should be worn at all times.To prevent skin contact.
Acute Inhalation Toxicity Warning: Harmful if inhaled (H332)Use in a well-ventilated area or a chemical fume hood. If dust is generated, use a NIOSH-approved respirator with a particulate filter.To prevent inhalation of airborne particles.
Skin Corrosion/Irritation Warning: Causes skin irritation (H315)Chemical-resistant gloves and a lab coat.To protect skin from irritation.
Serious Eye Damage/Irritation Warning: Causes serious eye irritation (H319)Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and potential splashes.

Operational Plan: Step-by-Step Handling Procedures

A clear, step-by-step plan is crucial for maintaining a safe laboratory environment when handling this compound.

1. Preparation:

  • Ensure all necessary PPE is readily available and in good condition before handling.

  • Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.

  • Have an emergency plan and necessary spill control materials readily accessible.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize the risk of inhalation.

  • Use a spatula or other appropriate tools for transfers to avoid creating dust.

  • Handle the compound on a non-porous, easily cleanable surface.

3. In Solution:

  • When working with the compound in solution, continue to handle it within a chemical fume hood.

  • Avoid direct contact with skin and eyes by wearing appropriate PPE.

  • Use sealed containers for mixing or reactions to prevent the release of vapors.

4. Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Clean the work area and any equipment used with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Remove and properly dispose of or decontaminate PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Chemical Waste Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Contaminated Labware Rinse glassware with a suitable solvent (e.g., acetone, ethanol) in a chemical fume hood. Collect the rinse solution as hazardous chemical waste. Dispose of grossly contaminated disposable labware as solid hazardous waste.
Contaminated PPE Dispose of contaminated gloves, disposable lab coats, and other disposable PPE as solid hazardous waste in a designated and labeled container.

Experimental Protocol: General Procedure for Handling a Solid Compound

This protocol outlines a general methodology for handling a solid chemical like this compound.

  • Preparation of Workspace:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood.

    • Label all containers appropriately.

  • Weighing the Compound:

    • Place a weigh boat on an analytical balance inside the fume hood and tare the balance.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the weight and securely close the stock container.

  • Dissolving the Compound:

    • Transfer the weighed solid to the appropriate reaction vessel or container.

    • Add the desired solvent to the vessel, ensuring the process is contained within the fume hood.

    • If necessary, stir the solution using a magnetic stirrer or other appropriate means until the solid is fully dissolved.

  • Cleanup:

    • Wipe down the spatula and work surface with a cloth dampened with a suitable solvent. Dispose of the cloth in the solid hazardous waste container.

    • Dispose of the weigh boat in the solid hazardous waste.

    • Follow the post-handling procedures outlined in the operational plan.

Workflow for Safe Handling and Disposal

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Personal Protective Equipment prep_workspace Prepare Workspace in Chemical Fume Hood prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handle_weigh Weigh Compound in Fume Hood prep_emergency->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_solution Prepare Solution in Fume Hood handle_transfer->handle_solution post_clean Clean Work Area and Equipment handle_solution->post_clean post_wash Wash Hands and Exposed Skin post_clean->post_wash disp_solid Solid Waste post_clean->disp_solid Dispose Waste disp_liquid Liquid Waste post_clean->disp_liquid post_ppe Remove and Dispose of Contaminated PPE post_wash->post_ppe disp_ppe Contaminated PPE post_ppe->disp_ppe

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[3,4-c]pyridin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[3,4-c]pyridin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.